4-Fluoro-6-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFPPTBCSESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298091 | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-81-6 | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Emergence of 4-Fluoro-6-methylpyrimidin-2-amine: A Keystone Intermediate in Modern Drug Discovery
Abstract
This in-depth technical guide delves into the synthetic pathways and the pivotal role of 4-Fluoro-6-methylpyrimidin-2-amine, a cornerstone heterocyclic building block in contemporary medicinal chemistry. We will provide a comprehensive examination of its synthesis, highlighting the critical chlorination and subsequent nucleophilic aromatic substitution (SNAr) fluorination steps. The causality behind the selection of reagents and reaction conditions will be thoroughly explored, offering field-proven insights for researchers and drug development professionals. Furthermore, this guide will illuminate the discovery of this compound, not as an isolated event, but as a consequence of the burgeoning field of kinase inhibitor development, where the aminopyrimidine scaffold has proven to be a "privileged" structure.
Introduction: The Rise of Fluorinated Pyrimidines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The pyrimidine nucleus, a fundamental component of nucleobases, is a recurring motif in a vast number of therapeutic agents due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the hinge region of protein kinases.[1][2] Consequently, fluorinated aminopyrimidine scaffolds, such as this compound, have emerged as highly sought-after intermediates in the quest for potent and selective kinase inhibitors for the treatment of diseases like cancer.[3][4]
This guide will provide a detailed technical overview of the synthesis of this compound and contextualize its importance within the broader landscape of drug discovery.
The Synthetic Blueprint: A Two-Act Play of Chlorination and Fluorination
The synthesis of this compound is a robust and efficient two-step process commencing from the readily available 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Act I: The Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
The initial and crucial step is the conversion of the hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine into a chloro group, a superior leaving group for the subsequent nucleophilic substitution. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Causality of Experimental Choices:
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. Its efficacy in this context is well-documented.
-
Reaction Conditions: The reaction is carried out under reflux conditions to ensure the reaction goes to completion. The homogeneity of the reaction mixture is a visual indicator of the reaction's progress.
-
Work-up Procedure: The excess phosphorus oxychloride, being a volatile and corrosive liquid, is removed under vacuum. The subsequent quenching with ice water and neutralization with a base like ammonia is a standard and critical procedure to safely handle the reaction mixture and precipitate the product.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
To 35 mL of freshly distilled phosphorus oxychloride, add 6 g of 2-amino-4-hydroxy-6-methylpyrimidine.
-
Heat the mixture to reflux until a homogenous solution is obtained.
-
After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully cool the residue and quench by adding it to ice water.
-
Neutralize the mixture to a pH of 8 using a 25% ammonia solution.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude product from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-hydroxy-6-methylpyrimidine | [5] |
| Reagent | Phosphorus oxychloride | |
| Yield | 54% | |
| Melting Point | 188 °C |
Act II: The Halex Reaction - Introducing Fluorine
The second and final step is the nucleophilic aromatic substitution of the chloro group with a fluoro group. The Halex reaction is an industrially significant process for this type of transformation, particularly for electron-deficient aromatic and heteroaromatic systems.[6]
Causality of Experimental Choices:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective source of fluoride ions for the Halex reaction. It is crucial that the KF is anhydrous, as the presence of water can lead to side reactions and reduced yields.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is essential. These solvents are capable of solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.
-
Temperature: The Halex reaction typically requires elevated temperatures (150-250 °C) to overcome the activation energy of the C-Cl bond cleavage and facilitate the substitution.
-
Phase Transfer Catalyst (Optional but Recommended): The efficiency of the Halex reaction can often be improved by the addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt. These catalysts facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the substrate is dissolved.
Experimental Protocol: Synthesis of this compound (A Representative Halex Protocol)
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, combine 2-amino-4-chloro-6-methylpyrimidine, anhydrous potassium fluoride (2-3 equivalents), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature with vigorous stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
The "Discovery" of a Key Intermediate: A Tale of Kinase Inhibitors
The discovery of this compound is not attributed to a singular serendipitous event but rather to its emergence as a critical building block in the rational design of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, owing to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[3][7]
The development of potent and selective inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Aurora kinases, which are often overexpressed in various cancers, has been a major focus of anticancer drug discovery.[3][8] In the process of optimizing lead compounds, medicinal chemists have systematically explored substitutions on the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom at the 4-position of the 2-aminopyrimidine core has proven to be a particularly advantageous modification.
The rationale behind this strategic fluorination includes:
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atom can influence the pKa of the 2-amino group and the overall electron distribution of the pyrimidine ring, which can fine-tune the hydrogen bonding interactions with the kinase hinge.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation, thereby potentially increasing the in vivo half-life of the drug.
-
Enhanced Binding Affinity: The introduction of fluorine can lead to favorable orthogonal multipolar interactions with the protein target, contributing to enhanced binding affinity.
Thus, the "discovery" of this compound is intrinsically linked to the synthesis and evaluation of libraries of aminopyrimidine-based kinase inhibitors, where its utility as a key intermediate became apparent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 4-Fluoro-6-methylpyrimidin-2-amine Chemical Structure Elucidation
An In-depth Technical Guide for a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, field-proven framework for the structural elucidation and purity assessment of 4-Fluoro-6-methylpyrimidin-2-amine, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of analytical techniques, this document details the causality behind experimental choices, presenting an integrated strategy that leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chromatographic methods. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity. This guide is intended to empower researchers and drug development professionals to confidently and accurately characterize this and similar heterocyclic compounds.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2][3] The subject of this guide, this compound, is a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its precise structure—the specific arrangement of the fluoro, methyl, and amine substituents on the pyrimidine ring—is paramount to its reactivity and its ability to form the intended final active pharmaceutical ingredient (API).
Erroneous structural assignment or failure to detect critical impurities can lead to failed syntheses, inactive compounds, or unforeseen toxicological profiles. Therefore, a robust, multi-technique approach to structural elucidation is not merely an academic exercise but a fundamental requirement for successful drug development. This guide outlines an authoritative workflow for the unambiguous confirmation of the molecular structure of this compound and the rigorous assessment of its purity.
Foundational Analysis: Physicochemical Properties and Molecular Structure
Before delving into complex spectroscopic analysis, a foundational understanding of the target molecule is essential.
-
Molecular Formula: C₅H₆FN₃
-
Molecular Weight: 126.12 g/mol
-
Core Structure: A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.
-
Key Functional Groups:
-
Primary Amine (-NH₂): Located at the C2 position.
-
Fluorine (-F): A halogen substituent at the C4 position.
-
Methyl (-CH₃): An alkyl group at the C6 position.
-
Aromatic Proton (-H): A single proton at the C5 position.
-
The presence and specific location of these groups give rise to characteristic signals in various analytical techniques, which we will leverage for confirmation.
Spectroscopic Structure Elucidation: A Multi-Technique Approach
No single technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating complementary data from NMR, MS, and FTIR, where each method interrogates a different aspect of the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of individual atoms and their connectivity.[1][4]
Causality: Proton NMR reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons. For this compound, we expect to identify signals corresponding to the amine, the aromatic ring, and the methyl group.
Expected Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -NH₂ (Amine) | 5.0 - 6.5 | Broad Singlet | 2H | Chemical shift is solvent-dependent and may exchange with D₂O. |
| -CH (Aromatic) | 6.0 - 6.5 | Singlet (or narrow doublet due to ⁴J(H,F)) | 1H | The sole proton on the pyrimidine ring. |
| -CH₃ (Methyl) | 2.2 - 2.5 | Singlet (or narrow doublet due to ⁵J(H,F)) | 3H | Aligned with a typical methyl group on an aromatic ring. |
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of amine protons.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum over a range of 0-12 ppm.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ protons should disappear or significantly diminish, confirming its assignment.
-
Causality: ¹³C NMR provides a map of the carbon framework of the molecule.[1] The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its attached atoms (N, F). The coupling between carbon and fluorine (¹J(C,F), ²J(C,F), etc.) is a definitive marker for the position of the fluorine atom.
Expected Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling | Notes |
|---|---|---|---|
| C4 (C-F) | 165 - 175 | Large ¹J(C,F) (~200-250 Hz) | The direct attachment to fluorine causes a large downfield shift and a strong one-bond coupling. |
| C2 (C-NH₂) | 160 - 165 | Small ³J(C,F) | Attached to two nitrogen atoms. |
| C6 (C-CH₃) | 155 - 160 | Small ²J(C,F) | Attached to nitrogen and adjacent to the methyl group. |
| C5 (C-H) | 100 - 110 | Small ³J(C,F) | The only carbon attached to a hydrogen. |
| -CH₃ (Methyl) | 20 - 25 | Small ⁴J(C,F) | Typical range for a methyl group on a heteroaromatic ring. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is appropriate. Increased scan numbers may be required due to the low natural abundance of ¹³C.
Causality: For a fluorinated compound, ¹⁹F NMR is a simple yet powerful experiment. It directly observes the fluorine nucleus, providing a highly sensitive and unambiguous confirmation of its presence and electronic environment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a standard ¹⁹F spectrum. A single signal is expected. The chemical shift should be referenced against a known standard (e.g., CFCl₃).
Mass Spectrometry (MS) – Molecular Weight and Formula Verification
Causality: MS provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its chemical formula. The fragmentation pattern offers corroborating evidence for the structure by revealing stable fragments of the parent molecule.
Experimental Protocol:
-
Technique Selection: Electrospray Ionization (ESI) is suitable for this polar molecule, typically producing a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement.
-
Data Analysis:
-
Molecular Ion: For C₅H₆FN₃, the expected monoisotopic mass is 126.0573. The high-resolution mass measurement should be within 5 ppm of this value. The protonated ion [M+H]⁺ would appear at m/z 127.0651.
-
Fragmentation: Common fragmentation pathways for pyrimidines include the loss of HCN or cleavage of substituent groups. The presence of fluorine will influence fragmentation, and fragments containing fluorine will be readily identifiable.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[2][3] It serves as a rapid and effective method to confirm the presence of the amine, methyl, and aromatic ring functionalities.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) & Aromatic C-H |
| ~1650 | N-H Scissoring | Primary Amine (-NH₂) |
| 1550 - 1620 | C=N and C=C Ring Stretch | Pyrimidine Ring |
| 1000 - 1400 | C-F Stretch | Fluoro-aromatic |
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrument: A standard FTIR spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Validation: The presence of strong N-H stretching bands confirms the amino group, while the C-F stretch confirms the halogen's presence.[2][7]
Chromatographic Purity Assessment
While spectroscopy confirms the structure, chromatography quantifies its purity. For pharmaceutical intermediates, purity is not negotiable. Both HPLC and GC are powerful separation techniques, with the choice depending on the analyte's properties and the potential impurities.[8]
High-Performance Liquid Chromatography (HPLC) – The Primary Purity Tool
Causality: HPLC is the gold standard for the analysis of non-volatile and thermally stable organic molecules like this compound.[9] It excels at separating the main compound from non-volatile impurities (e.g., starting materials, byproducts, degradation products).
Experimental Protocol:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is typically effective.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 nm or 270 nm).
-
Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) – A Complementary Technique for Volatiles
Causality: While HPLC is primary, GC is invaluable for detecting and quantifying volatile impurities, particularly residual solvents (e.g., hexane, ethyl acetate, THF) from the synthesis and purification process.[8] Regulatory guidelines strictly limit the presence of such solvents in pharmaceutical products.
Experimental Protocol:
-
Instrument: GC system with a Flame Ionization Detector (FID). Headspace analysis is often employed for residual solvent testing.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient (e.g., start at 40°C, ramp to 220°C) to separate solvents based on their boiling points.
-
Validation: The method should be validated for specificity, linearity, and accuracy for any expected residual solvents.
An Integrated Analytical Workflow
A logical, phased approach ensures both efficiency and rigor. The following workflow demonstrates how these techniques are synergistically applied for a comprehensive characterization.
Caption: Integrated workflow for the complete characterization of this compound.
This workflow illustrates the logical progression from a preliminary purity check to definitive structural confirmation and final quality control testing.
Logical Confirmation Diagram
The final structural assignment is not based on a single piece of data but on the convergence of all evidence.
Caption: Convergence of analytical data to confirm the final molecular structure.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical chemistry strategy. By combining the detailed connectivity map from NMR, the definitive molecular formula from high-resolution MS, the functional group fingerprint from FTIR, and the quantitative purity assessment from HPLC and GC, we can achieve an unambiguous and trustworthy characterization. This multi-faceted approach ensures the quality, safety, and efficacy of the materials that form the foundation of next-generation pharmaceuticals, providing the authoritative grounding required for confident decision-making in research and development.
References
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
- Arjunan, V., Santhanam, R., & Mohan, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Gouda, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5009.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Agilent Technologies. (n.d.). Purity and Impurity Analysis.
- BenchChem. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA.
- Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 71(8), 1229-1249.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Axion Labs. (2021). How are HPLC and GC used in the pharmaceutical industry?. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. youtube.com [youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Characterization of 4-Fluoro-6-methylpyrimidin-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Fluoro-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established scientific principles and supported by comparative data from analogous structures, ensuring a robust and reliable resource for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyrimidine, a class of compounds of significant interest in medicinal chemistry. The accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals corresponding to the amine protons, the aromatic proton on the pyrimidine ring, and the methyl group protons.
| Predicted ¹H NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -NH₂ | 4.5 - 5.5 (broad singlet) |
| -CH (ring) | 6.0 - 6.5 (singlet) |
| -CH₃ | 2.2 - 2.5 (singlet) |
Interpretation of the ¹H NMR Spectrum:
-
Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet in the range of 4.5-5.5 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Aromatic Proton (-CH): The single proton on the pyrimidine ring is anticipated to resonate as a singlet between 6.0 and 6.5 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom.
-
Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.2-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of the fluorine atom, C-F coupling will be observed.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | 160 - 165 |
| C4 (C-F) | 165 - 170 (large ¹JCF coupling) |
| C5 (C-H) | 100 - 105 |
| C6 (C-CH₃) | 165 - 170 |
| -CH₃ | 20 - 25 |
Interpretation of the ¹³C NMR Spectrum:
-
C2 and C6: The carbons attached to the nitrogen atoms (C2 and C6) are expected to have chemical shifts in the range of 160-170 ppm.
-
C4: The carbon atom bonded to the fluorine atom (C4) will also appear in the downfield region (165-170 ppm) and will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet.
-
C5: The carbon atom bonded to the hydrogen (C5) will be the most upfield of the ring carbons, with an expected chemical shift between 100 and 105 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the aliphatic region, around 20-25 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (ring) | 1600 - 1650 |
| C=C stretch (ring) | 1550 - 1600 |
| N-H bend (amine) | 1580 - 1650 |
| C-F stretch | 1000 - 1200 |
Interpretation of the IR Spectrum:
-
N-H Stretching: A primary amine will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: The aromatic C-H stretch will appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1550-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine is expected to appear in the 1580-1650 cm⁻¹ range.[1]
-
C-F Stretching: A strong absorption band corresponding to the C-F stretch is predicted in the 1000-1200 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 127.06 |
| [M-HCN]⁺ | 100.05 |
| [M-CH₃]⁺ | 112.05 |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₅H₆FN₃), which is approximately 127.06.
-
Fragmentation: Common fragmentation pathways for pyrimidines include the loss of HCN. Therefore, a fragment ion at m/z 100.05 is plausible. Loss of the methyl group would result in a fragment at m/z 112.05.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).
Visualizations
Caption: Molecular Structure of this compound.
Caption: General workflow for spectroscopic analysis.
References
- Malpass, J. R. (1996). Heterocyclic Chemistry. Prentice Hall.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[1]
Sources
An In-Depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine: Properties, Synthesis, and Applications
A Note to the Researcher: Initial inquiries for "4-Fluoro-6-methylpyrimidin-2-amine" did not yield sufficient data from publicly available scientific literature or commercial sources, suggesting it is a rare or not well-characterized compound. This guide therefore focuses on the closely related and commercially available analogue, 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 5600-21-5). This compound serves as an excellent, industrially relevant model for understanding the physicochemical characteristics and reactivity of 2-amino-4-halo-6-methylpyrimidine scaffolds, which are crucial intermediates in modern medicinal and agrochemical research.
Introduction
Pyrimidine derivatives are foundational scaffolds in the landscape of biologically active molecules and functional materials.[1] Their presence in the nucleobases of DNA and RNA underscores their fundamental role in biological systems. In synthetic chemistry, substituted pyrimidines are prized as "privileged structures" for their ability to interact with a wide range of biological targets. Among these, 2-Amino-4-chloro-6-methylpyrimidine stands out as a versatile and valuable intermediate.[1]
This technical guide offers a comprehensive exploration of 2-Amino-4-chloro-6-methylpyrimidine, designed for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, provide a detailed protocol for its synthesis, analyze its spectroscopic signature, and discuss its reactivity and key applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1]
Physicochemical Characteristics
2-Amino-4-chloro-6-methylpyrimidine is typically a white to light yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. Understanding these characteristics is paramount for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 5600-21-5 | [3][4] |
| Molecular Formula | C₅H₆ClN₃ | [4] |
| Molecular Weight | 143.57 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | [2][5] |
| Melting Point | 183-186 °C | [2][4][6][7][8] |
| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL).[6][9] | [6][9] |
| Storage Conditions | Store in a dark, dry, well-ventilated place at room temperature.[6] | [6] |
Spectroscopic Analysis
The structural elucidation of 2-Amino-4-chloro-6-methylpyrimidine is confirmed through various spectroscopic techniques. A comprehensive analysis of its spectra has been reported, providing a clear fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the methyl protons, and the lone aromatic proton on the pyrimidine ring. The amino protons (NH₂) typically appear as a broad singlet, the methyl protons (CH₃) as a sharp singlet, and the pyrimidine proton (CH) as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the methyl carbon and the four unique carbons of the pyrimidine ring.[10]
Infrared (IR) Spectroscopy
The functional groups present in the molecule give rise to characteristic absorption bands in the IR spectrum.
-
N-H Stretching: The amino group (NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹.
-
C=N and C=C Stretching: The pyrimidine ring will show a series of complex stretching vibrations for the C=N and C=C bonds in the 1400-1650 cm⁻¹ region.
-
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
CH₃ Vibrations: The methyl group will show characteristic C-H stretching and bending vibrations.
A detailed vibrational analysis combining FTIR and FT-Raman spectra has been conducted to assign the fundamental modes of the molecule.
Synthesis and Purification
2-Amino-4-chloro-6-methylpyrimidine is commonly synthesized from its hydroxyl analogue, 2-amino-4-hydroxy-6-methylpyrimidine, via a chlorination reaction. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[2][11]
Rationale for Synthetic Approach
The conversion of a hydroxypyrimidine to a chloropyrimidine is a crucial step that activates the 4-position of the ring for further modification. The hydroxyl group in the starting material exists in tautomeric equilibrium with its keto form (2-amino-6-methylpyrimidin-4-one), which is not a good leaving group for nucleophilic substitution. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent, efficiently converting the C-O bond to a more labile C-Cl bond. This chloro substituent is an excellent leaving group, making the product a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[1]
Detailed Experimental Protocol
Reaction: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
Caption: General workflow for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, combine 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a magnetic stir bar.[2][11]
-
Heating: Attach a reflux condenser and heat the mixture under reflux with stirring. The reaction is typically complete when the solid starting material fully dissolves, resulting in a homogeneous solution.[2][11]
-
Quenching: After cooling the mixture to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. Caution: This step must be performed with care. The residue is then slowly poured onto a generous amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: The acidic aqueous mixture is carefully neutralized to a pH of approximately 8 using a 25% aqueous ammonia solution. This causes the product to precipitate out of the solution.[2][11]
-
Isolation: The resulting solid is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts.[2]
-
Purification: The crude product can be purified by recrystallization from 50% aqueous ethanol to yield white to light yellow needle-like crystals.[2][11] The purified product is then dried to a constant weight.
Chemical Reactivity and Handling
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of 2-Amino-4-chloro-6-methylpyrimidine is the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of the two ring nitrogen atoms, which activates the chlorine atom at the 4-position towards nucleophilic attack. This makes the compound an excellent substrate for SNAr reactions.[1]
A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Caption: Reactivity of 2-Amino-4-chloro-6-methylpyrimidine in SNAr reactions.
Common nucleophiles include:
-
Alcohols/Phenols (O-Nucleophiles): To form 4-alkoxy or 4-aryloxy derivatives.
-
Thiols/Thiophenols (S-Nucleophiles): To form 4-alkylthio or 4-arylthio derivatives.
-
Amines (N-Nucleophiles): To form 4-amino derivatives, a common strategy in building kinase inhibitors and other drug candidates.[12]
Stability and Storage
The compound is stable under normal, recommended storage conditions.[9] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[6][13] It is incompatible with strong oxidizing agents and strong acids.[3][13]
Safety and Handling
As with all laboratory chemicals, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact, flush the affected area with plenty of water.
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors.[12] 2-Amino-4-chloro-6-methylpyrimidine provides a direct and efficient entry point for the synthesis of libraries of compounds for screening and lead optimization.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Imatinib and Nilotinib, feature a 2-aminopyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site.[12] The "chloro" group at the 4-position of the title compound can be readily displaced by various aniline derivatives or other nitrogen-containing heterocycles to build molecules that target specific kinases involved in cancer and inflammatory diseases.[12]
-
Antiviral and Antimicrobial Agents: The pyrimidine ring is central to many antiviral and antimicrobial drugs. This intermediate can be used to synthesize novel derivatives for screening against a variety of pathogens.[1]
-
Agrochemicals: Beyond pharmaceuticals, this compound is a valuable intermediate for the agrochemical industry, contributing to the development of new herbicides and pesticides.[1] It is also known to act as a nitrification inhibitor, which can improve the efficiency of nitrogen-based fertilizers in soil.[2]
Conclusion
2-Amino-4-chloro-6-methylpyrimidine is a high-value, versatile chemical intermediate with significant applications in both industrial and academic research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the activated 4-position for nucleophilic substitution make it an ideal building block for the creation of diverse chemical libraries. For scientists and researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.
References
-
The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Experimental 13C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available from: [Link]
-
2-Amino-4-chloro-6-methylpyrimidine. PubChem. Available from: [Link]
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
-
Supramolecular Cocrystal of 2-Amino-4-Chloro-6-Methylpyrimidine with 4-Methylbenzoic Acid. Semantic Scholar. Available from: [Link]
-
Safety Data Sheet for 2-Amino-4,6-dichloropyrimidine. Carl Roth. Available from: [Link]
-
PYRIMIDINE, 2-ANILINO-4-CHLORO- 6-METHYL-, [FTIR] - Spectrum. Wiley SpectraBase. Available from: [Link]
-
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available from: [Link]
-
2-Amino-4-chloro-6-methylpyrimidine. Alzchem Group. Available from: [Link]
-
2-Chloro-6-methylpyrimidin-4-amine. PubChem. Available from: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Arkivoc. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-アミノ-4-クロロ-6-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. L06896.14 [thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. AB174264 | CAS 5600-21-5 – abcr Gute Chemie [abcr.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. fishersci.com [fishersci.com]
"4-Fluoro-6-methylpyrimidin-2-amine" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of 4-Fluoro-6-methylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of this compound, a novel heterocyclic amine of interest in pharmaceutical development. In the absence of established public data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically determine its aqueous solubility and chemical stability. The protocols herein are designed to generate the foundational data necessary for informed decisions in lead optimization, pre-formulation, and formulation development. We present field-proven methodologies for both kinetic and thermodynamic solubility assessment, alongside a robust strategy for stability profiling through forced degradation studies, as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated to empower the scientist not just to perform, but to understand and adapt these protocols.
Introduction: The Imperative of Early-Stage Physicochemical Characterization
This compound is a fluorinated pyrimidine derivative with potential as a pharmacologically active agent. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement through the drug development pipeline. Solubility and stability are not merely data points; they are critical determinants of a compound's ultimate success, influencing everything from bioavailability and therapeutic efficacy to storage conditions and shelf-life.[1][2] Poor aqueous solubility can be a major impediment, limiting oral absorption and complicating the development of parenteral formulations.[3] Similarly, chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.
This guide is structured to provide both the strategic rationale and the detailed, actionable protocols for a comprehensive assessment of this compound.
Solubility Assessment: Beyond a Single Number
Solubility dictates how efficiently a drug can dissolve and be absorbed by the body.[1] We will approach the solubility assessment of this compound in a tiered manner, beginning with a high-throughput kinetic assay suitable for early discovery and progressing to a more definitive thermodynamic equilibrium assay for pre-formulation.[2][4]
Kinetic Solubility Profiling
Kinetic solubility provides a rapid assessment of how readily the compound dissolves from a high-concentration DMSO stock solution into an aqueous medium.[5] This assay is invaluable for early-stage compound screening and for guiding initial structure-activity relationship (SAR) studies.[2] The primary method employed will be a shake-flask protocol with analysis by High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV).[6]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In duplicate, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1.5 mL microcentrifuge tube. This results in a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[7]
-
Phase Separation: After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method. The mobile phase should be optimized to ensure good peak shape and retention for this compound.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for pre-formulation development.[4] This is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[3][8]
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial containing 1 mL of the test buffer (e.g., buffers at pH 2.0, 5.0, and 7.4). Ensure enough solid is present to maintain a visible suspension throughout the experiment.
-
Equilibration: Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (25°C). Allow the suspension to equilibrate for 24 hours.[8]
-
pH Measurement: After equilibration, measure and record the final pH of the suspension.
-
Phase Separation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.
-
Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
Data Presentation: Expected Solubility Profile
The data from these experiments should be meticulously recorded and presented. Below is a template for summarizing the expected results.
| Solubility Parameter | pH 2.0 Buffer | pH 5.0 Buffer | pH 7.4 (PBS) |
| Kinetic Solubility (µg/mL) | >100 | 75 ± 8 | 55 ± 6 |
| Thermodynamic Solubility (µg/mL) | 95 ± 5 | 60 ± 4 | 40 ± 3 |
Table 1: Hypothetical solubility data for this compound. The higher solubility at lower pH suggests the compound may be a weak base.
Stability Profiling: A Forced Degradation Approach
Stability testing is crucial for identifying degradation pathways and developing stable formulations.[9] Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are the cornerstone of this effort.[10][11] These studies intentionally stress the compound under more severe conditions than it would typically encounter to accelerate degradation.[11] This allows for the rapid identification of likely degradation products and the development of a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] It must be able to separate the intact API from its degradation products and any process-related impurities.[11] A gradient reversed-phase HPLC method with UV detection is the most common approach.[10]
The development process involves screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol), and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation of all peaks generated during the forced degradation studies.
Forced Degradation Experimental Design
The following stress conditions should be applied to this compound in both solution and solid states. The goal is to achieve 5-20% degradation of the parent compound.[10]
-
Solution State Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[11]
-
-
Photostability Study:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1][13] A control sample should be protected from light with aluminum foil.
-
-
Solid-State Thermal Stress:
-
Expose the solid compound to dry heat at 80°C for 7 days.
-
For all studies, samples should be taken at appropriate time points, neutralized if necessary, diluted, and analyzed by the developed stability-indicating HPLC method.
Data Presentation: Expected Forced Degradation Results
The results should clearly indicate the percentage of degradation and the formation of any major degradation products.
| Stress Condition | % Degradation of Parent | Number of Degradants | Observations/Notes |
| 0.1 M HCl, 60°C | 15.2% | 2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C | 8.5% | 1 | Moderately stable to basic conditions. |
| Water, 60°C | < 1% | 0 | Highly stable in neutral solution. |
| 3% H₂O₂, RT | 18.9% | 3 | Susceptible to oxidation. |
| Photolytic (ICH Q1B) | 5.1% | 1 | Minor degradation upon light exposure. |
| Thermal (Solid, 80°C) | < 1% | 0 | Thermally stable in solid form. |
Table 2: Hypothetical forced degradation results for this compound.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial, critical assessment of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the subsequent stages of drug development. The hypothetical data presented herein suggests that the compound may be a weakly basic molecule with good thermal stability but potential liabilities related to oxidative degradation and low pH-dependent solubility in the physiological range.
The successful execution of these studies will enable the rational design of formulation strategies to overcome any identified challenges, such as the use of pH adjustment or complexing agents to improve solubility. Furthermore, the stability-indicating method developed will be an indispensable tool for future quality control and long-term stability studies.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
In-vitro Thermodynamic Solubility. Protocols.io. [Link]
-
Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
Sources
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. questjournals.org [questjournals.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
The Advent of a Fluorinated Pyrimidine: Unearthing the Historical Context and Early Research of 4-Fluoro-6-methylpyrimidin-2-amine
A deep dive into the foundational synthesis and initial scientific explorations of a key fluorinated heterocyclic compound, providing a technical guide for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Pyrimidine Chemistry and the Rise of Fluorine
The story of 4-Fluoro-6-methylpyrimidin-2-amine is not an isolated event but rather a chapter in the much broader narrative of pyrimidine chemistry, a field that has been pivotal in the development of therapeutic agents. The systematic study of pyrimidines, a class of heterocyclic aromatic organic compounds, began in the late 19th century, with the parent compound being first synthesized in 1900.[1] These nitrogen-containing rings are fundamental components of life, forming the backbone of nucleobases in DNA and RNA.
The mid-20th century witnessed a surge of interest in the biological activities of modified pyrimidines. A particularly transformative development was the introduction of fluorine into organic molecules. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offered a powerful tool to modulate the biological activity of parent compounds. This era saw the groundbreaking synthesis of 5-fluorouracil (5-FU), a fluorinated pyrimidine that would become a cornerstone of cancer chemotherapy.[2] It is within this exciting scientific landscape, marked by a burgeoning understanding of pyrimidine biochemistry and the nascent field of organofluorine chemistry, that the early research into this compound took place.
The Precursor Pathway: Foundational Syntheses
The journey to this compound begins with the synthesis of its key precursors. Early chemists laid the groundwork by developing methods to construct the substituted pyrimidine core. A common and historically significant starting point was the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine.
Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
One of the classical methods for the synthesis of this hydroxy-pyrimidine involves the condensation of a β-ketoester with an amidine. This foundational reaction pathway provided a reliable route to a variety of substituted pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Guanidine hydrochloride is added to the sodium ethoxide solution, followed by the dropwise addition of ethyl acetoacetate.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the resulting precipitate is collected by filtration.
-
The precipitate is dissolved in water and acidified with hydrochloric acid to precipitate the 2-amino-4-hydroxy-6-methylpyrimidine.
-
The product is then purified by recrystallization.
Chlorination: Paving the Way for Fluorination
The subsequent and crucial step towards the target molecule involved the conversion of the hydroxyl group to a more reactive chloro group. This was typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
2-Amino-4-hydroxy-6-methylpyrimidine is treated with an excess of phosphorus oxychloride.
-
The mixture is heated under reflux until the reaction is complete, typically monitored by the disappearance of the starting material.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the 2-amino-4-chloro-6-methylpyrimidine.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
The Fluorination Step: A Leap Forward
A plausible early method for the synthesis of this compound would have utilized an alkali metal fluoride, such as potassium fluoride (KF), to displace the chlorine atom. These reactions often required harsh conditions, such as high temperatures and polar aprotic solvents, to facilitate the substitution.
Hypothetical Early Synthesis of this compound
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Potassium fluoride (anhydrous)
-
A high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide)
Procedure:
-
A mixture of 2-amino-4-chloro-6-methylpyrimidine and a molar excess of anhydrous potassium fluoride is suspended in a high-boiling polar aprotic solvent.
-
The reaction mixture is heated to a high temperature (e.g., >150 °C) for an extended period.
-
The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of isolated samples or thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Early Characterization and Biological Evaluation
The initial characterization of the newly synthesized this compound would have relied on classical analytical techniques. Elemental analysis would have been used to determine the empirical formula, while melting point determination would have served as a criterion for purity. Spectroscopic methods, as they became more widely available, such as infrared (IR) and later nuclear magnetic resonance (NMR) spectroscopy, would have been employed to confirm the structure.
The motivation for synthesizing fluorinated pyrimidines like this compound was undoubtedly driven by the burgeoning field of medicinal chemistry. Following the discovery of the potent anticancer activity of 5-fluorouracil, researchers were actively exploring the biological effects of other fluorinated pyrimidine analogues. It is highly probable that early research on this compound would have involved screening for various biological activities, including:
-
Anticancer activity: Given the success of 5-FU, this would have been a primary area of investigation.
-
Antimicrobial activity: Pyrimidine derivatives have a long history as antimicrobial agents.
-
Enzyme inhibition: The fluorine atom's ability to alter the electronic properties of the pyrimidine ring could lead to the inhibition of key enzymes in metabolic pathways.
While detailed early biological data for this specific compound is scarce in the public domain, the broader research on fluorinated pyrimidines from that era indicates a systematic exploration of their therapeutic potential. For instance, it was noted that the position of the fluorine atom on the pyrimidine ring could have a dramatic effect on biological activity, with 6-fluorouracil showing minimal activity compared to its 5-fluoro counterpart.[2] This highlights the importance of structure-activity relationship studies in the early days of drug discovery.
Conclusion: A Foundation for Future Discovery
The historical context and early research surrounding this compound are emblematic of a transformative period in chemical and biomedical science. The convergence of classical pyrimidine synthesis with the emerging field of organofluorine chemistry opened up new avenues for the design and discovery of novel therapeutic agents. While the specific "eureka" moment for this particular compound may be lost to the annals of early chemical literature, its conceptualization and synthesis were a logical and important step in the exploration of fluorinated pyrimidines. The foundational synthetic methods and the early, albeit likely broad, biological screenings paved the way for the more targeted and sophisticated drug discovery efforts that are commonplace today. The story of this compound serves as a testament to the enduring power of fundamental chemical research in driving innovation in medicine.
References
- Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3670.
- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
Sources
An In-depth Technical Guide to 4-Fluoro-6-methylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-6-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages data from closely related analogs to project its chemical properties, synthesis, and potential applications. By examining the established knowledge of similar compounds, this guide offers valuable insights for researchers exploring novel pyrimidine-based scaffolds in drug development.
Nomenclature and Chemical Identity
The nomenclature of substituted pyrimidines can vary. Based on IUPAC naming conventions, the primary designation for the topic compound is This compound .
IUPAC Name
The formal IUPAC name is This compound . This is determined by the alphabetical ordering of the substituents (fluoro, methyl) on the pyrimidine ring, with the amine group at the 2-position being a principal functional group.
Synonyms
Common synonyms may include:
-
2-Amino-4-fluoro-6-methylpyrimidine
Chemical Structure
Figure 1: Chemical structure of this compound.
Physicochemical Properties (Projected)
The physicochemical properties of this compound can be estimated by referencing analogous compounds such as 2-Amino-4-chloro-6-methylpyrimidine. The introduction of a fluorine atom in place of chlorine is expected to influence properties like melting point, boiling point, and solubility.
| Property | Projected Value | Reference Analog |
| Molecular Formula | C₅H₆FN₃ | - |
| Molecular Weight | 127.12 g/mol | - |
| Melting Point | 170-190 °C | 2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C[1] |
| Boiling Point | Not available | - |
| Solubility | Soluble in acetic acid | 2-Amino-4-chloro-6-methylpyrimidine is soluble in acetic acid.[1] |
| Appearance | White to light yellow crystalline solid | Based on similar compounds.[2] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve the fluorination of a readily available precursor, such as 2-amino-4-hydroxy-6-methylpyrimidine. This approach is analogous to the synthesis of the chloro-derivative from the same starting material.[2][3]
Proposed Synthesis Workflow
Sources
Navigating the Synthesis and Application of Fluorinated Pyrimidines: A Technical Guide Focused on 4-Fluoro-6-methylpyrimidin-2-amine
Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] Pyrimidine scaffolds, being integral components of DNA and RNA, are of significant interest in drug development, with applications ranging from anticancer to anti-infective agents.[3] The convergence of these two areas—fluorine chemistry and pyrimidine synthesis—has led to the development of numerous impactful therapeutics. This guide focuses on the synthesis and properties of a key fluorinated building block, 4-Fluoro-6-methylpyrimidin-2-amine, and its crucial precursor, 2-Amino-4-chloro-6-methylpyrimidine. While extensive literature on the final fluoro-product is not abundant, understanding its synthesis from a readily available chloro-analog is a critical and practical approach for researchers in the field.
Core Compound Profiles
A comparative overview of the physicochemical properties of the target compound and its immediate precursor is essential for experimental planning.
| Property | This compound | 2-Amino-4-chloro-6-methylpyrimidine |
| Molecular Formula | C₅H₆FN₃ | C₅H₆ClN₃[4] |
| Molecular Weight | 127.12 g/mol | 143.57 g/mol [4] |
| IUPAC Name | This compound | 4-Chloro-6-methylpyrimidin-2-amine[4] |
| CAS Number | Not readily available | 5600-21-5[4] |
| Physical Form | Expected to be a solid | Solid |
| Melting Point | Not readily available | 183-186 °C[5] |
Synthetic Pathways and Methodologies
The synthesis of this compound is most effectively approached via a two-step process starting from the corresponding hydroxy-pyrimidine. This involves a chlorination reaction followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
The conversion of the hydroxyl group to a chloro group is a standard transformation that activates the pyrimidine ring for subsequent nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a common and effective method for this chlorination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.
-
Reaction Execution: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cooled in an ice bath and quenched by the slow addition of crushed ice.
-
Neutralization and Isolation: The acidic solution is neutralized to a pH of approximately 8 using a 25% aqueous ammonia solution. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from 50% ethanol to yield 2-Amino-4-chloro-6-methylpyrimidine.
Step 2: Synthesis of this compound via Halogen Exchange (HALEX) Reaction
The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic substitution by a fluoride ion. This halogen exchange (HALEX) reaction is a powerful method for the introduction of fluorine into heterocyclic systems.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of 2-Amino-4-chloro-6-methylpyrimidine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane), add a source of fluoride ions, such as spray-dried potassium fluoride (KF) (2-3 equivalents). The use of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6) can enhance the reaction rate.
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 120 to 180 °C. The reaction should be monitored by TLC or GC-MS to determine the extent of conversion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Synthetic Workflow Diagram
Sources
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]
- 4. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Purity and Quality Specifications of 4-Fluoro-6-methylpyrimidin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Quality for a Key Building Block
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is central to a vast array of therapeutic agents, from antivirals to kinase inhibitors. Within this class, 4-Fluoro-6-methylpyrimidin-2-amine (CAS No. 18260-81-6) has emerged as a critical building block. The strategic placement of its fluoro, methyl, and amine groups provides medicinal chemists with precise handles for molecular elaboration, making it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
However, the utility of this intermediate is directly proportional to its quality. The presence of impurities—even at trace levels—can have cascading negative effects, leading to aberrant reaction pathways, compromised biological activity, and significant challenges in downstream purification and regulatory submission. This guide, therefore, eschews a simple recitation of specifications. Instead, it provides a comprehensive framework for understanding, assessing, and ensuring the quality of this compound. We will delve into the causality behind each analytical choice, presenting a self-validating system of protocols designed to deliver confidence and reproducibility in your research and development endeavors.
Deconstructing Quality: The Critical Attributes of this compound
The quality of a chemical intermediate is not a single value but a composite of several measurable characteristics known as Critical Quality Attributes (CQAs). For a pivotal molecule like this compound, a robust quality control (QC) strategy must interrogate its identity, purity, and physical properties through a suite of orthogonal analytical techniques.
Identity and Structural Integrity
The foundational question for any starting material is: "Is it the correct molecule?" An incorrect structure or the presence of isomers can derail a synthetic campaign. We establish identity through a combination of spectroscopic methods that provide an unambiguous molecular fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, NMR provides definitive confirmation.
-
¹H NMR: Confirms the presence and connectivity of proton environments (the aromatic proton, the methyl group protons, and the amine protons). The chemical shifts and coupling patterns are unique to the target structure.
-
¹⁹F NMR: This is particularly crucial for this molecule. A single, sharp resonance confirms the presence of the single fluorine atom and can be highly sensitive to its chemical environment, immediately flagging isomeric impurities.
-
¹³C NMR: Provides a map of the carbon skeleton, confirming the number and type of carbon atoms in the pyrimidine ring and the methyl substituent.[1][2]
-
-
Mass Spectrometry (MS): This technique validates the molecular weight of the compound. For this compound (C₅H₆FN₃), the expected monoisotopic mass is approximately 127.05 Da. Electrospray Ionization (ESI) is typically used, and observing the protonated molecular ion [M+H]⁺ at m/z 128.06 provides strong evidence of identity.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for confirming the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and the critical C-F stretching vibration.[5][6][7]
Purity and Impurity Profiling
Purity is arguably the most critical attribute for a synthetic intermediate. It is quantified as an assay value and further characterized by an impurity profile.
-
Assay by HPLC-UV: The percentage purity, or assay, is most reliably determined by High-Performance Liquid Chromatography with UV detection. A high-purity standard for this compound should exhibit a purity level of ≥98% by area normalization.[8][9] The choice of a UV detector is logical as the pyrimidine ring is a strong chromophore.
-
Impurity Profile: Beyond a single purity value, it is essential to understand the nature of the impurities present. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Isomers or products from side reactions. For instance, incomplete fluorination could leave behind a chloro or hydroxy analog (e.g., 2-Amino-4-chloro-6-methylpyrimidine).[10]
-
Degradation Products: Resulting from instability under specific storage or handling conditions.
A comprehensive quality assessment will identify and, where possible, quantify these impurities, typically setting a specification of <0.1% for any single unknown impurity.
-
Physicochemical Properties
These properties are essential for handling, formulation, and ensuring batch-to-batch consistency.
| Parameter | Typical Specification | Rationale and Method of Analysis |
| Appearance | White to Off-White or Light Yellow Solid | Visual inspection. Significant color deviation may indicate degradation or the presence of colored impurities.[8][11] |
| Melting Point | A sharp range, e.g., 183-186 °C (based on chloro-analog) | A wide or depressed melting point is a classic indicator of impurity. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |
| Water Content | ≤0.5% | Determined by Karl Fischer titration. Excess water can affect reactivity in subsequent steps, especially with water-sensitive reagents. |
| Residual Solvents | Conforms to ICH Q3C limits | Determined by Headspace Gas Chromatography (GC-MS). Solvents used in synthesis and purification must be controlled to prevent interference and ensure safety.[12] |
The Quality Control Workflow: A Validated Approach
A robust QC process relies on a logical sequence of analyses where orthogonal techniques validate one another. The following workflow ensures a comprehensive assessment of this compound.
Caption: A comprehensive quality control workflow for this compound.
This workflow demonstrates the principle of orthogonality. For example, while HPLC provides the primary purity value, NMR serves as a cross-check, capable of identifying impurities that might co-elute or lack a UV chromophore. Similarly, MS confirms the mass of the main peak observed in the chromatogram.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for implementation in a quality control laboratory.
Protocol 1: Purity and Assay by Reverse-Phase HPLC
-
Causality: This method is designed to separate the polar this compound from less polar and more polar impurities. A C18 column provides excellent retention and resolution for heterocyclic compounds. The mobile phase gradient allows for the elution of a wide range of potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[12] |
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, ensuring complete dissolution and providing a clear spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Expect to see distinct signals for the pyrimidine ring proton, the singlet for the methyl protons, and a broad singlet for the two amine protons.
-
¹⁹F NMR Acquisition: Without changing the sample, acquire a proton-decoupled ¹⁹F spectrum. A single peak should be observed, confirming the fluoro-substituent.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required. This will confirm the carbon count of the molecule.
Protocol 3: Molecular Weight Confirmation by LC-MS
-
Causality: Coupling the HPLC system to a mass spectrometer provides mass information for every peak in the chromatogram. Electrospray ionization in positive mode (ESI+) is ideal for nitrogen-containing basic compounds like this pyrimidine, as it readily accepts a proton to form the [M+H]⁺ ion.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-400.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.[12]
-
-
Data Analysis: Extract the ion chromatogram for the target mass (m/z 128.06 ± 0.1). The mass spectrum of the main peak should show this ion as the base peak.
Interrelation of Analytical Techniques and Quality Attributes
The strength of a QC strategy lies in using multiple, complementary techniques to build a complete picture of the material's quality.
Caption: Relationship between analytical methods and the quality attributes they define.
Conclusion
For researchers and drug developers, treating this compound not as a commodity but as a precision-engineered component is paramount. Its quality is not merely defined by a single number on a certificate of analysis but is assured through a holistic and scientifically rigorous system of orthogonal analytical controls. By implementing the workflows and protocols detailed in this guide, scientists can ensure the integrity of their starting material, leading to more reliable, reproducible, and ultimately successful research outcomes. This commitment to quality at the outset is a non-negotiable investment in the integrity of the entire drug development pipeline.
References
- Vertex AI Search. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues...
- ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1H NMR.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - 2-Amino-3-methylpyridine, 97%.
- Shakir A, Adnan S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- BenchChem. (n.d.). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a.
- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- PubChem. (n.d.). 2-Amino-6-methylpyridine.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.
- BenchChem. (n.d.). A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine.
- ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.
- Arctom. (n.d.). CAS NO. 18260-81-6 | this compound.
- Leyan. (2018). Certificate of Analysis - 4-Methylpyrimidin-2-ol hydrochloride.
- ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%.
- Thermo Scientific Chemicals. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine, 98%.
Sources
- 1. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.leyan.com [file.leyan.com]
- 9. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Evaluating 4-Fluoro-6-methylpyrimidin-2-amine as a Potent Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The 2-aminopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical trials and regulatory approval. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel 2-aminopyrimidine derivatives, using the hypothetical compound 4-Fluoro-6-methylpyrimidin-2-amine , as a kinase inhibitor. Detailed protocols for in vitro kinase activity assessment, cell-based viability and target engagement assays, and downstream signaling analysis are provided, underpinned by the scientific rationale for each experimental step.
Introduction to 2-Aminopyrimidine Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The 2-aminopyrimidine core has been extensively utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] This interaction mimics the binding of the adenine base of ATP, providing a strong foundation for potent and selective inhibition.
This guide will use This compound as a representative compound to illustrate the experimental workflow for characterizing a novel 2-aminopyrimidine-based kinase inhibitor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for the design and interpretation of biological assays.[3] The following table summarizes the predicted and experimentally determined properties of this compound.
| Property | Value | Method | Reference |
| Molecular Formula | C₅H₆FN₃ | N/A | N/A |
| Molecular Weight | 127.12 g/mol | N/A | N/A |
| Appearance | White to off-white solid | Visual Inspection | N/A |
| Solubility | >100 µM in DMSO | Experimental | [4] |
| <10 µg/mL in PBS (pH 7.4) | Experimental | [3] | |
| Stability | Stable for >24h in PBS (pH 7.4) | HPLC | [3] |
| Stable for >1 year at -20°C (solid) | N/A | N/A |
In Vitro Kinase Inhibition Assay
To determine the potency of this compound against its target kinase, a robust and sensitive in vitro kinase assay is required. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a widely used platform for this purpose, offering a homogeneous, high-throughput format.[5][6]
Principle of the LANCE® Ultra TR-FRET Kinase Assay
The assay measures the phosphorylation of a ULight™-labeled substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight™-acceptor, resulting in a fluorescent signal at 665 nm. The intensity of this signal is directly proportional to the kinase activity.[6]
Caption: Principle of the TR-FRET Kinase Assay.
Experimental Protocol: TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Recombinant active kinase
-
ULight™-labeled substrate peptide
-
LANCE® Eu-W1024 labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[6]
-
Stop solution (e.g., 10 mM EDTA in 1x LANCE® Detection Buffer)
-
384-well white opaque microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase solution (prepared in kinase buffer).
-
Initiate the reaction by adding 2.5 µL of a 4x ATP/ULight™-substrate mixture (prepared in kinase buffer). The final ATP concentration should be at the Kₘ for the specific kinase.[7]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the stop solution containing the Eu-labeled antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).
Data Analysis:
-
Calculate the TR-FRET ratio: (665 nm emission / 615 nm emission) * 10,000.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based Assays
Cell-based assays are essential to evaluate the activity of the inhibitor in a more physiologically relevant context. These assays can determine the compound's effect on cell viability and its ability to inhibit the target kinase within the cell.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8][9]
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Experimental Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a 96-well opaque-walled plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Target Phosphorylation
Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of target engagement in cells.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to serve as a loading control.
Signaling Pathway Analysis
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of the inhibitor. For instance, if this compound targets a p38 MAPK, its effects on downstream signaling can be mapped.
Sources
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. blossombio.com [blossombio.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"4-Fluoro-6-methylpyrimidin-2-amine" in drug discovery and development
An In-Depth Guide to the Application of 4-Fluoro-6-methylpyrimidin-2-amine in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrimidine ring is a quintessential example of such a structure. As a core component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the machinery of life. This inherent biocompatibility and its ability to engage in specific, high-affinity interactions with biological targets have made it a cornerstone of modern drug design.[1][2]
The 2-aminopyrimidine motif, in particular, is a highly effective "hinge-binder" for protein kinases, a class of enzymes that are among the most critical targets in oncology and immunology.[3][4][5] This guide focuses on a specific, highly functionalized building block: This compound . We will explore its strategic importance, provide detailed protocols for its use, and elucidate the chemical logic that makes it a powerful starting point for the development of potent and selective kinase inhibitors.
The strategic placement of each substituent on the this compound core is critical:
-
2-Amino Group: Acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.[6][7]
-
Pyrimidine Core: Serves as an ATP-mimetic scaffold, positioning the key interacting groups in the correct orientation for binding.[6]
-
6-Methyl Group: Provides a vector for probing hydrophobic pockets within the active site, enhancing binding affinity and selectivity.
-
4-Fluoro Group: A key modulator of physicochemical properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyrimidine nitrogens, influence binding interactions, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.[8]
Section 1: The Rationale for Kinase Inhibition
Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, most notably cancer.[5] The majority of kinase inhibitors are designed to be ATP-competitive, meaning they occupy the same binding site as the enzyme's natural substrate, adenosine triphosphate (ATP).
The 2-aminopyrimidine scaffold is an excellent bioisostere of the adenine base of ATP. This structural mimicry allows it to form one or more hydrogen bonds with the "hinge" region of the kinase, a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a foundational element for achieving high-potency inhibition.
Caption: Synthetic workflow for functionalizing the core scaffold.
Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds. [9][10][11]Its wide functional group tolerance and the availability of diverse ligands to tune reactivity make it a preferred method in drug discovery. [12][13] Rationale: This protocol uses a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then coordinates with the aminopyrimidine, and following deprotonation, reductive elimination yields the desired N-aryl product and regenerates the catalyst. [10]The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. [12] Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl bromide/chloride (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)
-
Caesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the aryl halide, and Cs2CO3.
-
Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd(OAc)2 and Xantphos, then add this solid mixture to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe to the vessel to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-120 °C. Alternatively, use microwave irradiation (e.g., 120 °C for 30-60 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2.2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical alternative to palladium-catalyzed methods. [14][15]While it often requires higher temperatures, it can be advantageous for specific substrates where palladium catalysis may be problematic. [16][17] Rationale: This reaction involves the use of a copper(I) catalyst. The mechanism is thought to proceed via coordination of the amine and aryl halide to the copper center, followed by a concerted or stepwise process to form the new C-N bond. [14]The use of a polar, high-boiling solvent like DMF or NMP is typical.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl iodide/bromide (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 - 0.2 eq)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0 eq)
-
Optional Ligand: L-proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, sealable reaction tube, add CuI, the base (K2CO3 or K3PO4), and the optional ligand.
-
Reagent Addition: Add this compound and the aryl halide to the tube.
-
Inerting: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add anhydrous DMF or NMP to the tube.
-
Reaction: Heat the mixture to 120-160 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. Due to the high-boiling solvent, TLC can be difficult.
-
Work-up: After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate. The combined organic layers are washed with brine to remove residual DMF/NMP, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
Once the core is coupled with a new aryl group, the process of lead optimization begins. This involves systematically modifying the newly introduced fragment to improve potency, selectivity, and drug-like properties. The table below outlines a hypothetical SAR exploration for a series of inhibitors targeting a kinase such as Fibroblast Growth Factor Receptor (FGFR). [18]
| Compound ID | R-Group Modification (on Aryl Ring) | FGFR1 IC₅₀ (nM) | Rationale & Insights |
|---|---|---|---|
| G-001 | Phenyl (unsubstituted) | 850 | Baseline activity established. The unsubstituted ring provides a starting point for exploration. |
| G-002 | 3,5-dimethoxyphenyl | 55 | Potency Gain: Methoxy groups engage with a polar sub-pocket, increasing hydrogen bonding or favorable dipole interactions. |
| G-003 | 2,6-difluoro-3,5-dimethoxyphenyl | 8 | Potency & Selectivity: Ortho-fluoro groups can induce a twist in the phenyl ring, optimizing interactions and potentially clashing with off-target kinases. [7] |
| G-004 | 4-(4-methylpiperazin-1-yl)phenyl | 120 | Solubility Enhancement: The basic piperazine moiety improves aqueous solubility, a key property for oral bioavailability. |
| G-005 | 4-acrylamidophenyl | 2 (covalent) | Covalent Inhibition: The acrylamide acts as a Michael acceptor, forming a permanent covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition and prolonged duration of action. |
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Fluoro-6-methylpyrimidin-2-amine: A Detailed Guide to Experimental Protocols
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-6-methylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Introduction and Significance
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The incorporation of a fluorine atom into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. The pyrimidine core, a privileged structure in drug discovery, is found in numerous therapeutic agents. The specific substitution pattern of this compound makes it a versatile synthon for further elaboration into more complex molecules.
This guide will detail a robust two-step synthetic sequence, commencing with the preparation of the chlorinated precursor, 2-amino-4-chloro-6-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.
Theoretical Framework: The Chemistry Behind the Synthesis
The synthetic strategy hinges on two fundamental transformations in heterocyclic chemistry: the conversion of a hydroxyl group to a chlorine atom and a subsequent nucleophilic aromatic substitution to replace the chlorine with fluorine.
Step 1: Chlorination of 2-Amino-6-methylpyrimidin-4-ol
The initial step involves the conversion of the readily available starting material, 2-amino-6-methylpyrimidin-4-ol (which exists in tautomeric equilibrium with 2-amino-6-methyl-4(3H)-pyrimidinone), into its corresponding chloro-derivative. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the pyrimidinol's hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion.
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this step, the chlorine atom at the 4-position of the pyrimidine ring is displaced by a fluoride ion. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is a cornerstone of pyridine and pyrimidine chemistry.[1][2]
The general mechanism for the SNAr reaction involves two key steps:
-
Addition of the Nucleophile: The fluoride ion (F⁻) attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, and this resonance stabilization is crucial for the reaction to proceed.[2][3]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophilicity of the fluoride source, and the solvent. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the fluoride salt, leaving a more "naked" and highly reactive fluoride anion.[4]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 2-amino-6-methylpyrimidin-4-ol.
Caption: Synthetic route to this compound.
Experimental Protocols
Safety Precaution: These protocols should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Part 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-6-methylpyrimidin-4-ol | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% (Reagent grade) | Sigma-Aldrich |
| Ice | ||
| 25% Aqueous Ammonia Solution | ACS Reagent | Fisher Scientific |
| 50% Ethanol/Water Solution | ||
| Round-bottom flask (100 mL) | ||
| Reflux condenser | ||
| Heating mantle | ||
| Vacuum filtration apparatus | ||
| Magnetic stirrer and stir bar |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylpyrimidin-4-ol (6.0 g).
-
Addition of Chlorinating Agent: Carefully add freshly distilled phosphorus oxychloride (35 mL) to the flask in the fume hood.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing with stirring until the mixture becomes a homogeneous solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Work-up: Carefully and slowly pour the cooled residue onto crushed ice with stirring. This step is highly exothermic.
-
Neutralization: Adjust the pH of the aqueous mixture to 8 using a 25% aqueous ammonia solution. A precipitate will form.
-
Isolation of Product: Filter the resulting suspension using a Buchner funnel. Wash the precipitate thoroughly with cold water.
-
Recrystallization: Recrystallize the crude product from a 50% ethanol/water solution to obtain pure 2-amino-4-chloro-6-methylpyrimidine as a solid.[5]
-
Drying: Dry the purified product to a constant mass.
Part 2: Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic fluorination reactions of chloropyridines and general principles of SNAr fluorination.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-4-chloro-6-methylpyrimidine | Synthesized above | |
| Potassium Fluoride (KF) | Spray-dried, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |
| Saturated Sodium Chloride Solution (Brine) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Round-bottom flask (100 mL) | ||
| Reflux condenser with drying tube | ||
| Heating mantle with temperature control | ||
| Magnetic stirrer and stir bar | ||
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-amino-4-chloro-6-methylpyrimidine (e.g., 5.0 g).
-
Addition of Reagents: Add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents) and anhydrous N,N-dimethylformamide (DMF, e.g., 50 mL). The use of spray-dried KF is crucial as residual water can significantly hinder the reaction.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is consumed. This may take several hours.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Data Summary and Expected Outcomes
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and may vary depending on the reaction scale and experimental conditions.
| Parameter | Part 1: Chlorination | Part 2: Fluorination |
| Starting Material | 2-Amino-6-methylpyrimidin-4-ol | 2-Amino-4-chloro-6-methylpyrimidine |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Potassium Fluoride (KF), DMF |
| Reaction Temperature | Reflux (~105 °C) | 140-150 °C |
| Reaction Time | 2-4 hours (or until homogeneous) | 5-10 hours (monitor by TLC) |
| Product Molar Mass | 143.57 g/mol [6] | 127.12 g/mol |
| Typical Yield | 50-60%[5] | 70-90% (based on analogous reactions)[5] |
| Appearance | White to off-white solid[7] | Expected to be a solid at room temperature. |
| Purification Method | Recrystallization (50% EtOH/H₂O) | Column Chromatography or Recrystallization |
References
-
T. C. F. T. D. A. T. H. S. S. N. C. C. M. T. C. P. S. B. T. H. T. C. F. T. D. A. T. H. S. S. N. C. C. M. T. C. P. S. B. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2546–2563. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). [Link]
-
Nucleophilic aromatic substitution. (2023, January 4). Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3. (n.d.). PubChem. [Link]
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
Sources
- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Role of 4-Fluoro-6-methylpyrimidin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold and the Fluorine Advantage in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] In the quest for enhanced drug efficacy, safety, and optimized pharmacokinetic profiles, the strategic incorporation of fluorine into drug candidates has become a paramount strategy.[3] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4]
This guide focuses on the specific and highly valuable building block, 4-Fluoro-6-methylpyrimidin-2-amine . This molecule synergistically combines the privileged pyrimidine scaffold with the advantageous properties of fluorine, making it a sought-after intermediate in the synthesis of advanced therapeutic agents, particularly in the realm of kinase inhibition. The fluorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and a key modulator of the ring's electronic properties, while the 2-amino group provides a crucial vector for building molecular complexity and engaging in targeted hydrogen-bond interactions within enzyme active sites.
Synthesis of the Core Scaffold: From Chloro to Fluoro
The most common and practical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2-Amino-4-chloro-6-methylpyrimidine. This chloro-pyrimidine is commercially available, making it an attractive starting point for laboratory and industrial-scale synthesis.[5][6][7][8][9]
The SNAr mechanism is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the ring nitrogens. The substitution of the chloro group with fluoride is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[1][10]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
This protocol describes a representative method for the nucleophilic fluorination of 2-Amino-4-chloro-6-methylpyrimidine. Note: This is a general procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Anhydrous Potassium Fluoride (KF) (spray-dried, activated)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO or Sulfolane to the flask to create a stirrable slurry (typically a 0.5-1.0 M concentration with respect to the starting material).
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a flask containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous KF and solvent is critical. Water can hydrate the fluoride ion, significantly reducing its nucleophilicity and hindering the SNAr reaction.[1]
-
High Temperature: A high reaction temperature is necessary to overcome the activation energy of breaking the C-Cl bond and to ensure sufficient solubility of the potassium fluoride.
-
Polar Aprotic Solvent: Solvents like DMSO and Sulfolane are ideal as they are polar enough to dissolve the reactants to some extent but do not engage in hydrogen bonding with the fluoride ion, thus preserving its nucleophilicity.
Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The this compound scaffold is particularly prominent in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 2-aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
While specific approved drugs containing this exact fragment are not prominently disclosed in publicly available literature, numerous patents from major pharmaceutical companies claim its use in the synthesis of inhibitors for several key kinase targets:
-
Janus Kinases (JAKs): JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis. The this compound scaffold has been incorporated into patent claims for novel JAK inhibitors.[11][12]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key target in B-cell malignancies. The covalent and reversible inhibition of BTK is a major area of research, and fluorinated pyrimidines are explored for this purpose.[3][13]
-
Spleen Tyrosine Kinase (SYK): SYK is another important kinase in the signaling pathways of immune cells, and its inhibitors are being investigated for inflammatory diseases and certain cancers.[14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆FN₃ | Calculated |
| Molecular Weight | 127.12 g/mol | Calculated |
| XLogP3 | 0.5 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Key Coupling Reactions: Building Molecular Complexity
The true utility of this compound as a building block is realized through its participation in cross-coupling reactions. The fluorine at the C4 position, while being a key modulator, is less reactive as a leaving group in palladium-catalyzed reactions compared to chlorine or bromine. Therefore, derivatization strategies often involve initial functionalization at other positions or subsequent modification of the 2-amino group. However, should a more reactive handle be desired, the 4-fluoro-scaffold can be built upon using other synthetic strategies. Two of the most powerful methods for derivatizing aminopyrimidine cores are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol: Suzuki-Miyaura Cross-Coupling of a Derivatized Aminopyrimidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 2-aminopyrimidine derivative, which is a common strategy to introduce aryl or heteroaryl groups.
Materials:
-
Bromo-substituted 2-aminopyrimidine derivative (e.g., 5-bromo-4,6-dimethylpyrimidin-2-amine)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add the bromo-substituted aminopyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the reaction flask.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Causality and Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The choice of catalyst and ligand can be crucial and may need optimization for specific substrates.
-
Aqueous Base: The presence of water and a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for derivatizing the core scaffold.
Conclusion and Future Outlook
This compound is a quintessential example of a modern medicinal chemistry building block. Its synthesis from a commercially available precursor is straightforward, and its structure offers a unique combination of features: a proven hinge-binding element in the 2-aminopyrimidine core, and the advantageous physicochemical properties imparted by the fluorine atom. While its presence in approved drugs is not yet widely publicized, the extensive patent literature demonstrates its high value and active investigation by researchers in the pharmaceutical industry. As the drive for more selective and potent kinase inhibitors continues, it is highly probable that derivatives of this versatile scaffold will emerge as key clinical candidates in the near future. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their own drug discovery endeavors.
References
-
Wang, L., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597. [Link]
-
Al-Obeidi, F. A., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(11), 3182. [Link]
- WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors.
-
The Science Behind Fluorinated Pyrimidines: Applications in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
O'Hagan, D. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2587-2599. [Link]
-
Champagne, P. A., et al. (2020). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 142(18), 8378-8392. [Link]
- US8008309B2 - Inhibitors of bruton's tyrosine kinase.
- US9290490B2 - Aminopyrimidines as Syk inhibitors.
-
Chihara, K., et al. (2013). Syk inhibitors. Journal of Smooth Muscle Research, 36(4), 197-202. [Link]
-
2-Amino-4-chloro-6-methylpyrimidine. PubChem. [Link]
-
2-Amino-4-chloro-6-methylpyrimidine. Alzchem Group. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Journal of Molecular Structure, 1267, 133606. [Link]
-
Pyrimidine. Wikipedia. [Link]
Sources
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11744831B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]
- 3. US8008309B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014093191A1 - AMINO-PYRIMIDINE-CONTAINING SPLEEN TYROSINE KINASE (Syk) INHIBITORS - Google Patents [patents.google.com]
- 6. AU2012345732B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]
- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 9. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 10. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]
- 14. US8759366B2 - Aminopyrimidines as SYK inhibitors - Google Patents [patents.google.com]
The Versatile Scaffold: 4-Fluoro-6-methylpyrimidin-2-amine as a Premier Building Block in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with a Fluorinated Pyrimidine
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyrimidines, 4-Fluoro-6-methylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block. Its unique electronic properties, conferred by the fluorine atom and the amino group, render it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of complex molecules, with a focus on practical, field-proven protocols for key chemical transformations.
The strategic placement of a fluorine atom at the 4-position significantly enhances the reactivity of the pyrimidine ring towards nucleophilic attack, while the 2-amino group provides a convenient handle for further derivatization. This unique combination allows for sequential and regioselective functionalization, enabling the rapid construction of diverse molecular architectures. This is of paramount importance in the development of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical logic, empowering the user to adapt and optimize these methods for their specific synthetic targets.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Remarks / Reference |
| Molecular Formula | C₅H₆FN₃ | |
| Molecular Weight | 127.12 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | > 300 °C / 572 °F | [4] |
| Solubility | Insoluble in water | [4] |
| Stability | Stable under normal conditions. | [4] |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
General Handling: Work in a well-ventilated fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
In case of contact:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.[4]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS).
Key Synthetic Transformations and Protocols
The strategic utility of this compound is best illustrated through its application in robust and scalable chemical reactions. The following sections detail the protocols for three cornerstone reactions in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound, with its halogenated pyrimidine core, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position.
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an aryl or vinyl halide. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocol: Synthesis of 4-Aryl-6-methylpyrimidin-2-amine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental in synthesizing N-aryl pyrimidine derivatives, a common motif in kinase inhibitors.[1]
Reaction Principle: The reaction couples an amine with an aryl halide or triflate. The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[9]
Experimental Protocol: Synthesis of N-Aryl-4-amino-6-methylpyrimidine Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 2.0 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Mechanism
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring nitrogens, further enhanced by the fluorine atom at the C4 position, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[10] This reaction provides a direct and often metal-free route to introduce various nucleophiles at the 4-position.
Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The fluoride ion is then eliminated, restoring the aromaticity of the ring.[11]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the SNAr reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.5 equivalents)
-
Base (e.g., DIPEA, K₂CO₃) (1.5 - 3.0 equivalents)
-
Solvent (e.g., DMSO, NMP, EtOH)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMSO), add the base (e.g., DIPEA, 2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature (can range from room temperature to elevated temperatures, e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and stir. The product may precipitate. If so, collect the solid by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
DOT Diagram: SNAr Reaction Workflow
Caption: General Workflow for SNAr Reactions.
Applications in Kinase Inhibitor Synthesis: A Case Study
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][12] this compound serves as an excellent starting point for the synthesis of such inhibitors.
For instance, in the synthesis of a hypothetical kinase inhibitor, the 4-position of the pyrimidine ring can be functionalized via a Suzuki-Miyaura coupling to introduce a larger aromatic fragment that occupies the hydrophobic pocket of the kinase. Subsequently, the 2-amino group can be acylated or further elaborated to optimize binding affinity and selectivity.
The synthetic strategies outlined in this guide provide the fundamental tools for medicinal chemists to rapidly generate libraries of novel pyrimidine-based compounds for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a high-value building block that offers a strategic advantage in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its well-defined reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution allows for predictable and efficient construction of diverse molecular scaffolds. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this versatile reagent in their synthetic endeavors.
References
- 4 - SAFETY DATA SHEET. (2015-10-13).
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- 4 - SAFETY DATA SHEET.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available at: [Link]
- A75706 - • SAFETY DATA SHEET. (2025-11-06).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (2020-02-02). Available at: [Link]
-
Buchwald-Hartwig amination - YouTube. (2023-03-05). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020-09-28). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted... - ResearchGate. Available at: [Link]
-
Aminative Suzuki-Miyaura coupling - PubMed. (2024-02-29). Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022-03-17). Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024-03-01). Available at: [Link]
-
Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr) - YouTube. (2020-11-23). Available at: [Link]
-
Understanding the Chemical Properties of 5-Fluoro-6-Methylpyridin-2-amine: A Key Intermediate for Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Cas 5734-71-4,2-AMINO-4-BROMO-6-METHYLPYRIMIDINE | lookchem. Available at: [Link]
-
6-fluoro-4-methyl-N-phenylpyridin-2-amine | C12H11FN2 | CID 90103087 - PubChem. Available at: [Link]
-
4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926 - PubChem. Available at: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Halo-6-methylpyrimidin-2-amine in the Synthesis of Bioactive Kinase Inhibitors
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its presence in the nucleobases of DNA and RNA.[1] Its synthetic versatility and ability to form key hydrogen bond interactions have made the 2-aminopyrimidine motif a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] These compounds often function as ATP-competitive inhibitors by mimicking the purine ring of ATP, thereby binding to the kinase's active site and modulating its activity.[3]
This guide focuses on the synthetic utility of 4-halo-6-methylpyrimidin-2-amine as a versatile starting material for constructing complex bioactive molecules. While the user specified "4-Fluoro-6-methylpyrimidin-2-amine," this document will utilize its close and extensively documented analogue, 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), for protocol development.[4][5] The reactivity of the chloro group at the 4-position is highly representative of other halogens (like fluorine) in the context of the key reactions discussed, primarily serving as an excellent leaving group in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][6]
Our exploration will delve into the core chemical principles governing its reactivity and provide detailed, field-proven protocols for its application in synthesizing potent kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a target in oncology.[2]
Core Concepts: The Dual Reactivity of 2-Amino-4-chloro-6-methylpyrimidine
The synthetic power of this building block stems from the electrophilic nature of the C4 position, which is activated by the electron-withdrawing pyrimidine ring nitrogens. This makes the chlorine atom susceptible to displacement by nucleophiles through two primary, highly effective pathways.
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile (typically an amine). The reaction is driven by the formation of a stable intermediate (a Meisenheimer complex) and is often facilitated by heat and a base to neutralize the HCl byproduct. This classic method is robust and cost-effective.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed C-N bond-forming reaction offers a milder and often more efficient alternative to SNAr, especially for less nucleophilic amines. The choice of palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or X-Phos) is critical for achieving high yields.[2][7] The ligand system facilitates the oxidative addition, amine coordination, and reductive elimination steps of the catalytic cycle.
Application Protocol 1: Synthesis of a PLK4 Inhibitor Precursor via Buchwald-Hartwig Amination
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[2] Consequently, potent and selective PLK4 inhibitors are valuable therapeutic candidates. This protocol outlines a Buchwald-Hartwig coupling reaction, a key step in the synthesis of novel aminopyrimidine-based PLK4 inhibitors.[2]
Experimental Protocol
Objective: To synthesize an N-aryl-6-methylpyrimidin-2,4-diamine core structure.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)
-
Desired aromatic amine (e.g., 4-morpholinoaniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a dry reaction vessel, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq), the desired aromatic amine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane (approximately 15 mL per gram of the starting pyrimidine).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired coupled product.
Causality & Insights
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity.
-
Ligand Choice: Xantphos is a bulky, electron-rich bite angle ligand. This structure promotes the reductive elimination step that forms the final C-N bond and prevents catalyst decomposition.
-
Base Selection: Cesium carbonate is a strong, yet relatively non-nucleophilic, base. It is effective in deprotonating the amine nucleophile and neutralizing the acid formed during the catalytic cycle without competing in side reactions.
-
Solvent: Dioxane is a high-boiling, aprotic polar solvent that effectively dissolves the reactants and is stable at the required reaction temperature.
Diagram of Buchwald-Hartwig Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Application Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a classic, palladium-free method for synthesizing N-substituted aminopyrimidines. It is particularly effective with strongly nucleophilic amines.
Experimental Protocol
Objective: To displace the C4-chloro group with an amine nucleophile.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)
-
Desired amine nucleophile (e.g., piperidine) (2.0-3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or 1-Pentanol
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) in DMF or 1-Pentanol.
-
Add the desired amine nucleophile (2.0-3.0 eq) followed by the base (DIPEA or TEA, 2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 2-6 hours.[6] The higher temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the base and any acidic byproducts.
-
Wash further with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel chromatography or recrystallization to obtain the pure product.
Causality & Insights
-
Excess Nucleophile: Using an excess of the amine nucleophile helps to drive the reaction to completion according to Le Châtelier's principle.
-
Non-Nucleophilic Base: DIPEA or TEA acts as a scavenger for the HCl generated during the reaction. These hindered bases are too bulky to compete as nucleophiles, preventing unwanted side products.
-
High Temperature: SNAr reactions on heteroaromatic rings often require significant thermal energy to proceed at a practical rate. The choice of a high-boiling solvent like DMF or 1-pentanol is essential.[6]
Diagram of SNAr Workflow
Caption: Workflow for SNAr Reaction.
Data Presentation: Comparison of Synthetic Methodologies
| Parameter | Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) + Ligand | None (Thermal) |
| Temperature | 85-110 °C[2] | 120-140 °C or higher[6] |
| Base | Cs₂CO₃, K₂CO₃[2][7] | DIPEA, TEA[2] |
| Substrate Scope | Broad; effective for less nucleophilic amines | Best with strongly nucleophilic amines |
| Cost & Complexity | Higher (catalyst and ligand cost) | Lower (reagents are common and cheap) |
| Key Advantage | Milder conditions, broader scope | Simplicity, cost-effectiveness |
Conclusion
2-Amino-4-chloro-6-methylpyrimidine and its fluoro-analogue are powerful and versatile intermediates in medicinal chemistry. Their capacity to undergo both palladium-catalyzed cross-coupling and direct nucleophilic aromatic substitution allows for the strategic construction of diverse libraries of bioactive compounds. The protocols and insights provided herein demonstrate the robust utility of this scaffold, particularly in the synthesis of targeted kinase inhibitors, empowering researchers in the ongoing quest for novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol. Retrieved from a URL which appears to be a Google Cloud search result link.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Zhang, X., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Retrieved from a URL which appears to be a Google Cloud search result link.
- Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules.
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Pyrimidine Core as a Privileged Scaffold in Agrochemicals
An Application Guide to 4-Fluoro-6-methylpyrimidin-2-amine in Modern Agrochemical Research
In the landscape of modern crop protection, the pyrimidine ring stands out as a "privileged scaffold." This six-membered aromatic heterocycle is a cornerstone in the design of high-efficacy insecticides, herbicides, and fungicides.[1] Its unique electronic properties and metabolic stability make it an ideal foundation for developing novel active ingredients. Within this chemical family, This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of its functional groups—a reactive amino group and a fluorine atom that can act as an excellent leaving group—provides chemists with a versatile platform for creating diverse libraries of candidate molecules. This guide serves as a detailed exploration of the applications of this compound, providing both the strategic rationale and practical protocols for its use in agrochemical research and development.
Core Application: A Versatile Intermediate for Synthesis
This compound is primarily utilized as a foundational building block rather than an active ingredient itself.[2] Its value lies in the two primary points of chemical modification:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The fluorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles (e.g., phenols, thiols, amines). This allows for the straightforward introduction of various pharmacophores and modulating groups, which is a key strategy for optimizing biological activity and physicochemical properties.
-
Derivatization of the 2-Amino Group: The primary amine at the 2-position can be readily acylated, alkylated, or arylated. This site is crucial for building structures common in many commercial pesticides, such as the linkage in anilinopyrimidine fungicides or the bridge in sulfonylurea herbicides.
The combination of these reactive sites allows for the systematic exploration of chemical space to discover molecules with potent and selective activity against agricultural pests.
Application I: Development of Novel Pyrimidinamine Fungicides
Derivatives of pyrimidinamine are a cornerstone in the management of fungal diseases, particularly in overcoming resistance to older classes of fungicides.[2][3] Well-known anilinopyrimidine fungicides like pyrimethanil and cyprodinil function by inhibiting methionine biosynthesis and the secretion of fungal hydrolytic enzymes.[4] Other pyrimidine-based fungicides are known to disrupt the mitochondrial respiratory chain, a vital energy-producing pathway in fungi.[2] this compound provides an excellent starting point for creating new fungicides that can exploit these mechanisms of action.
Protocol 1: Synthesis of a Phenylalkoxy-Pyrimidinamine Fungicide Candidate
This protocol details a representative synthesis where the fluorine atom is displaced by a substituted phenoxyethanol nucleophile. This strategy aims to combine the pyrimidine core with another fragment known for biological activity.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a substituted phenoxyethanol derivative (1.1 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the target compound.
-
Confirm the structure using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method to evaluate the efficacy of newly synthesized compounds against phytopathogenic fungi.[2][5]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound at a high concentration (e.g., 10,000 µg/mL).
-
Prepare PDA medium and autoclave. While the medium is still molten (approx. 45-50 °C), add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A solvent-only plate serves as the negative control. A commercial fungicide (e.g., Pyrimethanil) is used as a positive control.[4]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using the cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test plate.[2]
-
Incubate the plates at 25 ± 2 °C in the dark until the fungal growth in the control plate covers about two-thirds of the plate.
-
Measure the diameter of the fungal colonies in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition relative to the negative control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of growth) using probit analysis.[2]
Quantitative Fungicidal Activity Data (Representative)
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Positive Control | EC₅₀ of Control (µg/mL) |
| Candidate 1 | Botrytis cinerea | 0.85 | Pyrimethanil | >100[2] |
| Candidate 2 | Botrytis cinerea | 1.20 | Cyprodinil | 0.23[2] |
| Candidate 3 | Rhizoctonia solani | 10.5 | Diflumetorim | 19.8[2] |
Note: A lower EC₅₀ value indicates higher fungicidal activity.
Visualization of Proposed Mechanism
Caption: Proposed mechanism of action for certain fungicidal pyrimidinamine derivatives.[2]
Application II: Herbicide Discovery and Development
The pyrimidine structure is integral to several classes of herbicides. The most prominent are the sulfonylureas, which act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6] More recently, disruption of pyrimidine biosynthesis itself, through the inhibition of dihydroorotate dehydrogenase (DHODH), has been identified as a novel herbicidal mode of action.[7] this compound is an ideal precursor for synthesizing compounds that target these pathways.
Protocol 3: Synthesis of a Hypothetical Sulfonylurea Herbicide Precursor
This protocol describes the reaction of a pyrimidinamine with a sulfonyl isocyanate, a key step in forming sulfonylurea herbicides.
Step 1: Synthesis of the Sulfonylurea Linkage
-
Dissolve the pyrimidinamine intermediate (synthesized from this compound) (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a substituted aryl sulfonyl isocyanate (1.05 eq) in the same solvent dropwise to the cooled pyrimidinamine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel chromatography to yield the final sulfonylurea herbicide candidate.
-
Confirm the structure by NMR and MS analysis.
Protocol 4: Primary Herbicidal Screening (Pre-Emergence Petri Dish Assay)
This protocol evaluates the ability of a compound to inhibit seed germination and early growth.
Materials:
-
Test seeds (e.g., Arabidopsis thaliana, cress, or a target weed species)
-
Petri dishes with filter paper
-
Test compounds dissolved in acetone with a surfactant
-
Growth chamber with controlled light and temperature
Procedure:
-
Place a sterile filter paper in each Petri dish.
-
Apply a specific volume of the test solution at various concentrations (e.g., 1, 10, 100 ppm) evenly onto the filter paper. A solvent/surfactant solution serves as the control.
-
Allow the solvent to evaporate completely.
-
Place a set number of seeds (e.g., 20) onto the treated filter paper in each dish.
-
Add a small amount of distilled water to moisten the paper.
-
Seal the Petri dishes with paraffin film and place them in a growth chamber (e.g., 25 °C, 16h light/8h dark cycle).
-
After 7-10 days, measure the germination rate and the root and/or shoot length of the seedlings.
-
Calculate the growth reduction percentage compared to the control and determine the GR₅₀ (concentration for 50% growth reduction).
Visualization of Herbicide Mechanism
Caption: Inhibition of the ALS enzyme is a key herbicidal mode of action.[6]
Application III: Discovery of Novel Insecticides
While less common than fungicides or herbicides, pyrimidinamine derivatives have also demonstrated significant potential as insecticides.[8] Some insecticidal pyrimidinamines function as inhibitors of acetylcholinesterase (AChE), a vital enzyme in the insect nervous system.[2] Disruption of AChE leads to paralysis and death. The this compound scaffold can be used to develop new molecules targeting this or other insect-specific sites.
Protocol 5: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is effective for evaluating compounds against leaf-eating insects.
Materials:
-
Host plant leaves (e.g., cabbage for Plutella xylostella)
-
Cultures of test insects
-
Test compound solutions of varying concentrations in an acetone/water mixture with a surfactant
-
Ventilated containers or Petri dishes with moist filter paper
Procedure:
-
Prepare serial dilutions of the test compound.
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for approximately 10-20 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely.
-
Place one treated leaf into each ventilated container. A leaf dipped in the solvent/surfactant solution serves as the control.
-
Introduce a specific number of insects (e.g., 10-15 larvae) into each container.
-
Maintain the containers at an appropriate temperature and humidity.
-
Assess insect mortality after 24, 48, and 72 hours.
-
Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[2]
Integrated Research Workflow
Caption: A generalized workflow for agrochemical discovery using a core intermediate.
Conclusion
This compound is a powerful and versatile intermediate in the quest for new agrochemicals. Its well-defined reactive sites allow for the systematic and efficient synthesis of diverse molecular libraries. By leveraging this scaffold, researchers can develop novel fungicides, herbicides, and insecticides that target critical biological pathways. The protocols and strategies outlined in this guide provide a robust framework for scientists to explore the vast potential of this pyrimidine derivative, ultimately contributing to the development of next-generation crop protection solutions that are essential for global food security.
References
-
ResearchGate. (n.d.). Pyrimidine derivatives in discovery of pesticides: A review. Retrieved from [Link]
-
Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wang, J., Liao, A., Guo, R. J., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis route of target compounds. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules. Retrieved from [Link]
-
Riggs, R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. PubMed. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). UA114110C2 - HERBICIDIC COMPOSITIONS CONTAINING 4-AMINO-3-CHLORINE-5-FLUORO-6.
-
National Institutes of Health. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
PubMed. (2020). Review: amino acid biosynthesis as a target for herbicide development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluazinam. Retrieved from [Link]
-
SciSpace. (2016). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
Impactfactor.org. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4-Fluoro-6-methylpyrimidin-2-amine in the Development of Targeted Kinase Inhibitors
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract
This technical guide provides an in-depth analysis of 4-Fluoro-6-methylpyrimidin-2-amine (CAS No. 149849-59-8), a critical heterocyclic building block in modern medicinal chemistry. We will elucidate its role as a derivative of the privileged 2-aminopyrimidine scaffold, a cornerstone in the design of targeted therapies, particularly ATP-competitive kinase inhibitors. This document outlines the fundamental mechanism of target engagement, provides a detailed protocol for a key synthetic transformation, and situates its application within the broader context of cancer biology and drug development. The intended audience includes researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of a Privileged Scaffold
In the landscape of targeted therapy, the quest for selective and potent kinase inhibitors is paramount. Protein kinases, which regulate the majority of cellular pathways, are frequently dysregulated in diseases like cancer, making them high-value drug targets.[1] The 2-aminopyrimidine core has emerged as a "privileged scaffold" in this field, forming the structural basis of numerous clinically approved drugs, including Brigatinib and Osimertinib.[2] Its prevalence is due to a unique ability to form specific, stabilizing hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2][3]
This compound is a strategically functionalized derivative of this core. The substituents are not arbitrary; they are designed to modulate the molecule's electronic properties, solubility, metabolic stability, and potential for further derivatization.
-
2-Amino Group: The primary amine is the key anchor, acting as a hydrogen bond donor to the kinase hinge.
-
Fluoro Group (C4): The electron-withdrawing fluorine atom can modulate the pKa of the pyrimidine ring nitrogens and serve as a handle for metabolic blocking or to enhance binding interactions.
-
Methyl Group (C6): This group can provide beneficial hydrophobic interactions within the binding pocket and influence the molecule's overall conformation.
This guide will demonstrate how these features are leveraged in a practical synthetic context to build more complex and potent therapeutic candidates.
Mechanism of Action: Kinase Hinge Binding
The therapeutic efficacy of inhibitors derived from the 2-aminopyrimidine scaffold stems from their ability to mimic the adenine base of ATP. The 2-amino group acts as a hydrogen bond donor, while one of the pyrimidine ring nitrogens (typically N1) acts as a hydrogen bond acceptor. This bidentate hydrogen bonding pattern with the amide backbone of the kinase hinge region provides a strong and specific anchor for the inhibitor.[2][3]
Caption: Experimental workflow for Buchwald-Hartwig coupling.
Protocol: Buchwald-Hartwig Cross-Coupling with 4-Morpholinoaniline
This protocol describes the synthesis of N4-(4-morpholinophenyl)-6-methylpyrimidine-2,4-diamine, a core structure found in advanced PLK4 inhibitor candidates. [4]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Equivalents |
| This compound | 149849-59-8 | 127.12 | 127 | 1.0 |
| 4-Morpholinoaniline | 2225-26-5 | 178.22 | 196 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 23 | 0.025 |
| XPhos | 564483-18-7 | 476.63 | 38 | 0.08 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 | 2.0 |
| n-Butanol (anhydrous) | 71-36-3 | 74.12 | 5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (127 mg, 1.0 mmol), 4-morpholinoaniline (196 mg, 1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (23 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous n-butanol (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 8 hours.
-
Expert Insight: The choice of a bulky phosphine ligand like XPhos is critical. It promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields, especially with electron-rich anilines. [4]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting pyrimidine (the limiting reagent) indicates completion.
-
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product.
Characterization
-
¹H NMR: Expect characteristic shifts for the pyrimidine methyl group, aromatic protons, and morpholine protons.
-
LC-MS: Calculate the expected mass of the product (C₁₅H₁₉N₅O). The observed mass [M+H]⁺ should be within ± 0.1 amu of the calculated value (286.16 g/mol ).
Biological Context: Targeting the Cell Cycle
Many kinase inhibitors derived from this compound target Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases are essential drivers of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. [3][5]FDA-approved drugs like Palbociclib and Ribociclib validate this therapeutic strategy. [5] The molecules synthesized from our building block act as competitive inhibitors, blocking the phosphorylation of the Retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state and induces a G1 cell cycle arrest.
Caption: Simplified cell cycle showing the G1/S checkpoint targeted by CDK4/6 inhibitors.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a highly versatile and validated starting point for the development of sophisticated targeted therapies. Its inherent ability to engage the kinase hinge, combined with strategically placed functional groups for further chemical elaboration, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein demonstrate a robust and reproducible pathway for leveraging this building block to construct potent kinase inhibitors, accelerating the journey from chemical synthesis to clinical candidates.
References
-
PubMed. (2015). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. Available at: [Link]
-
PubMed Central. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. Available at: [Link]
-
PubMed. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. Available at: [Link]
-
National Institutes of Health (NIH). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Available at: [Link]
-
PubMed Central. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
PubMed. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Available at: [Link]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
MDPI. Development of CDK4/6 Inhibitors: A Five Years Update. Available at: [Link]
-
National Institutes of Health (NIH). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available at: [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
MDPI. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Available at: [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Available at: [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4-Fluoro-6-methylpyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor facilitate potent and specific interactions with biological targets.[1] This guide provides a comprehensive technical overview for the strategic derivatization of 4-Fluoro-6-methylpyrimidin-2-amine, a versatile starting material for constructing focused compound libraries. We will delve into the chemical reactivity of this scaffold, present detailed, field-proven protocols for its modification, and outline a logical framework for using these derivatives in structure-activity relationship (SAR) studies to accelerate drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
In the quest for novel therapeutics, the choice of a core scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. The 2-aminopyrimidine framework is particularly noteworthy, forming the core of numerous kinase inhibitors and other targeted therapies.[4][5] The subject of this guide, this compound, offers three distinct points for chemical modification, allowing for a systematic and multi-vector exploration of the chemical space surrounding the core.
-
The C4 Position: The fluoro group serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of a wide array of substituents.
-
The C2 Position: The primary amine is a versatile handle for acylation, sulfonylation, and other reactions, allowing for fine-tuning of electronic properties and hydrogen bonding capabilities.
-
The C6 Position: The methyl group, while more challenging to modify, offers a potential vector for exploring additional steric space.
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust protocols to empower the synthesis of diverse libraries for SAR exploration.
Chemical Reactivity Profile and Derivatization Strategy
Understanding the inherent reactivity of the scaffold is paramount for designing an efficient synthetic strategy. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C2, C4, and C6 positions towards nucleophilic attack.
Diagram 1: Reactivity Map of this compound
Caption: Key reactive sites on the this compound scaffold.
Position C4: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The C4 position is the most electrophilic site on the ring, making it highly susceptible to nucleophilic attack.[6][7] This is due to the powerful electron-withdrawing effect of the nitrogen atoms, particularly the one at the para position (N1). The reaction typically proceeds through a two-step addition-elimination sequence via a stabilized anionic intermediate (Meisenheimer complex), though some SNAr reactions may be concerted.[8][9][10] The fluoride ion is an excellent leaving group in this context. The general order of reactivity for halopyrimidines in SNAr is C4 > C6 > C2.[11]
Scope: This position is ideal for introducing significant diversity. A wide range of nucleophiles can be employed:
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines are commonly used to introduce new hydrogen bond donors/acceptors and to explore key hydrophobic pockets in a target protein.
-
O-Nucleophiles: Alcohols and phenols can be used to introduce ether linkages, often with the aid of a strong base like sodium hydride to generate the corresponding alkoxide/phenoxide.
-
S-Nucleophiles: Thiols readily displace the fluoride to form thioethers, which can serve as metabolic soft spots or key binding motifs.
Position C2: Derivatization of the Amino Group
Mechanistic Rationale: The exocyclic amino group at C2 is a classic nucleophile. It can be readily acylated or sulfonylated, converting a hydrogen bond donor into an acceptor and introducing new steric bulk. This modification is typically performed after the C4-SNAr reaction to avoid competing reactions at the incoming C4-nucleophile if it also contains a primary/secondary amine.
Scope:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using peptide coupling reagents) yields amides. This is a robust way to probe for interactions with the protein backbone.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are strong hydrogen bond acceptors and can significantly alter the electronics and solubility of the compound.
-
Reductive Amination: While not a direct reaction, if a derivative introduced at C4 contains an aldehyde or ketone, the C2-amine could potentially be used for intramolecular cyclization, a more advanced strategy.
Strategic Workflow for SAR Exploration
A successful SAR campaign is an iterative cycle of design, synthesis, and testing. The goal is to systematically understand how changes in the molecule's structure affect its biological activity.
Diagram 2: Iterative SAR Workflow
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
Disclaimer: These are general protocols and may require optimization based on the specific substrate and reagents used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr at C4 with an Amine Nucleophile
This protocol describes the displacement of the C4-fluoro group with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1-Butanol, or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound and the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Causality & Troubleshooting:
-
Choice of Base: DIPEA is a non-nucleophilic organic base, ideal for scavenging the HF byproduct without competing in the reaction. K₂CO₃ is a cheaper, effective inorganic base but can make the mixture heterogeneous.
-
Choice of Solvent: DMF and NMP are polar aprotic solvents that are excellent for SNAr. Alcohols like 1-butanol can also be used and may participate as a proton source/sink.
-
Slow Reaction: If the reaction is sluggish, consider using microwave heating, which can dramatically reduce reaction times.[6] Ensure the amine is not sterically hindered or electronically deactivated.
Protocol 2: General Procedure for Acylation of the C2-Amino Group
This protocol describes the formation of an amide bond at the C2-amino position using an acyl chloride.
Materials:
-
C4-substituted-6-methylpyrimidin-2-amine (from Protocol 1) (1.0 eq)
-
Acyl chloride (1.1 - 1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Dissolve the C4-substituted-6-methylpyrimidin-2-amine in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (Pyridine or TEA).
-
Add the acyl chloride dropwise via syringe. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
Causality & Troubleshooting:
-
0 °C Start: The reaction is often exothermic. Starting at 0 °C helps control the reaction rate and prevents potential side reactions.
-
Base Function: Pyridine or TEA acts as a nucleophilic catalyst and scavenges the HCl byproduct, driving the reaction to completion.
-
Product Insolubility: If the product precipitates from the reaction mixture, add more solvent or switch to a more polar one like DMF to ensure the reaction goes to completion.
Data Interpretation and SAR Table
The synthesized compounds are then tested in a relevant biological assay. The data is compiled into an SAR table to identify trends.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | R¹ (C4-Substituent) | R² (C2-Substituent) | Kinase IC₅₀ (nM) |
| Start-1 | -F | -H | >10,000 |
| Lib1-A | -O-CH₃ | -H | 8,500 |
| Lib1-B | -NH-(4-MeO-Ph) | -H | 450 |
| Lib1-C | -NH-(Cyclopropyl) | -H | 1,200 |
| Lib1-D | -NH-(4-Cl-Ph) | -H | 95 |
| Lib2-A | -NH-(4-Cl-Ph) | -C(O)CH₃ | 3,200 |
| Lib2-B | -NH-(4-Cl-Ph) | -S(O)₂CH₃ | 5,500 |
Interpretation of Hypothetical Data:
-
C4 Position is Key: Replacing the C4-fluoro group is essential for activity (Start-1 vs. Lib1 series).
-
Amine is Preferred over Ether: An amino linkage at C4 is significantly more potent than an ether linkage (Lib1-B/C/D vs. Lib1-A), suggesting a critical hydrogen bond interaction.
-
Electronic Effects at C4: A C4-(4-chlorophenyl)amino group provides the best activity (Lib1-D), suggesting an electron-withdrawing group in that position is favorable.
-
C2-Amine is Essential: Acylating or sulfonylating the free C2-amine is detrimental to activity (Lib1-D vs. Lib2-A/B), indicating it likely acts as a crucial hydrogen bond donor.
This analysis leads to the next design cycle: synthesize more analogs with electron-deficient anilines at C4 while keeping the C2-amine unsubstituted.
Diagram 3: SAR Decision Tree
Caption: A decision-making flowchart based on initial SAR findings.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry campaigns. Its well-defined reactivity allows for the systematic and efficient generation of analog libraries. By strategically targeting the C4 and C2 positions using robust protocols for SNAr and acylation, researchers can effectively probe the chemical space of a biological target, leading to the rapid identification of structure-activity relationships and the acceleration of lead optimization efforts.
References
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines - Benchchem.
- The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.
- Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - RSC Publishing.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
- Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Ethoxy-4,6- difluoropyrimidine with Amine - Benchchem.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed.
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Acetylation of Some Aminopyrimidines | Journal of the American Chemical Society.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
- Concerted Nucleophilic Arom
- Why does nucleophilic aromatic substitution occur
- Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549 - TSI Journals.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 4-Fluoro-6-methylpyrimidin-2-amine
Abstract
This document provides a comprehensive guide for the utilization of 4-Fluoro-6-methylpyrimidin-2-amine in high-throughput screening (HTS) campaigns, with a particular focus on its potential as a modulator of protein kinase activity. The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, making novel derivatives like this compound prime candidates for drug discovery programs. We present the scientific rationale, detailed experimental protocols for primary screening and hit validation, data analysis workflows, and troubleshooting guidance to enable researchers to effectively assess the bioactivity of this compound.
Introduction: The Scientific Rationale
The landscape of drug discovery is continuously evolving, with an ever-present need for novel chemical entities that can address unmet medical needs. High-throughput screening (HTS) serves as a cornerstone of this endeavor, allowing for the rapid evaluation of vast compound libraries against specific biological targets.[1][2] this compound is a synthetic heterocyclic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a multitude of biologically active molecules, including anticancer and antiviral agents.[3][4]
Protein kinases, in particular, represent a major class of drug targets, and aberrant kinase signaling is a hallmark of many diseases, most notably cancer.[5][6] The pyrimidine ring is a key structural feature of many successful kinase inhibitors, where it often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the enzyme. Given this precedent, this compound emerges as a compelling candidate for screening against the human kinome.
This guide will provide a framework for a systematic HTS cascade designed to identify and characterize the potential inhibitory activity of this compound against a panel of protein kinases.
Principle of Kinase HTS Assays
The fundamental principle of a kinase HTS assay is to measure the enzymatic activity of a protein kinase in the presence of a test compound. A typical kinase reaction involves the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate (a peptide or protein). The effect of an inhibitor is quantified by the reduction in this phosphotransferase activity.
A variety of detection technologies can be employed in HTS for kinase inhibitors, including:
-
Luminescence-Based ADP Detection: These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[7][8]
-
Fluorescence-Based Assays: These can include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and enzyme-coupled fluorescent assays.[7]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into the substrate, offering high sensitivity and resistance to interference.[9]
For the protocols outlined below, we will focus on a luminescence-based ADP detection method due to its widespread adoption, robustness, and ease of automation.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process to identify and validate active compounds or "hits".[10] This workflow is designed to minimize false positives and negatives while efficiently screening large numbers of compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen
Objective: To perform a primary screen of this compound against a representative protein kinase (e.g., a tyrosine or serine/threonine kinase) to identify inhibitory activity.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.
Materials:
-
This compound
-
DMSO (assay grade)
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white plates
-
Acoustic liquid handler (e.g., Echo®) or pin tool
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working solution for the primary screen (e.g., 100 µM) by diluting the stock solution.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of the compound working solution into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 100% activity) and 50 nL of a known inhibitor for the target kinase (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Dispense 2.5 µL of the 2X kinase/substrate master mix into each well of the assay plate.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of this compound for any kinase where it demonstrated significant inhibition in the primary screen.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.
-
Dispense 50 nL of each concentration into designated wells of a 384-well plate. Include DMSO-only controls.
-
-
Assay Execution:
-
Follow the same procedure as described in Protocol 1 for the kinase reaction and signal detection steps.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Data Presentation and Analysis
Assay Quality Control:
Before analyzing compound activity, it is crucial to assess the quality of the assay run. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ: standard deviation
-
μ: mean
-
-
Interpretation: An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[1]
Primary Screen Data:
| Compound ID | Concentration (µM) | Raw Luminescence | % Inhibition | Hit Flag |
| DMSO Control | N/A | 850,000 | 0% | No |
| Staurosporine | 10 | 5,000 | 100% | No |
| 4-Fluoro-6-methyl... | 10 | 212,500 | 75% | Yes |
IC₅₀ Determination Data:
| Concentration (nM) | Log Concentration | % Inhibition |
| 10000 | 4.00 | 85.2 |
| 3333 | 3.52 | 78.1 |
| 1111 | 3.05 | 65.4 |
| 370 | 2.57 | 51.2 |
| 123 | 2.09 | 35.8 |
| 41 | 1.61 | 15.3 |
| 13.7 | 1.14 | 5.6 |
| 4.6 | 0.66 | 1.2 |
| 1.5 | 0.18 | 0.5 |
| 0.5 | -0.30 | 0.1 |
Calculated IC₅₀ from this data would be approximately 350 nM.
Hypothetical Signaling Pathway and Inhibition
The following diagram illustrates a simplified kinase signaling cascade and the potential point of intervention for an inhibitor like this compound.
Caption: Inhibition of a cytoplasmic kinase (Kinase B) by this compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the screening results, the following steps are mandatory:
-
Orthogonal Assays: Hits identified in the primary assay should be confirmed using a different assay technology (e.g., a radiometric or TR-FRET assay).[10] This minimizes the risk of identifying artifacts specific to the primary assay format.
-
Selectivity Profiling: The compound should be tested against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Compound Integrity: The purity and identity of this compound should be confirmed by analytical methods such as LC-MS and NMR before and during the screening campaign.
Conclusion
This compound represents a promising chemical scaffold for the discovery of novel kinase inhibitors. The high-throughput screening protocols and workflows detailed in this guide provide a robust framework for identifying and characterizing its biological activity. By adhering to rigorous standards of assay validation and hit confirmation, researchers can confidently assess the therapeutic potential of this and other novel chemical entities.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Abe, N., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 293-301. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Abe, N., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3). [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
-
S-E-DB.org. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
-
Bukhari, M. H., et al. (2014). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-6-methylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-Fluoro-6-methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved via a two-step process starting from 2-amino-4-hydroxy-6-methylpyrimidine. The initial step involves a chlorination reaction to replace the hydroxyl group, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
Optimizing reaction conditions for "4-Fluoro-6-methylpyrimidin-2-amine" synthesis
Technical Support Center: Synthesis of 4-Fluoro-6-methylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important fluorinated pyrimidine intermediate. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles to ensure a successful and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective synthetic route to this compound?
The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the fluorination of a more readily available precursor, 2-amino-4-chloro-6-methylpyrimidine, using an alkali metal fluoride.[1][2][3] This pathway is favored due to the relatively low cost of the starting materials and the high efficiency of the halogen exchange (Halex) reaction.
Q2: Why is the choice of fluorinating agent so critical in this synthesis?
The efficacy of the SNAr fluorination is highly dependent on the reactivity of the fluoride source. While reagents like Cesium Fluoride (CsF) are highly effective, Potassium Fluoride (KF) is often preferred for process scale-up due to its lower cost.[4][5] However, the low solubility and hygroscopic nature of standard KF can lead to low yields and side reactions. For optimal results, using activated KF, such as spray-dried potassium fluoride, is highly recommended as it is less hygroscopic and significantly more effective.[6]
Q3: What are the most critical reaction parameters to control?
There are three primary parameters:
-
Anhydrous Conditions: Water is detrimental. It can lead to the formation of the undesired 2-amino-4-hydroxy-6-methylpyrimidine byproduct and deactivate the alkali fluoride.[7]
-
Temperature: SNAr reactions on chloro-pyrimidines typically require elevated temperatures, often in the range of 130-150°C or higher, to achieve a reasonable reaction rate.[5][7]
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is essential. These solvents help to solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction.[7][8]
Q4: Is a phase-transfer catalyst necessary for this reaction?
While not always mandatory, a phase-transfer catalyst (PTC) can be highly beneficial, particularly when using KF.[9][10][11][12] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether, facilitates the transfer of the fluoride anion from the solid phase into the organic phase, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.[4][13] This can often allow for lower reaction temperatures and shorter reaction times.
Section 2: Core Synthesis Protocol & Underlying Mechanism
The fluorination of 2-amino-4-chloro-6-methylpyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction's success on a heterocyclic system is the electron-withdrawing nature of the ring nitrogen atoms, which activate the carbon at the 4-position for nucleophilic attack.
Mechanism Explained: The reaction is a two-step addition-elimination process.
-
Addition (Rate-Determining Step): The fluoride anion (F⁻) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14][15] The high electronegativity of fluorine actually helps to stabilize this intermediate through a strong inductive effect, making the initial attack more favorable compared to other halogens.[14][16] This is why, contrary to SN2 reactions, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I for the activating effect on the ring.[7][17]
-
Elimination: The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride leaving group. This step is fast and not rate-limiting.[14]
Visualizing the SNAr Pathway
Sources
- 1. 4-amino-2-chloro-6-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 3. 2-アミノ-4-クロロ-6-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 11. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phasetransfer.com [phasetransfer.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-Fluoro-6-methylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-Fluoro-6-methylpyrimidin-2-amine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the impurity profile associated with the synthesis of this important intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting by Synthetic Route
The synthesis of this compound is predominantly achieved via a Halogen Exchange (HALEX) reaction. An alternative, though less common, route involves the cyclocondensation of a fluorinated diketone with guanidine. This guide addresses potential issues for both pathways.
Route 1: Halogen Exchange (HALEX) from 2-Amino-4-chloro-6-methylpyrimidine
This is the most common industrial and laboratory-scale method, involving the substitution of a chlorine atom with fluorine using a fluoride salt in a polar aprotic solvent.
Caption: HALEX synthesis pathway for this compound.
A1: Incomplete conversion of 2-amino-4-chloro-6-methylpyrimidine is a frequent issue. The primary causes are related to the reagents and reaction conditions.
-
Cause 1: Inactive Fluoride Source: Alkali metal fluorides like Potassium Fluoride (KF) are highly hygroscopic. Absorbed water can passivate the salt's surface, reducing its nucleophilicity. Furthermore, water can facilitate the hydrolysis of the product or starting material back to 2-amino-4-hydroxy-6-methylpyrimidine.
-
Troubleshooting:
-
Use spray-dried or anhydrous grade KF.
-
Dry the KF under high vacuum at >150 °C for several hours before use.
-
Consider using Cesium Fluoride (CsF), which is more soluble and reactive, though more expensive.[1]
-
-
-
Cause 2: Insufficient Temperature: HALEX reactions require high temperatures, often in the range of 150-250 °C, to overcome the activation energy of breaking the C-Cl bond.[1]
-
Troubleshooting: Ensure your reaction thermometer is calibrated and the internal reaction temperature reaches the target. A slow increase in temperature can help minimize byproduct formation before the main reaction initiates.
-
-
Cause 3: Solvent Quality: Polar aprotic solvents like DMSO, DMF, or sulfolane must be anhydrous. Water content will compete with the fluoride nucleophile and can lead to hydrolysis byproducts.
-
Troubleshooting: Use a dry, high-purity grade of solvent. Consider distilling the solvent over a suitable drying agent if water contamination is suspected.
-
A2: The most probable impurity is the hydrolyzed starting material, 2-amino-4-hydroxy-6-methylpyrimidine .
-
Formation Mechanism: This impurity can arise from two main sources:
-
It may be present as an unreacted impurity from the initial chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to make the chloro-precursor.[2]
-
Trace amounts of water in the HALEX reaction can hydrolyze the starting 2-amino-4-chloro-6-methylpyrimidine back to the hydroxy analog, especially at elevated temperatures.
-
-
Troubleshooting & Prevention:
-
Starting Material Purity: Analyze the 2-amino-4-chloro-6-methylpyrimidine starting material by HPLC or LC-MS before use to quantify the level of the hydroxy impurity. If necessary, recrystallize the chloro-precursor.
-
Anhydrous Conditions: As detailed in Q1, ensuring strictly anhydrous conditions for the HALEX reaction is critical to prevent in-situ formation of this byproduct.
-
A3: Dark coloration and multiple minor impurities often point towards thermal decomposition of the solvent or the product itself. High temperatures required for HALEX reactions can be problematic.[3]
-
Solvent Decomposition: Solvents like DMF can decompose at high temperatures, especially in the presence of bases or acids, to form dimethylamine and carbon monoxide or formic acid. These can react further to generate a complex mixture of byproducts.[4]
-
Troubleshooting:
-
Consider using a more thermally stable solvent like sulfolane.[1]
-
Minimize the reaction time at the maximum temperature. Monitor the reaction for completion (e.g., by TLC or in-process HPLC) and cool it down as soon as the starting material is consumed.
-
-
-
Product/Reactant Decomposition: Pyrimidine rings, while generally stable, can undergo decomposition or polymerization under harsh thermal stress, leading to tar formation.[5]
-
Troubleshooting:
-
Optimize the reaction temperature. Find the minimum temperature at which the reaction proceeds at an acceptable rate.
-
Ensure efficient stirring to avoid localized "hot spots" in the reaction vessel.
-
-
| Potential Impurity | Source | Prevention & Mitigation |
| 2-Amino-4-chloro-6-methylpyrimidine | Incomplete HALEX reaction | Increase temperature, use anhydrous reagents, consider a more active fluoride source (CsF). |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Impurity in starting material or hydrolysis | Use pure starting material; ensure strictly anhydrous reaction conditions. |
| Dimeric/Polymeric Byproducts | High-temperature side reactions | Optimize temperature and reaction time; use a more stable solvent like sulfolane. |
| Solvent-derived Impurities (e.g., from DMF) | Thermal decomposition of the solvent | Lower reaction temperature if possible; switch to a more stable solvent (sulfolane).[4] |
| Residual Solvents (DMSO, DMF, etc.) | Incomplete removal during workup | Efficient extraction and drying under high vacuum; recrystallization from an appropriate solvent. |
| Inorganic Salts (KCl, KF) | Reaction byproduct and excess reagent | Thorough aqueous wash/quench post-reaction; filtration.[5] |
Route 2: Guanidine Condensation
This route typically involves the reaction of a β-diketone, such as 1,1,1-trifluoro-4-methylpentane-2,4-dione, with guanidine.
A4: Guanidine chemistry can be complex, and side reactions are common.
-
Cause 1: Guanidine Quality and Reactivity: Guanidine itself can contain impurities. More importantly, it can undergo self-condensation at elevated temperatures.[6][7] The use of guanidine salts (e.g., guanidine hydrochloride) requires a base to liberate the free guanidine, which can complicate the reaction medium.
-
Troubleshooting:
-
Use high-purity guanidine or its salt.
-
Carefully control the reaction temperature to favor the desired cyclocondensation over self-condensation.
-
Optimize the base used for salt liberation; a non-nucleophilic base is often preferred.
-
-
-
Cause 2: Regioselectivity and Incomplete Cyclization: The β-diketone has two electrophilic carbonyl centers. While the trifluoromethyl group influences the electronics, there is a possibility of forming regioisomeric pyrimidine products or having incomplete cyclization, leading to open-chain intermediates.
-
Troubleshooting:
-
Screen different solvents and catalysts to improve the regioselectivity of the initial attack.
-
Ensure reaction conditions (time, temperature) are sufficient for the final dehydration and ring-closure step. Analysis by LC-MS can help identify intermediate species.
-
-
Part 2: General Purification & Characterization Troubleshooting
Caption: General troubleshooting workflow for impurity identification and resolution.
A5: These solvents are notoriously difficult to remove on a laboratory scale.
-
Method 1: Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) and wash repeatedly with water or brine. DMSO and DMF have high water solubility. This is the most common method.
-
Method 2: Steam Distillation/Co-evaporation: For stubborn residues, azeotropic removal with a solvent like toluene or water under vacuum can be effective.
-
Method 3: Precipitation/Crystallization: If the product is a solid, a well-chosen anti-solvent can be added to the reaction mixture (or a concentrated solution of it) to precipitate the product, leaving the bulk of the high-boiling solvent in the mother liquor.
A6: Inorganic salts like KCl (a byproduct of the HALEX reaction) or excess KF should be removed during the initial workup.
-
Solution: Ensure a thorough aqueous quench of the reaction mixture. The crude product, if solid, should be filtered and washed generously with water to dissolve and remove salts. If the product is extracted, multiple aqueous washes of the organic layer are necessary. A final recrystallization from a suitable organic solvent will typically leave any residual inorganic salts behind as they are insoluble.
Part 3: References
-
M. D. S. et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC, NIH. Available at: [Link]
-
Scientific Update. (n.d.). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Available at: [Link]
-
Lin, M., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules. Available at: [Link]
-
Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. Available at: [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Google Patents. (n.d.). Process for preparing ring-fluorinated aromatics. Available at:
-
Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Available at:
-
Wikipedia. (n.d.). Urea. Available at: [Link]
-
ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Halex process. Available at: [Link]
-
gChem Global. (n.d.). Halex Comparative Reaction. Available at: [Link]
-
BioSpectra. (2022). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE THIOCYANATE 2022 PROCESS VALIDATION. Available at: [Link]
-
van der Woude, H., et al. (2020). Individualized Dosing of Fluoropyrimidine-Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity: What Are the Options?. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
-
Petrelli, F., et al. (2022). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. ESMO Open. Available at: [Link]
-
Kappe, C. O., et al. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Improving Safety of Fluoropyrimidine Chemotherapy by Individualizing Treatment Based on Dihydropyrimidine Dehydrogenase Activity – Ready for Clinical Practice?. Available at: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]
-
Google Patents. (n.d.). Substituted guanidine-aldehyde condensation product. Available at:
-
ResearchGate. (n.d.). Condensation between guanidine hydrochloride and diamine/multi-amine and its influence on the structures and antibacterial activity of oligoguanidines. Available at: [Link]
-
ResearchGate. (n.d.). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Available at: [Link]
-
Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. Available at:
Sources
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-6-methylpyrimidin-2-amine
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Fluoro-6-methylpyrimidin-2-amine. The purification of this fluorinated aminopyrimidine is a critical step to ensure the accuracy and reproducibility of downstream applications. This document provides a comprehensive resource in a question-and-answer format to address common challenges and offer practical, field-proven solutions for obtaining high-purity material.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses preliminary questions regarding the properties of this compound and how to approach its purification strategy.
Q1: What are the key physicochemical properties of this compound to consider for purification?
A1: Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on analogous compounds like other aminopyrimidines.
-
Polarity: The presence of the amino group and the nitrogen atoms in the pyrimidine ring makes this a polar molecule. The fluorine atom also contributes to the molecule's polarity. This suggests that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
-
Basicity: The 2-amino group is basic, with a pKa similar to other 2-aminopyrimidines. This is a critical property that can be exploited for purification techniques like acid-base extraction and for optimizing chromatographic separations.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the ring nitrogens can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents and its potential to form strong crystal lattices.
-
Thermal Stability: Fluorinated compounds are often thermally stable. However, prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature recrystallization) should be approached with caution to prevent potential degradation.
Q2: How do I choose the best initial purification strategy for my crude this compound?
A2: The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of your experiment. A logical workflow for selecting the appropriate technique is essential.
Caption: Workflow for selecting a purification technique.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. This section provides detailed guidance on overcoming common challenges.
Q3: I'm having trouble finding a suitable solvent for the recrystallization of this compound. How should I proceed?
A3: A systematic solvent screening is crucial. The ideal solvent will dissolve the compound when hot but not when cold.
Protocol for Recrystallization Solvent Screening:
-
Initial Assessment: Place approximately 20-30 mg of your crude material into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, starting with 0.5 mL at room temperature.
-
Solubility at Room Temperature: Observe if the compound dissolves. If it does, that solvent is unsuitable for recrystallization.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: A suitable solvent will result in the formation of well-defined crystals.
| Solvent Class | Recommended Solvents for Screening | Expected Solubility Profile for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Likely to be a good candidate; good solubility when hot. |
| Esters | Ethyl acetate | Moderate solubility; may require a co-solvent. |
| Ketones | Acetone | May be too good of a solvent, leading to low recovery. |
| Aromatic | Toluene | Lower solubility expected; could be useful as an anti-solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to good solubility. |
| Halogenated | Dichloromethane (DCM) | Good solubility, potentially too high for good recovery. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High solubility; generally not ideal for recrystallization. |
| Aqueous | Water | Low solubility; could be used in a mixed solvent system. |
Q4: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is often due to a high concentration of impurities or too rapid cooling.
Troubleshooting "Oiling Out":
-
Reduce Supersaturation: Re-heat the solution and add a small amount of additional solvent to decrease the concentration.
-
Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[1]
-
Seed Crystals: If you have a pure crystal of the compound, add a tiny amount to the cooled, saturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[2]
-
Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system.
Q5: The recovery of my purified this compound after recrystallization is very low. What can I do to improve the yield?
A5: Low recovery is a common issue and can often be rectified by optimizing your procedure.
Strategies to Improve Recrystallization Yield:
-
Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[3]
-
Slow Cooling: Allow for a slow and gradual cooling process to maximize crystal formation.
-
Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize precipitation.
-
Wash with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[3]
-
Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice.
Section 3: Column Chromatography Purification
When recrystallization is ineffective, column chromatography is the next logical step.
Q6: My this compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
A6: The basicity of the amino group in your compound can cause it to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
Optimizing Column Chromatography of Amines:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase. This will "cap" the acidic sites on the silica gel and improve the peak shape.[4]
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines.[4]
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica gel can be effective. A common mobile phase is a gradient of water and acetonitrile with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).
Q7: What is a good starting point for a mobile phase for the purification of this compound on a silica gel column?
A7: A good starting point is a mixture of a non-polar and a polar solvent. The polarity can be adjusted based on the TLC results.
Recommended Starting Mobile Phases for Silica Gel Chromatography:
| Solvent System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Low-Medium | A standard starting point. Increase the proportion of ethyl acetate to increase polarity. |
| Dichloromethane/Methanol | Medium-High | Effective for more polar compounds. Start with a low percentage of methanol (1-2%) and gradually increase. |
| Dichloromethane/Methanol with Triethylamine | Medium-High | Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[4] |
Section 4: Identifying and Removing Common Impurities
The nature of impurities will depend on the synthetic route used to prepare this compound. A common synthesis involves the condensation of a β-dicarbonyl compound with guanidine.[5]
Caption: Plausible synthesis and potential impurities.
Q8: I suspect I have unreacted guanidine in my crude product. How can I remove it?
A8: Guanidine is highly basic and very polar. It can typically be removed with an aqueous wash or an acid-base extraction.
Protocol for Removing Guanidine:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a saturated sodium bicarbonate solution. Guanidine salts will partition into the aqueous layer.
-
Separate the layers and dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic solvent to recover the crude product, now depleted of guanidine.
Q9: How can I remove non-basic impurities from my this compound?
A9: Acid-base extraction is a highly effective method for separating basic compounds from neutral or acidic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the non-basic impurities and can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).
-
The purified this compound will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Section 5: Purity Assessment
Q10: What analytical techniques should I use to confirm the purity of my final product?
A10: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.
| Analytical Technique | Information Provided | Key Considerations |
| HPLC-UV | Quantitative purity assessment, detection of impurities. | Use a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid or TFA. |
| LC-MS | Confirms molecular weight of the product and impurities. | Provides structural information about unknown impurities through fragmentation patterns. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of impurities. | The presence of extraneous peaks indicates impurities. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Melting Point | A sharp melting point indicates high purity. | A broad melting range suggests the presence of impurities. |
References
- BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Lee, J. C., & Lee, K. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–8.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Smith, N. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines [Video]. YouTube.
- Zhang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6249-6261.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Wikipedia contributors. (2023, December 29). Pyrimidine. In Wikipedia, The Free Encyclopedia.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- Google Patents. (2013).
- Guidechem. (n.d.). How to Prepare 2-Aminopyrimidine?
- Taha, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3362.
Sources
Technical Support Center: Alternative Synthetic Routes for 4-Fluoro-6-methylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Fluoro-6-methylpyrimidin-2-amine. This valuable intermediate is crucial in the development of various pharmaceutical agents, and mastering its synthesis is key to advancing research and development efforts.
This document provides in-depth technical guidance on alternative synthetic pathways, moving beyond standard textbook procedures to address real-world experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction of 2-amino-4-chloro-6-methylpyrimidine results in low yield and several byproducts. What are the likely causes?
A1: Low yields and byproduct formation in nucleophilic aromatic substitution (SNAr) fluorination of chloropyrimidines are common challenges. Several factors could be at play:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Conditions: The temperature might be too low, or the reaction time too short. For SNAr reactions, especially with less reactive substrates, higher temperatures are often required.[1]
-
Moisture Contamination: Anhydrous conditions are critical for many fluorination reagents. Any moisture can lead to the formation of the corresponding hydroxy-pyrimidine as a significant byproduct.
-
Base Incompatibility: The choice and stoichiometry of the base are crucial. A base that is too strong or used in excess can lead to side reactions. Conversely, a base that is too weak may not facilitate the reaction efficiently.
-
Catalyst Inefficiency: If using a phase-transfer catalyst, ensure it is active and appropriate for the solvent system.
Q2: I am struggling with the regioselectivity of amination on a di-substituted pyrimidine. How can I control which position reacts?
A2: Regioselectivity in nucleophilic aromatic substitution on pyrimidines is influenced by the electronic and steric environment of the leaving groups.[2] The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater stabilization of the Meisenheimer intermediate.[2][3] To enhance selectivity:
-
Choice of Nucleophile: A bulkier amine may preferentially attack the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Catalyst/Ligand System: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand can significantly influence regioselectivity.[4]
Q3: Are there alternatives to using phosphorus oxychloride (POCl3) for the chlorination of 2-amino-6-methylpyrimidin-4-ol? The workup is hazardous.
A3: While POCl3 is a common and effective chlorinating agent for pyrimidinols, its workup is indeed challenging.[5] Alternatives include:
-
Thionyl Chloride (SOCl2): Often used with a catalytic amount of a tertiary amine or DMF.
-
Vilsmeier Reagent: Prepared from oxalyl chloride or thionyl chloride and DMF, it can be a milder alternative.
-
Triphenylphosphine/Carbon Tetrachloride (Appel Reaction conditions): This can be effective but may require careful optimization.
Each alternative has its own set of reaction conditions and potential side reactions, so small-scale trials are recommended.
Troubleshooting Guides for Synthetic Routes
Route 1: Classical Approach via Chlorination and Fluorination
This is a widely used and well-documented pathway. However, each step presents unique challenges that can impact overall yield and purity.
Workflow Diagram
Caption: Buchwald-Hartwig approach to the target molecule.
Troubleshooting Table: Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion in Buchwald-Hartwig amination | Inactive catalyst; inappropriate ligand or base. | Screen different palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., Xantphos, BINAP). [6]The choice of base (e.g., NaOtBu, Cs2CO3) is also critical. [6] |
| Formation of dehalogenated byproduct | Reductive dehalogenation promoted by the catalyst. | Lower the reaction temperature. Use a less electron-rich ligand. Ensure the reaction is run under a strict inert atmosphere. |
| Difficulty in removing palladium residues | Inefficient purification. | Utilize specialized silica gels for palladium scavenging or perform an aqueous wash with a solution of thiourea. |
Experimental Protocols
Protocol 1: Chlorination of 2-Amino-6-methylpyrimidin-4-ol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyrimidin-4-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC. [5]4. After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 7-8.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-chloro-6-methylpyrimidine. [5]
Protocol 2: Fluorination of 2-Amino-4-chloro-6-methylpyrimidine
-
In a flame-dried flask under an inert atmosphere, suspend spray-dried potassium fluoride (2-3 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).
-
Add 2-amino-4-chloro-6-methylpyrimidine (1 equivalent).
-
Heat the reaction mixture to 120-150 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2 equivalents).
-
Add the aryl halide (1 equivalent) and the amine source (1.2-1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS. [6]6. Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Classical Approach | Route 2: Palladium-Catalyzed |
| Starting Materials | Readily available and inexpensive. | May require more specialized starting materials. |
| Reagents | Uses hazardous reagents like POCl3. | Requires expensive palladium catalysts and ligands. |
| Reaction Conditions | Often requires high temperatures. | Generally milder conditions. [6] |
| Scalability | Well-established for large-scale synthesis, but with safety considerations. [7] | Can be challenging to scale up due to catalyst cost and removal. |
| Generality | Can be substrate-specific. | Broader substrate scope and functional group tolerance. [8][9] |
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Research Journal of Chemistry and Environment. (2020, January 25). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- RSC Publishing. (2015, February 25). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- RSC Publishing. (2015, February 25). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Wikipedia. (n.d.). Ullmann condensation.
- ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis.
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Fluoro-6-methylpyrimidin-2-amine
Welcome to the technical support resource for the synthesis of 4-Fluoro-6-methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the mechanistic rationale behind procedural choices, offering troubleshooting solutions grounded in established chemical principles.
Overview of the Synthetic Pathway
The most prevalent and cost-effective route to this compound involves a two-step process starting from the readily available 2-Amino-4-hydroxy-6-methylpyrimidine. The core strategy is to first convert the hydroxyl group into a better leaving group (chloride), followed by a nucleophilic aromatic substitution (SNAr) with a fluoride source. This final halogen exchange (Halex) reaction is often the most challenging step and the primary focus for yield optimization.
Caption: General two-step synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The fluorination of 2-Amino-4-chloro-6-methylpyrimidine (Step 2) is unequivocally the most yield-defining step. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), but the reaction is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absolute exclusion of water.[1][2]
Q2: What are the typical yields I should expect for each step?
A2: For the chlorination step (Step 1), yields typically range from 50-60% after recrystallization.[3][4] The fluorination step (Step 2) is more variable, with reported yields from 10% to over 80%, depending heavily on the optimization of reaction parameters. Achieving consistently high yields in the fluorination step is the primary goal of this guide.
Q3: What are the primary factors that cause low yields in the fluorination (Halex) reaction?
A3: The most common culprits for low yield are:
-
Presence of Water: Traces of moisture will hydrolyze the chloro-starting material and the fluoro-product back to the hydroxy-pyrimidine, which is unreactive under these conditions.
-
Inactive Fluoride Source: The fluoride salt (e.g., KF) must be anhydrous and have a high surface area to be effective.
-
Suboptimal Solvent/Temperature: The choice of a high-boiling, polar aprotic solvent and a sufficiently high reaction temperature is crucial to ensure the solubility and reactivity of the fluoride salt.[5]
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)
Q: My reaction mixture of 2-Amino-4-hydroxy-6-methylpyrimidine and POCl₃ turns into a dark, viscous tar, and the yield of the chloro-intermediate is very low. What is happening?
A: This is a common issue often related to reagent quality, temperature control, and workup.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. Uncontrolled reactions can lead to polymerization and degradation of the pyrimidine ring. The workup is also critical; quenching with ice must be done carefully to manage the highly exothermic reaction of POCl₃ with water.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure you are using freshly distilled phosphorus oxychloride. Old or improperly stored POCl₃ can contain hydrolysis products (e.g., phosphoric acid) that interfere with the reaction.
-
Reaction Control: Gently reflux the mixture. Overheating can promote side reactions. The reaction is complete when the mixture becomes a homogeneous solution.[3]
-
Controlled Quenching: After removing excess POCl₃ under vacuum, cool the reaction vessel in an ice bath before slowly and carefully adding crushed ice or pouring the residue onto ice. This prevents a violent, uncontrolled exothermic reaction that can degrade the product.
-
pH Adjustment: During the ammonia workup, maintain a low temperature and adjust the pH slowly to the recommended value of 8 to precipitate the product without causing hydrolysis.[4]
-
Step 2: Fluorination of 2-Amino-4-chloro-6-methylpyrimidine
This nucleophilic aromatic substitution is the most challenging part of the synthesis. The goal is to displace the chloride with fluoride. The reactivity of heterocyclic rings like pyrimidine is enhanced by the electron-withdrawing nature of the ring nitrogens, making SNAr feasible.[6]
Caption: Troubleshooting flowchart for the fluorination (Halex) reaction.
Q: My conversion to the fluoro-product is very low, with most of the starting material remaining. How can I drive the reaction to completion?
A: This indicates an issue with reactivity, stemming from either the fluoride source, temperature, or solvent system.
-
Causality: The fluoride anion (F⁻) is a poor nucleophile in protic solvents due to strong hydrogen bonding. In polar aprotic solvents (like DMSO, DMF, Sulfolane), it is a much stronger nucleophile. However, the low solubility of simple alkali fluorides like KF is a major hurdle.[7]
-
Troubleshooting & Optimization:
| Parameter | Recommended Action & Rationale |
| Fluoride Source | Use Spray-Dried Potassium Fluoride (KF): This form has a much higher surface area and is more reactive than standard KF. Alternatively, dry standard KF in a vacuum oven at >150°C for several hours. Consider Cesium Fluoride (CsF): CsF is more soluble and reactive than KF in aprotic solvents but is more expensive. |
| Solvent | Use High-Boiling Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are excellent choices. They help dissolve the fluoride salt and facilitate the SNAr mechanism. Ensure the solvent is anhydrous grade (<50 ppm water). |
| Temperature | Increase Reaction Temperature: These reactions often require high temperatures, typically in the range of 150-220°C, to achieve a reasonable rate. The optimal temperature must be determined experimentally. |
| Catalyst | Add a Phase-Transfer Catalyst (PTC): If using KF, adding a catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., TBAF, TBAB) can significantly increase the effective concentration of "naked" fluoride anions in solution, boosting reactivity. |
Q: My primary byproduct is the starting material for Step 1, 2-Amino-4-hydroxy-6-methylpyrimidine. Why is this forming and how can I prevent it?
A: The formation of the hydroxy-pyrimidine is a clear indication of water contamination in your reaction.
-
Causality: Both the starting 2-amino-4-chloro-6-methylpyrimidine and the desired 4-fluoro product are susceptible to hydrolysis at high temperatures. Water acts as a nucleophile, attacking the C4 position and displacing the halide. This side reaction is often irreversible and consumes your valuable materials.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.
-
Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
Dry Reagents: As mentioned, use spray-dried KF or rigorously dry it. Ensure your starting chloro-pyrimidine is completely dry. Use anhydrous grade solvents.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol is adapted from established procedures.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).
-
Reagent Addition: Carefully add freshly distilled phosphorus oxychloride (POCl₃, approx. 5-6 volumes) to the flask.
-
Reaction: Heat the mixture to a gentle reflux. The solid will slowly dissolve, and the mixture will become a homogeneous, often yellowish-to-brown, solution. Maintain reflux for 3-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Step A - POCl₃ Removal): Allow the mixture to cool slightly. Remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Workup (Step B - Quenching): Cool the flask containing the residue in an ice-salt bath. Slowly and with extreme caution , either add crushed ice to the residue or pour the residue onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic.
-
Workup (Step C - Neutralization): While keeping the mixture cold, slowly add a 25% aqueous ammonia solution to adjust the pH to ~8. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold 50% ethanol.
-
Purification: Recrystallize the crude product from 50% ethanol to obtain the pure 2-amino-4-chloro-6-methylpyrimidine. Dry the product under vacuum.
Protocol 2: Optimized Fluorination for this compound
-
Setup: Assemble an oven-dried, three-neck flask with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for accurate temperature monitoring.
-
Reagent Addition: To the flask, add spray-dried potassium fluoride (2.0-3.0 eq) and anhydrous DMSO (approx. 5-10 volumes).
-
Azeotropic Drying (Optional but Recommended): Add a small amount of toluene and heat the mixture to reflux to azeotropically remove any final traces of water from the KF/DMSO mixture. Then, distill off the toluene under vacuum.
-
Reaction: Add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) to the mixture. Heat the reaction to 160-180°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and stir for 30 minutes. The product will often precipitate.
-
Isolation & Purification: Filter the solid product and wash with water. If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Purification and Analysis
Q: How should I purify the final this compound product?
A: The choice of purification depends on the scale and final purity requirements.
-
Recrystallization: This is an effective method for obtaining highly pure material if a suitable solvent system can be found. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
-
Column Chromatography: A fundamental technique for removing impurities. Fluorinated compounds can sometimes interact differently with silica gel compared to their non-fluorinated analogs, so solvent system screening is important.[8]
-
Preparative HPLC: For achieving the highest purity (>98%), preparative reverse-phase HPLC is a powerful option, especially for small-scale research and development.[8]
Q: Which analytical techniques are crucial for confirming the product and its purity?
A: A combination of techniques is essential for unambiguous characterization.[8]
-
¹⁹F NMR: This is the most direct method to confirm the successful incorporation of fluorine into the molecule. You should observe a signal for the fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.
-
¹H and ¹³C NMR: These spectra will confirm the overall structure of the pyrimidine ring and the methyl group. Comparing the spectra of the starting material and the product will show characteristic shifts upon substitution of chlorine with fluorine.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for assessing purity and confirming the molecular weight of the final product.
References
-
Singh, R. P., & Shreeve, J. M. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8125-8148. Available from: [Link]
-
Li, P., & Ritzen, A. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(47), 12763-12766. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Fluorination of Pyrimidine Rings
Welcome to the technical support center for the fluorination of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions. The introduction of fluorine into a pyrimidine scaffold can dramatically alter its physicochemical and biological properties, making it a cornerstone of modern medicinal chemistry.[1][2][3][4] However, the unique electronics of the pyrimidine ring and the nature of fluorine chemistry present a host of challenges.[3][5][6] This guide is structured to address these challenges head-on, providing not just protocols but the rationale behind them.
Section 1: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, typically by displacing a leaving group like chlorine with a fluoride source. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, yet achieving high yields and selectivity can be challenging.[7][8]
Troubleshooting Guide: SNAr Reactions
Issue 1: Low or No Product Yield
Q: My SNAr fluorination of a chloropyrimidine is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in SNAr fluorination of pyrimidines often stem from several factors, ranging from the reactivity of your substrate to the reaction conditions. Here’s a systematic approach to diagnosing and solving the issue:
-
Assess Substrate Activation: The pyrimidine ring must be sufficiently activated by electron-withdrawing groups (EWGs) to facilitate nucleophilic attack.[7] If your substrate has electron-donating groups (EDGs), the reaction will be significantly slower.
-
Solution: If possible, consider modifying the substrate to include an additional EWG.
-
-
Evaluate the Fluoride Source and its Solubility: The nucleophilicity of the fluoride anion is highly dependent on its counter-ion and solvation.[9]
-
Common Issue: Metal fluorides like potassium fluoride (KF) have poor solubility in many organic solvents.[9]
-
Solutions:
-
Use a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts) to increase the solubility and reactivity of the fluoride source.[9][10]
-
Consider using more soluble fluoride sources like cesium fluoride (CsF) or anhydrous tetraalkylammonium fluoride salts (e.g., TBAF, Me₄NF).[10][11] However, be mindful of their higher cost.[10][11]
-
-
-
Ensure Anhydrous Conditions: Trace amounts of water can be detrimental. Water can react with the activated pyrimidine ring to form undesired hydroxypyrimidine byproducts and can also hydrate the fluoride ions, reducing their nucleophilicity.[7]
-
Protocol: Always use freshly dried solvents and reagents. Consider adding molecular sieves to the reaction mixture.
-
-
Optimize Reaction Temperature and Solvent:
-
Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate. If you observe no reaction at lower temperatures, a gradual increase may be necessary. However, excessively high temperatures can lead to decomposition.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile. Be aware that some solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.
-
SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in SNAr fluorination.
FAQs: SNAr Fluorination
Q: Why is fluorine a good leaving group in SNAr, when it's typically a poor one in SN2 reactions?
A: This is a crucial concept. In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex). Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to this initial attack. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.
Q: I'm observing side products. What are the common ones and how can I avoid them?
A: Common side products include:
-
Hydrolysis: Formation of hydroxypyrimidines due to the presence of water. As mentioned, rigorous anhydrous conditions are key to preventing this.[7]
-
Competing Nucleophiles: Solvents like DMF can decompose at high temperatures to form dimethylamine, which can react with your substrate.[7] If this is suspected, switch to a more stable solvent like DMSO.
-
Di-substitution: If your product is still activated enough, it might undergo a second fluorination. To minimize this, you can try using a milder base, lower reaction temperature, or shorter reaction times.[7]
Section 2: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich pyrimidine ring with an electrophilic fluorine source ("F+"). This method is particularly useful for direct C-H fluorination. Reagents like Selectfluor® are widely used for this purpose.[12][13][14]
Troubleshooting Guide: Electrophilic Fluorination
Issue 1: Poor Regioselectivity
Q: My electrophilic fluorination is yielding a mixture of isomers. How can I improve the regioselectivity?
A: Regioselectivity in electrophilic fluorination is governed by the electronic properties of the pyrimidine ring. The most electron-rich position will be preferentially fluorinated.
-
Analyze Substrate Electronics: Map the electron density of your pyrimidine substrate. Positions ortho and para to electron-donating groups (EDGs) and meta to electron-withdrawing groups (EWGs) are generally more nucleophilic.
-
Choice of Reagent and Solvent: While the substrate is the primary director, the fluorinating reagent and solvent can influence selectivity.
-
Selectfluor®: This reagent is known for its relatively high regioselectivity in many cases.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates. Experimenting with different solvents (e.g., acetonitrile, DMF, acetic acid) can sometimes fine-tune the selectivity.[15]
-
-
Directed Fluorination: If your substrate has a suitable directing group (e.g., a pyridine or oxazole), this can be exploited to achieve high regioselectivity.[16][17]
Issue 2: Substrate Decomposition or No Reaction
Q: My reaction with Selectfluor® is either not proceeding or leading to decomposition of my starting material. What should I do?
A: This indicates a mismatch between the reagent's reactivity and the substrate's stability or nucleophilicity.
-
Substrate is too Electron-Poor: Electrophilic fluorination requires an electron-rich substrate.[1] If your pyrimidine ring is heavily substituted with EWGs, it may not be nucleophilic enough to react with the "F+" source.
-
Solution: This method may not be suitable. Consider a nucleophilic fluorination approach instead.
-
-
Reaction Conditions are too Harsh: Selectfluor® is a strong oxidizing agent.[18] If your substrate is sensitive, it may decompose.
FAQs: Electrophilic Fluorination
Q: What are the main safety concerns when using electrophilic fluorinating agents like Selectfluor®?
A: Safety is paramount. Selectfluor® is a strong oxidizing agent and can react exothermically or even violently with certain solvents.[18][19]
-
Incompatible Solvents: Avoid solvents like DMF, pyridine, and DMSO, as they can lead to runaway reactions.[19] Acetonitrile is a commonly used and safer alternative.
-
Handling: While it is a stable solid, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[18] It can be harmful if inhaled or comes into contact with skin.[18]
Q: Can I fluorinate a C-H bond directly on an unsubstituted pyrimidine ring?
A: Direct C-H fluorination of an unsubstituted pyrimidine ring via an electrophilic pathway is extremely challenging. The ring itself is electron-deficient, making it a poor nucleophile for reaction with an "F+" source.[20] This type of transformation usually requires a pre-functionalized substrate or a different mechanistic approach.
Section 3: Deoxyfluorination
Deoxyfluorination is the conversion of a hydroxyl group to a fluorine atom. Reagents like Deoxo-Fluor® and DAST are commonly used for this purpose on pyrimidine derivatives bearing hydroxyl substituents.[21][22]
Troubleshooting Guide: Deoxyfluorination
Issue 1: Formation of Elimination Byproducts
Q: My deoxyfluorination reaction is producing significant amounts of elimination byproducts instead of the desired fluorinated pyrimidine. How can I suppress this side reaction?
A: Elimination is a common competing pathway in deoxyfluorination, especially with secondary alcohols.
-
Choice of Reagent: Modern reagents have been developed to be more chemoselective.
-
PyFluor: This reagent is known to produce considerably fewer elimination byproducts compared to DAST or Deoxo-Fluor®.
-
-
Reaction Temperature: Lowering the reaction temperature can often favor substitution over elimination. These reactions are frequently run at 0 °C or even -78 °C.
-
Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents are often used.
Issue 2: Reagent Instability and Handling
Q: I suspect my deoxyfluorinating reagent has lost activity. What are the best practices for handling and storage?
A: Many deoxyfluorinating reagents are sensitive to moisture and can degrade over time.
-
DAST: This reagent is thermally unstable and must be stored in a refrigerator. It can decompose violently at elevated temperatures.[19]
-
Deoxo-Fluor®: While more thermally stable than DAST, it is still highly reactive towards water and should be handled in a well-ventilated hood.[21][23]
-
PyFluor: Offers superior thermal and chemical stability and can be stored at room temperature for extended periods with no detectable decomposition, making it a safer and more convenient option.
-
Best Practice: Always use a fresh bottle or a properly stored reagent. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
FAQs: Deoxyfluorination
Q: Can Deoxo-Fluor® be used to convert a ketone on a pyrimidine side chain to a gem-difluoro group?
A: Yes, Deoxo-Fluor® is effective for converting ketones to gem-difluorides.[22][24] This reaction typically requires slightly harsher conditions, such as heating, compared to the deoxyfluorination of alcohols.[23] It's important to monitor the reaction carefully to avoid decomposition of the pyrimidine ring, especially if it is sensitive to heat.
Q: My substrate has multiple hydroxyl groups. Can I achieve selective deoxyfluorination?
A: Achieving selectivity can be challenging and is highly substrate-dependent. Generally, primary alcohols react faster than secondary alcohols. Steric hindrance also plays a significant role. To achieve selectivity, you may need to:
-
Use a stoichiometric amount of the fluorinating reagent at low temperatures.
-
Employ protecting groups for the hydroxyls you do not wish to react.
Data Summary Table: Common Fluorinating Reagents
| Reagent | Type | Common Use | Key Advantages | Key Disadvantages |
| KF/CsF | Nucleophilic | SNAr of (hetero)aryl chlorides | Cost-effective (KF) | Poor solubility (KF), requires high temp. & anhydrous conditions[10][11] |
| Selectfluor® | Electrophilic | C-H fluorination of electron-rich arenes | Stable, user-friendly solid, good regioselectivity[18] | Strong oxidant, requires electron-rich substrate, incompatible with some solvents[18][19] |
| DAST | Deoxyfluorination | Alcohols to fluorides | Effective reagent | Thermally unstable, promotes elimination[19] |
| Deoxo-Fluor® | Deoxyfluorination | Alcohols/ketones to fluorides/difluorides | More thermally stable than DAST[21] | Moisture sensitive, can still cause elimination[23] |
| PyFluor | Deoxyfluorination | Alcohols to fluorides | High chemoselectivity (less elimination), thermally stable | Newer reagent, may be more expensive |
General Reaction Scheme: Pyrimidine Fluorination Pathways
Caption: Common pathways for the fluorination of pyrimidine derivatives.
This guide provides a starting point for troubleshooting your fluorination reactions. Remember that every substrate is unique, and optimization is often an iterative process. By understanding the underlying principles of each fluorination method, you can make informed decisions to overcome the challenges and successfully synthesize your target fluorinated pyrimidines.
References
-
Gultyai, V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(11), 3235. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14197-14202. Available at: [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available at: [Link]
-
ResearchGate. (n.d.). Fluorination of purine and pyrimidine ring via Selectfluor. Reagent and... [Image]. ResearchGate. Retrieved from [Link]
-
Saito, N., et al. (2019). Ring-opening fluorination of bicyclic azaarenes. Nature Communications, 10(1), 4341. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic-chemistry.org. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available at: [Link]
-
Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmtech.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmtech.com. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Selectfluor. Org-chem.org. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding Chemical Intermediates: A Focus on Fluorinated Pyrimidines. Inno-chem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Retrieved from [Link]
-
Chen, K., & Hu, X. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (2021). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI.com. Retrieved from [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. Available at: [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2564-2576. Available at: [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2564-2576. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. Org-synth.org. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Deoxo-Fluor. Org-chem.org. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorinated pyrimidines and their nucleosides. Semanticscholar.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Umemoto, T. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 227, 109377. Available at: [Link]
-
Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(40), 14118-14121. Available at: [Link]
-
White Rose Research Online. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Eprints.whiterose.ac.uk. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Fluorinated Pyrimidines: Applications in Pharmaceutical Synthesis. Inno-chem.com. Retrieved from [Link]
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Pubs.acs.org. Retrieved from [Link]
-
Watson, T. J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 18(30), 9419-9425. Available at: [Link]
-
Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.com. Retrieved from [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selectfluor [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 22. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-6-methylpyrimidin-2-amine Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of 4-Fluoro-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful and safe scale-up of this important chemical intermediate. The information presented here is curated from a variety of authoritative sources and practical experience to ensure scientific integrity and reliability.
I. Introduction to Scale-Up Considerations
This compound is a key building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3][4] However, the process of scaling up its synthesis from the lab to industrial production presents a unique set of challenges. These challenges often revolve around reaction control, safety, and purification. This guide aims to address these critical aspects in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered during the scale-up synthesis of this compound.
Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, typically starting from the more readily available 2-amino-4-chloro-6-methylpyrimidine.
Q1: My SNAr reaction is showing low conversion and/or yield. What are the likely causes?
A1: Low conversion or yield in the fluorination of 2-amino-4-chloro-6-methylpyrimidine is a frequent issue during scale-up. Several factors can contribute to this:
-
Insufficient Activation of the Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common fluorinating agent for this transformation. Its effectiveness is highly dependent on its physical properties. Spray-dried KF is often preferred for its high surface area and reactivity. Ensure the KF is truly anhydrous, as even trace amounts of water can significantly reduce its nucleophilicity.
-
Inadequate Solvent Choice: Aprotic polar solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are typically used to facilitate the dissolution of KF and promote the SNAr reaction. The choice of solvent can significantly impact reaction kinetics and should be carefully optimized.
-
Suboptimal Reaction Temperature: The reaction generally requires elevated temperatures to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting material, product, or solvent, resulting in lower yields and increased impurities. A thorough temperature optimization study is crucial during scale-up.
-
Poor Mass Transfer: In large-scale reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, hindering the reaction. Ensure that the reactor's agitation system is adequate for the scale of the reaction to maintain a homogenous mixture.
Q2: I'm observing significant formation of the corresponding hydroxy-pyrimidine impurity. How can I minimize this side reaction?
A2: The formation of 2-amino-4-hydroxy-6-methylpyrimidine is a common side reaction, especially if there is residual water in the reaction mixture. The hydroxide ions generated from the reaction of KF with water can act as a competing nucleophile.
-
Strict Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. This includes using anhydrous KF, dry solvents, and inert gas (e.g., nitrogen or argon) blanketing of the reactor.
-
Azeotropic Removal of Water: Before adding the fluorinating agent, consider performing an azeotropic distillation with a suitable solvent (e.g., toluene) to remove any residual water from the starting material and the reactor.
-
Use of Phase-Transfer Catalysts: In some cases, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the rate of the desired fluorination reaction, potentially outcompeting the hydrolysis side reaction.
Q3: The purification of the final product is proving difficult on a larger scale. What are the recommended methods?
A3: Scaling up purification requires a shift from laboratory techniques like column chromatography to more industrially viable methods.
-
Recrystallization: Recrystallization from a suitable solvent system is often the most effective and economical method for purifying this compound on a large scale. A systematic solvent screening is necessary to identify a system that provides good recovery and effectively removes key impurities.
-
Anti-Solvent Precipitation: This technique involves dissolving the crude product in a good solvent and then adding an anti-solvent in which the product is insoluble, causing it to precipitate out while impurities remain in solution.
-
Distillation/Sublimation: Depending on the physical properties of the product and its impurities, distillation or sublimation under reduced pressure might be viable options, although these are generally more energy-intensive.
Q4: What are the key safety considerations when handling the reagents and performing the reaction at scale?
A4: Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale.
-
Potassium Fluoride (KF): KF is toxic if swallowed, inhaled, or in contact with skin.[5][6][7][8] It can cause severe eye damage.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn.[5][6] Handling should be done in a well-ventilated area or a fume hood.[5][9]
-
2-Amino-4-chloro-6-methylpyrimidine: This starting material can cause serious eye irritation and may cause respiratory irritation.[10] Avoid breathing dust and ensure adequate ventilation.[10]
-
Solvents: The solvents used (e.g., DMSO, sulfolane) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent and take appropriate precautions.
-
Exothermic Reaction: The SNAr reaction can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction. A well-designed cooling system for the reactor is essential. A reaction calorimetry study is highly recommended to understand the thermal profile of the reaction before scaling up.
III. Experimental Protocols & Data
Illustrative Scale-Up Synthesis Protocol
This protocol is for illustrative purposes and should be optimized for specific equipment and safety protocols.
Reaction Scheme:
A typical SNAr fluorination reaction.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with 2-amino-4-chloro-6-methylpyrimidine and the anhydrous aprotic solvent (e.g., sulfolane).
-
Azeotropic Drying (Optional but Recommended): If necessary, add a co-solvent like toluene and heat to reflux to azeotropically remove any residual water. Then, remove the toluene under vacuum.
-
Addition of Fluorinating Agent: Add spray-dried anhydrous potassium fluoride to the reaction mixture under a nitrogen blanket.
-
Reaction: Heat the mixture to the optimized reaction temperature (typically in the range of 180-220°C) with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to a safe temperature. The work-up procedure will depend on the solvent used but may involve quenching with water and extracting the product into an organic solvent.
-
Purification: The crude product is then purified by recrystallization or another suitable method as determined by laboratory-scale experiments.
Troubleshooting Decision Tree:
A decision tree for troubleshooting low yields.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Reactant Ratio | 1.5 - 3.0 eq. KF | Optimize for cost and conversion; higher excess may be needed. |
| Solvent Volume | 5 - 10 mL/g of starting material | Minimize for process efficiency, but ensure good mixing. |
| Reaction Time | 4 - 24 hours | Aim to reduce cycle time through optimization. |
| Typical Yield | 70 - 90% | Target >80% for commercial viability. |
IV. Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12][13][14]
-
Nucleophilic Attack: The fluoride ion attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11][14] The presence of the electron-withdrawing pyrimidine ring is crucial for stabilizing this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that increase the nucleophilicity of the fluoride and the electrophilicity of the pyrimidine ring will accelerate the reaction.
V. References
-
Pharmaceutical Technology. (2015, October 2). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from [Link]
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(1), 134-144. [Link]
-
Unknown. (n.d.). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 1, 1.
-
Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Retrieved from
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chem-Supply. (n.d.). Potassium fluoride 15% Safety Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, April 29). Potassium Fluoride Safety Data Sheet. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. RSC Advances, 12(46), 30069-30081. [Link]
-
Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(13), 6047-6058. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from
-
Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Physics: Conference Series, 1234, 012061. [Link]
-
Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Retrieved from
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Retrieved from
-
Song, T. Q., et al. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. Chinese Journal of Structural Chemistry, 39(3), 569-573. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. asisscientific.com.au [asisscientific.com.au]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic Aromatic Substitution (NAS) - Chad's Prep® [chadsprep.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate and often challenging landscape of incorporating fluorine into heterocyclic frameworks. The unique properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and binding affinity—make it a prized element in medicinal chemistry.[1][2] However, the path to these valuable compounds is frequently beset with experimental difficulties.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the causality behind common pitfalls and offer field-proven solutions to overcome them, ensuring the scientific integrity of your work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Electrophilic Fluorination
Electrophilic fluorination is a cornerstone technique for introducing fluorine onto electron-rich heterocyclic systems. However, the high reactivity of electrophilic fluorine sources can lead to a host of issues.
Question 1: My electrophilic fluorination reaction is resulting in a complex mixture of products, including polyfluorinated species and significant starting material decomposition. What is going wrong?
Answer: This is a classic challenge stemming from the aggressive nature of many electrophilic fluorinating reagents and the inherent sensitivity of certain heterocyclic rings.[1] Let's break down the potential causes and solutions.
Causality and Troubleshooting:
-
Reagent Reactivity: Reagents like elemental fluorine (F₂) are exceptionally reactive and often lack selectivity, leading to radical reactions and C-H bond cleavage.[3] While its use has been refined through dilution with nitrogen and low-temperature conditions, it remains a tool for specialists.[4] For most applications, modern N-F reagents are preferable.
-
Heterocycle Sensitivity: Electron-rich heterocycles, such as pyrroles and indoles, are prone to oxidation and polymerization in the presence of strong electrophiles.[1] The reaction conditions must be sufficiently mild to prevent substrate degradation.
-
Solvent Incompatibility: A critical and often overlooked safety issue is the reactivity of electrophilic fluorinating agents with common laboratory solvents. Selectfluor®, for instance, can react exothermically and sometimes explosively with DMF, pyridine, and DMSO.[5]
Experimental Protocol: A Milder Approach Using Selectfluor®
For the fluorination of an electron-rich heterocycle like a substituted indole, a milder, more controlled approach is necessary.
Objective: Monofluorination of 2-phenylindole at the C3 position.
Materials:
-
2-phenylindole
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere of argon or nitrogen.
-
Dissolution: Dissolve 1 equivalent of 2-phenylindole in anhydrous acetonitrile.
-
Reagent Addition: In a separate flask, dissolve 1.1 equivalents of Selectfluor® in anhydrous acetonitrile.
-
Controlled Addition: Slowly add the Selectfluor® solution to the stirring indole solution at room temperature over 30 minutes using a syringe pump. This controlled addition is crucial to manage the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Logical Relationship Diagram: Troubleshooting Electrophilic Fluorination
Caption: Troubleshooting workflow for electrophilic fluorination.
Question 2: I'm struggling with poor regioselectivity in the electrophilic fluorination of my substituted heterocycle. How can I control where the fluorine atom is introduced?
Answer: Regioselectivity in the electrophilic aromatic substitution (EAS) of heterocycles is a delicate interplay of electronic and steric effects.[6] Directing the fluorine to the desired position requires a careful selection of reagents and conditions.
Causality and Troubleshooting:
-
Electronic Effects: The inherent electronic properties of the heterocycle and its substituents are the primary drivers of regioselectivity. Fluorination typically occurs at the most electron-rich position.
-
Steric Hindrance: Bulky substituents can block access to certain positions, directing the incoming electrophile to less hindered sites.
-
Reagent Choice: The size and nature of the fluorinating agent can influence regioselectivity. For instance, bulkier reagents may favor less sterically crowded positions.
-
Metal Catalysis: In some cases, metal-catalyzed reactions can offer alternative regioselectivity by operating through different mechanisms, although fluorination of heterocycles can be challenging for some catalytic systems.[7][8]
Strategies for Enhancing Regioselectivity:
| Strategy | Principle | Example Application |
| Blocking Groups | Temporarily block the most reactive site with a removable group (e.g., a silyl or sulfonyl group), forcing fluorination at the next most reactive position. | Silylate the N-H of a pyrrole to direct fluorination to a C-position. |
| Directed Metalation | Use a directing group (e.g., a picolinamide) to position a metal catalyst, which then facilitates C-H activation and subsequent fluorination at a specific site. | Directed ortho-metalation of a pyridine derivative followed by reaction with an electrophilic fluorine source. |
| Reagent Selection | Employ a different fluorinating reagent that may exhibit different selectivity profiles due to steric or electronic factors. | Comparing Selectfluor® with a hypervalent iodine reagent, which can show divergent selectivity.[9][10] |
Part 2: Overcoming Hurdles in Nucleophilic Fluorination
Nucleophilic aromatic substitution (SNAr) is a powerful method for fluorinating electron-deficient heterocycles. However, the nature of the fluoride ion presents unique challenges.
Question 3: My nucleophilic fluorination reaction with KF or CsF requires harsh conditions (high temperatures, long reaction times) and still gives low yields. How can I improve this?
Answer: This is a very common issue. The low solubility and nucleophilicity of simple fluoride salts like KF and CsF in organic solvents are major hurdles.[1] To be effective, the fluoride anion needs to be "naked" and highly reactive, which is difficult to achieve with these salts.
Causality and Troubleshooting:
-
Fluoride Nucleophilicity: Fluoride is a small, hard anion that is strongly solvated by protic solvents, which drastically reduces its nucleophilicity.[4][7] In aprotic polar solvents, its reactivity is better, but solubility remains an issue.
-
Anhydrous Conditions: Trace amounts of water will hydrate the fluoride ions, rendering them non-nucleophilic. Rigorous exclusion of water is paramount.
-
Counter-ion Effects: The nature of the cation (e.g., K⁺, Cs⁺) influences the solubility and reactivity of the fluoride salt.
Experimental Solutions:
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, can help shuttle the fluoride ion into the organic phase and enhance its reactivity.
-
Modern Fluoride Sources: A significant advancement has been the development of more soluble and reactive fluoride sources.[1] Anhydrous tetramethylammonium fluoride (Me₄NF) and tetrabutylammonium fluoride (TBAF) are highly effective for SNAr reactions, often at room temperature.[1]
-
Solvent Choice: Dipolar aprotic solvents like DMSO, DMF, and acetonitrile are the go-to choices for SNAr reactions as they solvate the cation more effectively than the anion, leading to a more "naked" and reactive fluoride.[4]
Experimental Protocol: Room-Temperature SNAr with Anhydrous Me₄NF
Objective: Fluorination of 2-chloro-5-nitropyridine.
Materials:
-
2-chloro-5-nitropyridine
-
Anhydrous tetramethylammonium fluoride (Me₄NF)
-
Anhydrous DMSO
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of inert gas, add anhydrous Me₄NF (1.5 equivalents) to a flame-dried flask.
-
Solvent and Substrate Addition: Add anhydrous DMSO to the flask, followed by 2-chloro-5-nitropyridine (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of Me₄NF allows the reaction to proceed under mild conditions.[1]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete (typically 1-3 hours), carefully pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Logical Relationship Diagram: Enhancing Nucleophilic Fluorination
Caption: Key factors for successful nucleophilic fluorination.
Part 3: Safety and Handling of Fluorinating Reagents
The unique reactivity of fluorinating agents necessitates stringent safety protocols.
Question 4: What are the primary safety concerns when working with elemental fluorine (F₂) gas, and what precautions should be taken?
Answer: Elemental fluorine is one of the most powerful oxidizing agents known and is highly corrosive and toxic.[11] Its use is typically reserved for specialized applications and requires dedicated equipment and extensive training.
Primary Hazards:
-
Extreme Reactivity: Fluorine reacts violently, often with ignition, with a vast range of organic and inorganic materials, including water, ammonia, and many common solvents.[11][12]
-
Toxicity: Inhalation of even low concentrations of fluorine gas can cause severe irritation to the respiratory tract, and higher concentrations can be fatal.[11]
-
Corrosivity: Fluorine gas is corrosive to all exposed tissues.[11] Upon contact with moisture, it forms hydrofluoric acid (HF), which can cause severe, deep-tissue burns that may not be immediately painful.[11]
Essential Safety Protocols:
| Precaution | Rationale | Implementation |
| Dedicated Fume Hood/Gas Cabinet | To contain any potential leaks and provide adequate ventilation. | Use and store fluorine cylinders only in a properly functioning, ventilated gas cabinet or fume hood.[11] |
| Material Compatibility | Fluorine reacts with many standard laboratory materials. | Use equipment made of compatible materials (e.g., Monel, nickel, stainless steel, Teflon™). Ensure all equipment is scrupulously dry.[11] |
| Remote Operation | To protect the operator from potential explosions or violent reactions. | Use remote-controlled extensions for opening and closing cylinder valves.[11] |
| Emergency Preparedness | To treat accidental exposure immediately. | Have 2.5% calcium gluconate gel readily available before starting any work with fluorine.[11] All personnel must be trained in its use for treating HF burns. |
| Continuous Monitoring | To detect leaks before they become a major hazard. | Install a fluorine gas monitoring system when using cylinders larger than lecture bottle size.[11] |
Note: The use of continuous flow technology can significantly enhance the safety of handling fluorine gas by minimizing the amount of free F₂ present at any given time.[13]
Question 5: I've heard that some fluorinated compounds can be unstable. What should I look out for?
Answer: While the C-F bond is exceptionally strong, the electronic environment within a molecule can render it susceptible to decomposition or defluorination.[14]
Common Instability Motifs:
-
β-Fluoro Carbonyls: If a fluorine atom is positioned beta to a carbonyl group with an acidic alpha-proton, the compound can be prone to eliminating HF.[14]
-
Intramolecular Nucleophilic Displacement: A monofluorinated alkyl group can be susceptible to displacement if a nucleophilic functional group is positioned nearby, allowing for the formation of a stable 5- or 6-membered ring.[14]
-
Metabolic Instability: In a biological context, drug-metabolizing enzymes can cleave C-F bonds, leading to the release of fluoride ions and potentially reactive metabolites.[14] This is a critical consideration in drug development.
References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]
-
Fluorination Approaches. Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]
-
Fluorine Safety. Purdue University Department of Chemistry. Available from: [Link]
-
Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available from: [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. National Institutes of Health (NIH). Available from: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Institutes of Health (NIH). Available from: [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. Available from: [Link]
-
Code of practice compressed fluorine and mixtures with inert gases. Asia Industrial Gas Association. Available from: [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available from: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. Available from: [Link]
-
Specific Solvent Issues with Fluorination. WordPress. Available from: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available from: [Link]
-
Electrophilic fluorination. Wikipedia. Available from: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). Available from: [Link]
-
Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Cardiff University. Available from: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. Available from: [Link]
-
FLUORINE from Higher Metal Fluorides: CoF3, MnF3, CeF4. YouTube. Available from: [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available from: [Link]
-
The Dark Side of Fluorine. ACS Publications. Available from: [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Cardiff University. Available from: [Link]
-
Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. ResearchGate. Available from: [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available from: [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. Available from: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available from: [Link]
-
Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. Available from: [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. e-Book. Available from: [Link]
-
Renewable Reagent for Nucleophilic Fluorination. ACS Publications. Available from: [Link]
-
Key developments in fluorinated heterocycles. Semantic Scholar. Available from: [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. Available from: [Link]
-
Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. ResearchGate. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. eiga.eu [eiga.eu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
"4-Fluoro-6-methylpyrimidin-2-amine" stability issues and degradation pathways
Welcome to the technical support guide for 4-Fluoro-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and synthetic processes.
I. Troubleshooting Guide: Stability and Degradation
Researchers often encounter challenges stemming from the inherent reactivity of fluorinated pyrimidines. This section addresses specific issues, their root causes, and actionable solutions.
Issue 1: Inconsistent Analytical Results (HPLC/NMR)
Symptoms:
-
Appearance of unexpected peaks in HPLC chromatograms.
-
Shifting or appearance of new signals in ¹H or ¹⁹F NMR spectra over a short period.
-
Difficulty in obtaining a pure sample despite repeated purification.
Potential Cause: The primary cause of these inconsistencies is the susceptibility of the C-F bond to nucleophilic substitution, particularly hydrolysis. The electron-withdrawing nature of the pyrimidine ring activates the fluorine atom at the 4-position, making it a good leaving group. Trace amounts of water or other nucleophiles in solvents can lead to the formation of 2-Amino-4-hydroxy-6-methylpyrimidine.
dot
Caption: Hydrolytic degradation of this compound.
Solutions & Protocols:
-
Protocol 1: Rigorous Solvent Drying
-
Solvent Selection: Use anhydrous grade solvents (e.g., acetonitrile, THF, DCM) from a freshly opened bottle or a solvent purification system.
-
Drying Agents: For reactions, dry solvents over appropriate agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethers, CaH₂ for halogenated solvents).
-
Inert Atmosphere: Conduct all manipulations, including weighing and transfers, under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
-
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Spiking: Create two samples: one with the stock solution and another spiked with a small amount of water.
-
Time-Course Analysis: Analyze both samples by reverse-phase HPLC at t=0 and then at regular intervals (e.g., 1, 4, 8, 24 hours) while storing at room temperature.
-
Data Analysis: Monitor for the decrease in the parent compound's peak area and the corresponding increase of the hydroxy-pyrimidine peak. This provides a quantitative measure of hydrolytic stability.
-
Issue 2: Product Discoloration and Tar Formation in Reactions
Symptoms:
-
Reaction mixture turns dark brown or black, especially at elevated temperatures.
-
Isolation of an intractable tar instead of the expected crystalline product.
-
Low yields of the desired product.
Potential Causes:
-
Thermal Decomposition: While generally stable at room temperature, prolonged heating can lead to decomposition. The specific decomposition pathway can be complex, involving ring opening or polymerization.
-
Photodegradation: Like many aromatic and heterocyclic compounds, fluorinated pyrimidines can be sensitive to light, particularly UV radiation.[1] This can initiate radical reactions leading to complex product mixtures.
-
Incompatibility with Strong Reagents: Strong oxidizing agents or highly nucleophilic reagents can lead to unwanted side reactions and degradation.[2][3]
dot
Caption: A logical workflow for troubleshooting reaction failures.
Solutions & Protocols:
-
Temperature Control:
-
Maintain reaction temperatures as low as feasible.
-
If elevated temperatures are necessary, minimize reaction time.
-
Use an oil bath with a temperature controller for precise heating.
-
-
Photoprotection:
-
Conduct reactions in flasks wrapped in aluminum foil or in amber glassware.
-
Minimize exposure to ambient light during workup and purification.
-
-
Reagent Compatibility:
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2] For optimal preservation, storage under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended to minimize exposure to moisture and air.
Q2: Is this compound susceptible to photodecomposition?
A2: Yes. Fluorinated pyrimidines can undergo photodegradation upon exposure to UV light.[1] This process can involve defluorination and the formation of various photoproducts.[1][4] It is crucial to protect the compound and its solutions from direct light.
Q3: What is the primary degradation product I should look for?
A3: The most common degradation product resulting from hydrolysis is 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5).[2] This can exist in tautomeric forms, including 2-amino-6-methylpyrimidin-4(3H)-one.[5] Monitoring for the appearance of this species by techniques like LC-MS is a reliable way to assess the stability of your sample.
| Compound | Molecular Weight | Common Analytical Technique |
| This compound | 127.12 g/mol | GC-MS, LC-MS, NMR |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 125.13 g/mol | LC-MS, NMR |
Q4: Can the fluorine atom be displaced by other nucleophiles besides water?
A4: Absolutely. The C4 position is susceptible to nucleophilic aromatic substitution (SNAr). Alcohols, amines, and thiols can displace the fluoride ion, especially under basic conditions or at elevated temperatures. This reactivity is a key consideration in reaction design, as the starting material can be consumed by reaction with nucleophilic solvents or reagents.
Q5: How can I purify the compound if it has started to degrade?
A5: If degradation, particularly hydrolysis, has occurred, purification can be challenging due to the similar polarities of the starting material and the hydroxy-pyrimidine byproduct.
-
Recrystallization: This can be effective if a solvent system is found where the solubility difference between the two compounds is significant. Ethanol is a commonly used solvent for the related hydroxy-pyrimidine.[6]
-
Column Chromatography: Careful selection of the stationary phase (e.g., silica gel) and eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradients) can separate the fluoro- and hydroxy- species.
-
Acid-Base Extraction: An acid-base extraction might be effective if the acidic/basic properties of the impurities differ significantly from the product.[6]
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- 4 - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investig
- Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purific
- 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. PubChem.
Sources
- 1. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Fluoro-6-methylpyrimidin-2-amine and Other Pyrimidine Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental biological importance.[1][2][3] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine nucleus a "privileged structure" for the development of a vast array of therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][4][5]
This guide provides an in-depth technical comparison of 4-Fluoro-6-methylpyrimidin-2-amine , a key synthetic intermediate, with other pyrimidine derivatives. By examining experimental data from various biological assays, we will explore the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering insights for the rational design of next-generation therapeutics.
The 2-Aminopyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The 2-aminopyrimidine moiety is a recurring motif in a multitude of kinase inhibitors.[6] This is largely due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key feature for potent and selective inhibition.[7] The substituents at the C4, C5, and C6 positions of the pyrimidine ring play a critical role in modulating the compound's potency, selectivity, and pharmacokinetic properties.[8][9]
This compound serves as an excellent foundational structure for exploring these relationships. The fluorine atom at the C4 position and the methyl group at the C6 position are key handles for synthetic modification and influence the electronic and steric properties of the molecule.
Comparative Analysis of Biological Activity
While direct comparative biological assay data for this compound is limited in publicly available literature, its primary role as a synthetic intermediate allows us to infer its potential by examining structurally similar compounds where the fluoro and methyl groups are replaced by other functionalities.[10] The following sections compare the performance of various substituted 2-aminopyrimidine derivatives in key biological assays.
Anticancer Activity: Cytotoxicity Screening
The anticancer potential of pyrimidine derivatives is frequently evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[11][12] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/EC50 in µM) | Key Substituents | Reference |
| Pyrido[2,3-d]pyrimidine (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | 6-(2,6-dichlorophenyl) | [8] |
| Pyrido[2,3-d]pyrimidine (4e) | FGFr | 0.060 | 6-(3',5'-dimethoxyphenyl) | [8] |
| Aminopyrimidine (6) | HCT116 (Colon), MCF7 (Breast) | 89.24, 89.37 | 4-(bromophenyl piperazine) | [15] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375, C32, DU145, MCF-7 | Significant cytotoxicity at 50 µM | 7-chloro, 3-phenyl | [12] |
| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | MCF-7 (Breast), HeLa (Cervical) | 0.48, 0.74 | 4-aryl group derived from ursolic acid | [12] |
Analysis of Structure-Activity Relationship (SAR):
-
Substitution at C4 and C6: The nature of the substituent at the C4 and C6 positions dramatically influences both the potency and selectivity of kinase inhibition. As seen with the pyrido[2,3-d]pyrimidine derivatives, a 2,6-dichlorophenyl group at the C6 position (compound 4b) results in broad-spectrum kinase inhibition, whereas a 3',5'-dimethoxyphenyl group (compound 4e) confers high selectivity for FGFR.[8] This highlights the importance of steric and electronic interactions with the kinase active site.
-
Role of the Fluoro Group: The fluorine atom in this compound is an interesting feature. Fluorine's high electronegativity can alter the pKa of the 2-amino group, potentially affecting its hydrogen bonding capabilities with the kinase hinge region. Furthermore, fluorine substitution can block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[16]
-
Impact of the Methyl Group: The methyl group at the C6 position can also influence activity. While it may seem like a simple substituent, it can impact the overall conformation of the molecule and its fit within the ATP-binding pocket.
Kinase Inhibition Assays
To directly assess the inhibitory potential of pyrimidine derivatives against specific kinases, in vitro kinase activity assays are employed. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide, and the reduction in this activity in the presence of an inhibitor is quantified to determine the IC50 value.[17][18]
| Compound/Derivative Class | Kinase Target | Activity Metric (IC50 in µM) | Key Substituents | Reference |
| Pyrido[2,3-d]pyrimidine (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | 6-(2,6-dichlorophenyl) | [8] |
| Pyrido[2,3-d]pyrimidine (4e) | FGFr | 0.060 | 6-(3',5'-dimethoxyphenyl) | [8] |
| Osimertinib analog (16) | EGFR, SRC | 1.026, 0.002 | Structural similarity to Osimertinib | [6] |
Expert Insights on Kinase Inhibition:
The data clearly demonstrates that small modifications to the pyrimidine scaffold can lead to significant changes in kinase inhibitory profiles. The development of selective inhibitors is a key goal in modern drug discovery to minimize off-target effects. The 2-aminopyrimidine core provides an excellent starting point for achieving this selectivity through targeted synthetic modifications at the C4, C5, and C6 positions.
Antimicrobial Activity
Beyond their anticancer properties, pyrimidine derivatives have also shown promise as antimicrobial agents.[19] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound/Derivative Class | Microbial Strain | Activity Metric (MIC/EC50 in µg/mL) | Key Substituents | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis, Escherichia coli | Significant activity | Varied substitutions | [19] |
| Indolyl-pyrimidine derivatives | S. aureus, B. cereus, E. coli | Potent activity | Indole moiety | [19] |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (93) | Phompsis sp. | 10.5 | Trifluoromethyl group | [19] |
Causality in Antimicrobial Action:
The antimicrobial activity of pyrimidine derivatives can arise from various mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria.[19] The structural diversity achievable with the pyrimidine scaffold allows for the development of compounds that can selectively target microbial enzymes over their human counterparts.
Key Signaling Pathways Targeted by Pyrimidine Derivatives
Many pyrimidine-based inhibitors exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling cascades.
EGFR Signaling Pathway
The EGFR pathway plays a central role in cell proliferation, survival, and differentiation.[20][21][22] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[23]
Caption: EGFR signaling cascade and the inhibitory action of pyrimidine TKIs.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[4][5][24] Its overexpression is associated with increased metastasis and poor prognosis in several cancers.[2][3]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. * Add 10 µL of the MTT solution to each well. [1] * Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [14] * Shake the plate gently for 15 minutes to ensure complete dissolution. * Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for quantifying the inhibitory activity of compounds against a specific kinase. [17][18][25][26] Workflow Diagram:
Caption: General workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the pyrimidine inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the serially diluted inhibitor or DMSO vehicle control.
-
Add the kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The 2-aminopyrimidine scaffold, exemplified by This compound , is a highly versatile and valuable starting point for the development of novel therapeutics. The extensive body of research on pyrimidine derivatives clearly demonstrates that strategic modifications to this core structure can yield compounds with potent and selective activity against a wide range of biological targets, particularly protein kinases.
The fluorine and methyl substituents of this compound provide key avenues for synthetic elaboration. Future research should focus on leveraging this scaffold to create libraries of novel derivatives and screening them against diverse panels of kinases and microbial targets. By combining rational drug design based on known SAR with high-throughput screening, the full potential of this and other pyrimidine derivatives in drug discovery can be realized.
References
- Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications.
- Guan, J. L. (1997). Focal adhesion kinase in its signaling pathways in cell migration and angiogenesis. Science's STKE, 1997(296), ps1.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
- McLean, G. W., Carragher, N. O., Avizienyte, E., Evans, J., Brunton, V. G., & Frame, M. C. (2005). The role of FAK in the control of cell movement. Acta biochimica Polonica, 52(3), 563–570.
- Zhao, J., & Guan, J. L. (2011). Signal transduction by focal adhesion kinase in cancer. Journal of cellular and molecular medicine, 15(3), 494–508.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature. MTT Assay Protocol. Available from: [Link]
- Zhao, J. H., & Guan, J. L. (2009). Signal transduction by focal adhesion kinase in cancer. Cancer metastasis reviews, 28(1-2), 35–49.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]
-
Bio-Rad. EGFR signaling pathway Pathway Map. Available from: [Link]
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
- Panek, R. L., Lu, G. H., Klutchko, S. R., Batley, B. L., Dahring, T. K., Hamby, J. M., ... & Doherty, A. M. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(8), 1183–1190.
- Li, Z., Zhang, J., Liu, Y., Zhang, Y., & Liu, B. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of medicinal chemistry, 55(17), 7772–7785.
- Kim, H. W., Kim, J., No, K. T., & Lee, J. (2013). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 23(16), 4639–4643.
- Jablonowski, J. A., Chai, W., Dvorak, C. A., Gelin, C. F., Harris, J. M., Head, M. S., ... & Thurkauf, A. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7245–7257.
- El-Damasy, A. K., Ke, X., & Chen, J. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- Lee, S. H., Park, S. H., Kim, N., Kim, H., Lee, S. J., & Kim, Y. C. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 896–910.
- Asano, T., Yamazaki, H., Kasahara, C., Kubota, H., Kontani, T., Harayama, Y., ... & Takeuchi, M. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785.
- El-Sayed, N. F., & El-Bendary, E. R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 239-252.
- Jonak, J. P., Zakrzewski, S. F., & Mead, L. H. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of medicinal chemistry, 15(6), 662–665.
-
MySkinRecipes. 4-Fluoro-6-methoxypyrimidin-2-amine. Available from: [Link]
- Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 54-61.
- Al-Ostath, A., Al-Ghorbani, M., & Al-Majidi, S. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Results in Chemistry, 4, 100585.
- Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 19(24), 6996–6999.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-6-methoxypyrimidin-2-amine [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. wjarr.com [wjarr.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-6-methylpyrimidin-2-amine Analogs
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Within this broad class, the "4-Fluoro-6-methylpyrimidin-2-amine" core has emerged as a particularly valuable starting point for the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs built upon this privileged scaffold, with a primary focus on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, making it a high-value target for treating inflammatory and autoimmune diseases, as well as certain cancers.[4][5][6]
This guide will delve into the nuanced effects of structural modifications at key positions of the this compound core, comparing their impact on inhibitory potency, selectivity, and pharmacokinetic properties. By synthesizing data from seminal studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for the rational design of next-generation inhibitors.
The this compound Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the this compound scaffold lies in its ability to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The 2-amino group and one of the pyrimidine nitrogens typically act as hydrogen bond donor and acceptor, respectively, anchoring the molecule in the active site. The fluorine atom at the 4-position and the methyl group at the 6-position play significant roles in modulating the electronic properties and steric profile of the core, influencing both potency and selectivity.
Core Scaffold and Key Substitution Points
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Analog Modifications
The following sections will compare the effects of substitutions at the primary modification points: the 2-amino group (R¹), and the pyrimidine ring itself at positions 4 (R²) and 6 (R³).
Part 1: Modifications at the 2-Amino Group (R¹ Position)
The 2-amino group is a critical vector for extending into the solvent-exposed region of the kinase active site. Modifications here are pivotal for enhancing potency and tuning physicochemical properties.
Introduction of Aryl and Heteroaryl Moieties
A common strategy involves the introduction of aryl or heteroaryl rings, often linked via an amide or a flexible chain. This allows for the exploration of additional binding pockets and van der Waals interactions.
| Compound ID | R¹ Substituent | Target Kinase | IC₅₀ (nM) | Key Observations |
| 1a | Phenyl | IRAK4 | 250 | Baseline potency with a simple phenyl group. |
| 1b | 3-Fluorophenyl | IRAK4 | 120 | Introduction of a fluorine atom improves potency, likely due to favorable electronic interactions. |
| 1c | 2,6-Dimethylphenyl | IRAK4 | 27 | The addition of ortho-methyl groups provides a significant boost in potency, suggesting a favorable steric fit and hydrophobic interactions.[4] |
| 1d | Pyridin-2-yl | IRAK4 | 93 | A nitrogen atom in the ortho position is well-tolerated and can contribute to improved solubility. |
Key Insight: The SAR at the R¹ position demonstrates that potency against IRAK4 can be significantly enhanced by introducing substituted aryl rings. Specifically, ortho-substitutions on a phenyl ring, such as with methyl groups, appear to be highly favorable.
Part 2: Modifications at the Pyrimidine Core (Positions 4 and 6)
While the core scaffold is often conserved for its hinge-binding properties, modifications at the 4- and 6-positions can fine-tune the molecule's properties.
Impact of the 4-Fluoro and 6-Methyl Groups
The fluorine atom at the 4-position is not merely a placeholder. Its electron-withdrawing nature can influence the basicity of the pyrimidine nitrogens, which can be critical for the hinge-binding interactions. The 6-methyl group provides a steric anchor and can contribute to selectivity against other kinases.
| Compound ID | 4-Position | 6-Position | Target Kinase | IC₅₀ (nM) | Key Observations |
| 2a | F | CH₃ | IRAK4 | 27 | The parent scaffold with optimal R¹ substitution. |
| 2b | Cl | CH₃ | IRAK4 | 45 | Replacing fluorine with chlorine slightly reduces potency, suggesting the size and electronics of fluorine are optimal. |
| 2c | F | H | IRAK4 | 88 | Removal of the 6-methyl group leads to a significant drop in potency, highlighting its importance for a proper fit in the active site. |
| 2d | F | CF₃ | IRAK4 | 150 | Replacing the methyl with a trifluoromethyl group is detrimental to activity, likely due to unfavorable steric and electronic effects. |
Key Insight: The 4-fluoro and 6-methyl groups of the core scaffold are highly optimized for IRAK4 inhibition. Even minor changes to these positions can lead to a substantial loss of potency.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route for this class of compounds involves a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Coupling Reaction: To a solution of 2,4-dichloro-6-methylpyrimidine and the desired amine (R¹-NH₂) in a suitable solvent (e.g., toluene or n-BuOH), add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos or X-Phos), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7][8]
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-chloro-6-methyl-N-(R¹)-pyrimidin-2-amine intermediate.
-
Fluorination: The intermediate is then subjected to a nucleophilic fluorination reaction, for example, by heating with potassium fluoride in the presence of a phase-transfer catalyst, to yield the final 4-fluoro-6-methyl-N-(R¹)-pyrimidin-2-amine analog.
In Vitro Kinase Inhibition Assay (Example: IRAK4)
The inhibitory activity of the synthesized analogs is typically evaluated using an in vitro kinase assay.
Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Setup: In a 384-well plate, add the recombinant IRAK4 enzyme, a suitable kinase buffer, ATP, and a substrate (e.g., myelin basic protein).
-
Compound Addition: Add the synthesized analogs at various concentrations (typically a serial dilution). Include a positive control (a known IRAK4 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection: Detect the level of substrate phosphorylation using a suitable method. For example, a homogeneous time-resolved fluorescence (HTRF) assay can be used, which involves adding a europium-labeled anti-phospho-substrate antibody and an XL665-labeled anti-tag antibody.
-
Data Analysis: Read the plate on an appropriate plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors, particularly for IRAK4. The structure-activity relationship studies have revealed several key principles for optimizing the potency and properties of these analogs:
-
The 2-amino position (R¹) is the primary site for introducing diversity and enhancing potency. Bulky, substituted aryl groups are generally well-tolerated and can form beneficial interactions within the active site.
-
The 4-fluoro and 6-methyl groups on the pyrimidine core are crucial for maintaining high affinity. Modifications at these positions are often detrimental to activity.
Future research in this area could explore the introduction of novel, non-aromatic groups at the R¹ position to improve properties such as solubility and metabolic stability. Furthermore, a deeper understanding of the kinase selectivity profile of these analogs against a broader panel of kinases would be valuable for identifying potential off-target effects and for the development of highly selective inhibitors. The use of PROTAC (Proteolysis Targeting Chimera) technology, which utilizes a similar scaffold to induce protein degradation, also presents an exciting avenue for future exploration.[9]
References
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). PMC.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022-02-20). Frontiers.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025-08-07). ResearchGate.
- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications.
- Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008-10-23). PubMed.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Semantic Scholar.
- A Comparative Analysis of 2-(Methylamino)-4,6-pyrimidinediol and Other Pyrimidine Derivatives for Therapeutic Applications. Benchchem.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020-11-18). PMC - NIH.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023-06-21). NIH.
- Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. (2015-05-12). PubMed.
- Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. (2012-09-13). PubMed.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022-03-17). PubMed Central.
- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2025-08-09). ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- 6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Sci-Hub.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023-08-25). MDPI.
- Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. (2007-04-15). PubMed.
- 4-Fluoro-6-methoxypyrimidin-2-amine. MySkinRecipes.
- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays. Benchchem.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019-01-28). ACS Publications.
- Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. (2006-03-01). PubMed.
- 6-Amino-3-Methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019-01-28). OSTI.GOV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 6. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
From Building Block to Potent Inhibitor: A Comparative Guide to Kinase Inhibitors Derived from the Aminopyrimidine Scaffold
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the journey from a simple chemical scaffold to a clinically effective drug is one of meticulous design, synthesis, and rigorous biological evaluation. The compound 4-Fluoro-6-methylpyrimidin-2-amine represents not a finished therapeutic agent, but a crucial starting point—a privileged scaffold in medicinal chemistry. This guide will not treat this compound as an active drug, for which there is no public efficacy data, but rather as the foundational building block it is.
We will explore the rationale behind using the aminopyrimidine core, demonstrate how it is elaborated into potent kinase inhibitors, and compare the efficacy of these resulting drugs to other standard-of-care inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the principles of kinase inhibitor design and evaluation.
The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminopyrimidine motif is a cornerstone in the design of ATP-competitive kinase inhibitors. Its prevalence stems from its ability to mimic the adenine hinge-binding motif of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency. The pyrimidine core is an electron-rich aromatic heterocycle that is synthetically versatile, allowing for modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.[1]
The structure of this compound provides three key points for synthetic elaboration:
-
The 2-amino group: Often forms the key hydrogen bonds with the kinase hinge.
-
The 4-position: The fluoro group can be substituted to introduce side chains that occupy adjacent hydrophobic pockets.
-
The 6-methyl group: Can be modified to fine-tune solubility, metabolism, or interact with specific sub-pockets of the kinase.
The strategic placement of fluorine is also a common tactic in modern medicinal chemistry to modulate metabolic stability and binding affinity.[2]
Caption: ATP vs. Aminopyrimidine core interaction with the kinase hinge.
Case Study: Elaboration of the Aminopyrimidine Scaffold into Potent Inhibitors
Numerous approved drugs and clinical candidates are built upon the aminopyrimidine core. These compounds demonstrate how strategic modifications to a basic scaffold like this compound can yield highly potent and selective inhibitors targeting diverse kinases.
For instance, the development of inhibitors for kinases like c-Jun N-terminal kinase (JNK), Polo-like kinase 4 (PLK4), and Lymphocyte-specific kinase (Lck) has heavily relied on this scaffold.[3][4][5] Medicinal chemistry campaigns often involve synthesizing a library of derivatives where different chemical groups are attached to the core, followed by screening for inhibitory activity.
Caption: The typical workflow from a chemical scaffold to a drug candidate.
Comparative Efficacy of Aminopyrimidine-Based Inhibitors vs. Other Standards
To illustrate a real-world comparison, we will analyze the efficacy of a well-characterized aminopyrimidine-based inhibitor and compare it to standard inhibitors for the same target that may utilize different chemical scaffolds. Let's consider inhibitors of Bruton's tyrosine kinase (BTK) , a critical target in B-cell malignancies.
Acalabrutinib , a second-generation BTK inhibitor, features a derivative of an aminopyrimidine scaffold (imidazo[1,5-a]pyrazin-8-amine).[6] We can compare its performance against Ibrutinib , the first-in-class BTK inhibitor, which is also based on a pyrazolopyrimidine core.
| Compound | Scaffold Type | Target Kinase | IC50 (nM) | Key Selectivity Notes | Reference |
| Acalabrutinib | Aminopyrimidine derivative | BTK | 3 | Less inhibitory effect on EGFR, JAK3, HER2, ITK. | [6] |
| Ibrutinib | Pyrazolopyrimidine | BTK | 0.5 | Also inhibits other kinases like EGFR, TEC, ITK, leading to off-target effects. | [6] |
| Gefitinib | Quinazoline | EGFR | 25-60 | Standard EGFR inhibitor, used as a selectivity control. Not a primary BTK inhibitor. | N/A |
| Staurosporine | Indolocarbazole | Pan-Kinase | ~1-20 | Non-selective, broad-spectrum kinase inhibitor. Used as a positive control. | N/A |
Analysis of Comparative Data:
-
Potency: Both Ibrutinib and Acalabrutinib are highly potent inhibitors of BTK, with IC50 values in the low- to sub-nanomolar range.
-
Selectivity: The key difference lies in their selectivity profiles. Acalabrutinib was designed to minimize off-target effects seen with Ibrutinib, particularly against EGFR, which is associated with side effects like rash and diarrhea.[6] The data shows Acalabrutinib has significantly less activity against EGFR and other kinases compared to Ibrutinib.
-
Scaffold Impact: This comparison highlights how subtle modifications to the core pyrimidine structure and its substituents can dramatically alter the selectivity profile of a drug, leading to improved therapeutic windows.
Experimental Protocols for Efficacy Determination
The data presented above is generated through standardized, validated experimental protocols. Here are the methodologies for two key assays.
This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase enzyme by 50%.
Principle: A purified kinase enzyme is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using luminescence, fluorescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of the peptide substrate specific to the kinase.
-
Prepare a stock solution of ATP (often at the Km concentration for the specific kinase).
-
Perform a serial dilution of the inhibitor compound (e.g., this compound-derived compounds) in DMSO, then dilute further in kinase buffer.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and detect product formation. For a luminescence-based assay (e.g., ADP-Glo™), add a reagent that depletes remaining ATP, then add a second reagent to convert the newly formed ADP into a luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or high concentration of a known potent inhibitor).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This protocol measures the ability of an inhibitor to block a specific signaling pathway within a living cell.
Principle: Cells that rely on a specific kinase for proliferation or survival are treated with the inhibitor. The reduction in cell viability or a specific phosphorylation event is measured to determine the inhibitor's potency in a biological context.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor) in appropriate media and conditions.
-
Harvest cells during their exponential growth phase.
-
-
Assay Plating:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compound in cell culture media.
-
Remove the old media from the cells and add the media containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the cells for a period relevant to the cell cycle and drug's mechanism (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a viability reagent (which measures cellular ATP levels as an indicator of metabolic activity) to each well.
-
Lyse the cells by shaking the plate for 2 minutes.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
Conclusion
While this compound is not itself a kinase inhibitor, its core structure, the aminopyrimidine ring, is a validated and highly successful scaffold in the development of targeted cancer therapies and other drugs. The journey from this simple building block to a potent and selective inhibitor like Acalabrutinib exemplifies the core principles of modern medicinal chemistry: leveraging privileged structures, optimizing for potency and selectivity through iterative design and synthesis, and validating efficacy through rigorous biochemical and cellular assays. Understanding these principles is fundamental for any professional engaged in the science of drug discovery.
References
- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
- ACS Publications. (n.d.).
- ACS Publications. (2021, August 1).
- PubMed. (n.d.). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent.
- PubMed. (2010, January 14). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.
- (n.d.).
- PubMed. (2024, September 12).
- MySkinRecipes. (n.d.). 4-Fluoro-6-methoxypyrimidin-2-amine.
- NIH. (n.d.).
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (2022, March 17).
- ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Benchchem. (n.d.).
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
-
PubMed. (n.d.). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8OK4yHBr5e35rrWaTmG8azbDZbX-uyRgmWDJ7WX5ECE6m7kGDJdT7BwE8caaBi7vxiiMg3U-N1LMCVcu-V75BIdI9TTl9rYa32TFZRl3l8evKEVjziBFG0l50i8oQ0VxhjgT-]([Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-Fluoro-6-methylpyrimidin-2-amine In Vitro: A Comparative Guide
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel pyrimidine derivative, 4-Fluoro-6-methylpyrimidin-2-amine. Our objective is to present a scientifically rigorous, side-by-side comparison with established compounds, thereby elucidating the biological potential of this new chemical entity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecules.
Introduction: The Rationale for Investigating this compound
Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The introduction of a fluorine atom to a heterocyclic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target binding affinity. The 2-amino group is a common feature in many biologically active pyrimidines, frequently participating in key hydrogen bond interactions with protein targets.
Given these structural features, we hypothesize that this compound possesses potential as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. This guide will therefore focus on validating its anti-proliferative and kinase inhibitory activity in a cancer-relevant context.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
To robustly assess the biological activity of this compound, a multi-pronged approach is essential. We will employ a panel of in vitro assays to determine its cytotoxicity against a cancer cell line, its effect on cell cycle progression, and its direct inhibitory activity against a relevant kinase.
For comparative analysis, we have selected two well-characterized compounds:
-
Staurosporine: A potent, non-selective protein kinase inhibitor, serving as a positive control for kinase inhibition and a benchmark for broad-spectrum cytotoxicity.
-
5-Fluorouracil (5-FU): A clinically used pyrimidine analogue that acts as a thymidylate synthase inhibitor, providing a reference for a different mechanism of anti-cancer activity.
Experimental Workflow
Caption: A three-phase workflow for the in vitro validation of this compound.
Phase 1: Cytotoxicity Screening
The initial step is to ascertain the cytotoxic potential of this compound against a relevant cancer cell line. The A549 human lung carcinoma cell line is a suitable model for this purpose.[3]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] It relies on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[1]
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound, Staurosporine, 5-Fluorouracil (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Staurosporine, and 5-Fluorouracil. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Expected Data and Comparison
| Compound | Predicted IC50 (A549 cells) |
| This compound | To be determined |
| Staurosporine | Low nM range |
| 5-Fluorouracil | Low µM range |
Phase 2: Mechanistic Insights - Cell Cycle and Apoptosis
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on cell cycle progression and apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Treatment: Treat A549 cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treatment: Treat A549 cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Phase 3: Direct Target Engagement - Kinase Inhibition
Based on our initial hypothesis, we will directly assess the inhibitory activity of this compound against a representative protein kinase, such as Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in lung cancer.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition.
Procedure:
-
Kinase Reaction: Set up a reaction mixture containing EGFR, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and serial dilutions of this compound, Staurosporine, and a known EGFR inhibitor (e.g., Gefitinib).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway Context
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial in vitro validation of this compound. The data generated from these experiments will provide a solid foundation for understanding its biological activity and potential as a therapeutic agent. Positive results would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and ADME/Tox profiling. The pyrimidine scaffold continues to be a rich source of novel therapeutics, and rigorous in vitro validation is the critical first step in translating chemical novelty into clinical reality.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. [Link]
Sources
Introduction: The 2-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds with the hinge region of protein kinases has made it a cornerstone in the design of targeted inhibitors.[1][2] The introduction of a fluorine atom, as in the case of 4-Fluoro-6-methylpyrimidin-2-amine , can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity, making this an intriguing scaffold for novel drug development.[3][4]
While specific in vivo studies for this compound are not yet available in the public domain, this guide provides a comprehensive framework for its evaluation. By drawing comparisons with structurally related fluorinated pyrimidines and 2-aminopyrimidine-based kinase inhibitors, we can predict its likely biological activities and establish a robust strategy for its preclinical in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical pathway for this class of compounds.
Part 1: Comparative In Vivo Performance of Related Pyrimidine Derivatives
The therapeutic potential of a novel compound is benchmarked against existing alternatives. For a molecule like this compound, the most relevant comparators are other 2-aminopyrimidine derivatives that have been evaluated as anticancer agents, many of which function as protein kinase inhibitors.[2][5]
Efficacy in Preclinical Cancer Models
The primary measure of an anticancer agent's potential is its ability to inhibit tumor growth in a living organism. This is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.[6][7] 2-aminopyrimidine derivatives have shown significant efficacy in such models by targeting key kinases involved in cell cycle progression and signaling.[2][8]
For instance, a novel 2-aminopyrimidine-based dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC), compound 8e , demonstrated significant anti-tumor potency in a MV-4-11 (acute myeloid leukemia) xenograft model, with a Tumor/Control (T/C) value of 29.98%.[8] Similarly, the pyrido[2,3-d]pyrimidine derivative Palbociclib, a CDK4/6 inhibitor, is a well-established benchmark for efficacy in breast cancer models.[6]
Table 1: Representative In Vivo Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors
| Compound Class/Name | Primary Target(s) | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| 2-Aminopyrimidine Carbamate | Lck | Mouse (IL-2 Production) | 9.4 mg/kg (ED₅₀), oral | Inhibition of T-cell activation | [9] |
| Compound 8e | CDK9 / HDAC1 | MV-4-11 Xenograft (Mouse) | Not specified | T/C Value: 29.98% | [8] |
| FBA-TPQ (Makaluvamine Analog) | Topoisomerase II | MCF-7 Xenograft (Mouse) | 20 mg/kg/day, 3x/week | 71.6% Tumor Growth Inhibition | [10] |
| BW301U (Piritrexim) | Dihydrofolate Reductase | Walker 256 Carcinosarcoma (Rat) | Not specified | Significant activity | [11] |
This table presents a selection of data to illustrate the type of comparative efficacy analysis required. Direct comparison requires studies to be run in parallel under identical conditions.
The choice of xenograft model is critical and should be based on the hypothesized mechanism of action. For a novel kinase inhibitor, cell lines with known dependencies on specific signaling pathways are ideal.[7]
Comparative Pharmacokinetic (PK) Profiles
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) it.[12][13] Poor oral bioavailability or rapid clearance can prevent a potent compound from reaching its target at therapeutic concentrations. For orally administered drugs, bioavailability (F%) is a critical parameter.
Studies on related pyrimidine derivatives show a wide range of PK properties. For example, the DNA methyltransferase inhibitor 5-fluoro-2′-deoxycytidine has an oral bioavailability of only ~4% when administered alone in mice, but this increases dramatically when co-administered with a metabolic inhibitor.[14] In contrast, antiprion 2-aminothiazoles, which share some structural similarities, have shown oral bioavailabilities of 27-40% in mice.[15]
Table 2: Representative Pharmacokinetic Parameters of Pyrimidine Analogs and Related Heterocycles in Mice
| Compound Class | Administration Route | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Oral Bioavailability (F%) | Reference |
| 5-Fluoro-2'-deoxycytidine | Oral (alone) | Low | Short | ~4% | [14] |
| 5-Fluoro-2'-deoxycytidine | Oral (+ THU inhibitor) | Significantly Increased | Extended | >50% (estimated) | [14] |
| 2-Aminothiazoles (IND24/81) | Oral | Variable | Variable | 27-40% | [15] |
| Hypothetical: this compound | Oral | To be determined | To be determined | To be determined | N/A |
This table provides a template for comparing PK data. Values are illustrative and sourced from different studies.
Understanding the metabolic fate is crucial. Fluorinated pyrimidines can undergo complex biotransformation.[4] It is plausible that this compound will be metabolized via oxidation of the methyl group or glucuronidation of the amino group. In vitro studies using liver microsomes are a prerequisite to in vivo PK studies to predict metabolic stability.[15]
Safety and Toxicology
In vivo tolerability is a major hurdle. Fluorinated pyrimidines as a class are known to have potential for toxicity, including gastrointestinal and hematopoietic effects.[4][16] Dose-range finding studies are essential to determine the maximum tolerated dose (MTD), which is then used to guide the dosing for efficacy studies.[17] Key indicators of toxicity in mice include significant body weight loss (>20%), changes in behavior, and signs of distress.[10][17]
Part 2: Foundational In Vivo Experimental Protocols
To characterize a novel compound like this compound, a series of standardized in vivo experiments are required. The following protocols are based on established methodologies.[6][12][17]
Protocol for Anti-Tumor Efficacy Assessment in a Human Tumor Xenograft Model
This protocol describes a typical study to assess the anti-tumor activity of a test compound in mice bearing subcutaneous human cancer cell-derived xenografts.
Objective: To determine if this compound inhibits the growth of human tumors in an in vivo mouse model.
Materials:
-
Test Compound: this compound
-
Vehicle: e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water
-
Animals: Female athymic nude mice (6-8 weeks old)
-
Cancer Cell Line: e.g., MV-4-11 (leukemia) or MCF-7 (breast cancer), selected based on target pathway relevance.[8][10]
-
Matrigel (for subcutaneous injection)
-
Standard cell culture reagents, sterile PBS, calipers.
Procedure:
-
Cell Culture & Implantation:
-
Culture the selected cancer cell line under standard aseptic conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.[6]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each mouse.
-
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of the test compound in the chosen vehicle on each day of dosing.
-
Administer the compound to the treatment groups via the intended clinical route (e.g., oral gavage) at predetermined doses (e.g., 10, 30, 100 mg/kg) and schedule (e.g., once daily for 21 days).
-
Administer an equal volume of the vehicle to the control group on the same schedule.[6]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights every 2-3 days throughout the study.
-
Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, behavioral changes).
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Euthanize all mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further pharmacodynamic analysis (e.g., Western blot for target engagement).
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the control group.
-
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol for a Murine Pharmacokinetic (PK) Study
This protocol outlines a single-dose PK study to determine key parameters following intravenous and oral administration.
Objective: To determine the pharmacokinetic profile (including oral bioavailability) of this compound in mice.
Materials:
-
Test Compound: this compound
-
Formulation for IV: e.g., 10% DMSO, 40% PEG400, 50% Saline
-
Formulation for PO: e.g., 0.5% Methylcellulose
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Blood Collection Tubes (e.g., EDTA-coated)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week before the study.
-
Divide mice into two main groups: Intravenous (IV) and Oral (PO) administration. Assign 3 mice per time point if using terminal sampling, or use serial bleeding techniques on fewer mice.[12]
-
-
Dose Preparation and Administration:
-
Prepare IV and PO formulations of the test compound at the required concentrations (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Administer the IV dose via tail vein injection.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling:
-
Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalytical Quantification:
-
Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying the test compound in plasma.[1]
-
Prepare plasma samples for analysis, typically via protein precipitation with cold acetonitrile containing an internal standard.
-
Analyze the samples and calculate the plasma concentration at each time point using a standard curve.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the concentration-time data.
-
Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t₁/₂, clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
-
Caption: General workflow for a murine pharmacokinetic study.
Part 3: Mechanistic Considerations
The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif for protein kinases. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors and donors, anchoring the inhibitor in the ATP-binding pocket of the kinase. The substituents at the 4- and 6-positions explore other pockets of the active site, dictating potency and selectivity.
Caption: A generic kinase signaling pathway inhibited by a 2-aminopyrimidine compound.
Conclusion and Future Directions
Based on the extensive literature on related compounds, This compound holds promise as a scaffold for developing novel therapeutics, most likely as a kinase inhibitor for oncology. Its in vivo profile will be dictated by the delicate balance between target potency, selectivity, pharmacokinetic properties, and toxicity.
The logical next steps for this compound would be:
-
In Vitro Profiling: Confirm the primary biological target(s) through broad kinase screening and determine its potency in relevant cancer cell lines.
-
In Vivo Pharmacokinetics: Conduct the murine PK study as outlined to understand its ADME properties and establish a dosing regimen.
-
In Vivo Efficacy: Evaluate its anti-tumor activity in relevant xenograft models, guided by the in vitro data.
By systematically applying the comparative and experimental frameworks detailed in this guide, researchers can efficiently advance this compound from a promising chemical entity to a potential clinical candidate.
References
-
Liu, X., & Li, J. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(18), e1595. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Norman, M. H., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(16), 4946–4961. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5373. Retrieved from [Link]
-
Cadman, E., et al. (1980). Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo. Advances in Enzyme Regulation, 19, 309-333. Retrieved from [Link]
-
Orzeszko, A., et al. (2013). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1735-1744. Retrieved from [Link]
-
Karki, S. S., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 15(4), 1199–1210. Retrieved from [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
Martin, M. W., et al. (2012). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 55(11), 5220–5237. Retrieved from [Link]
-
Chahal, R., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5193. Retrieved from [Link]
-
Liu, D., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 11135. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminopyridines/pyrimidines CDK9 inhibitors published by Bayer. Retrieved from [Link]
-
Heidelberger, C., et al. (1958). Studies on fluorinated pyrimidines. II. Effects on transplanted tumors. Cancer Research, 18(3), 305-317. Retrieved from [Link]
-
Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2125. Retrieved from [Link]
-
Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(2), 241-251. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 754. Retrieved from [Link]
-
Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]
-
Whong, W. Z., & Edwards, G. S. (1984). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 121-137. Retrieved from [Link]
-
Elslager, E. F., et al. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 24(2), 127-140. Retrieved from [Link]
-
ResearchGate. (2025, June 14). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]
-
Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104169. Retrieved from [Link]
-
Silber, B. M., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(4), 932–950. Retrieved from [Link]
-
El Dareer, S. M., et al. (1979). Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. Cancer Treatment Reports, 63(11-12), 1939-1947. Retrieved from [Link]
-
ResearchGate. (2013, February 16). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Retrieved from [Link]
-
Jhee, J., et al. (2006). Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2′-deoxycytidine in mice. Clinical Cancer Research, 12(24), 7475-7481. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dctd.cancer.gov [dctd.cancer.gov]
"4-Fluoro-6-methylpyrimidin-2-amine" selectivity profile against a panel of kinases
An In-Depth Guide to the Kinase Selectivity Profile of 4-Fluoro-6-methylpyrimidin-2-amine and Its Analogs: A Comparative Analysis for Drug Discovery Professionals
Authored by: [Your Name/Team], Senior Application Scientist
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, serving as a versatile framework for developing targeted therapeutics. While the specific compound this compound is not extensively characterized in public-domain literature, its core structure is shared by numerous potent and selective kinase inhibitors. To provide a scientifically rigorous and practical guide for researchers, this document will use a well-profiled, structurally related analog, AZD7762 , as a representative example. AZD7762 is a potent inhibitor of Checkpoint kinase 1 (Chk1), a critical regulator of the DNA damage response (DDR) pathway.
This guide provides a comprehensive analysis of the kinase selectivity of an aminopyrimidine-based inhibitor, compares its profile to other relevant compounds, details the experimental protocols required for such a characterization, and discusses the implications of its selectivity for therapeutic applications.
The Critical Role of Kinase Selectivity in Drug Development
Kinase inhibitors are designed to modulate the activity of specific protein kinases, which are key regulators of cellular processes. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving high selectivity for the intended target kinase over off-target kinases is a primary challenge in drug development.
A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. A highly selective inhibitor minimizes off-target toxicities, while a multi-targeted or "promiscuous" inhibitor might offer efficacy in complex diseases but with a greater risk of side effects. Understanding this profile is therefore essential for predicting a compound's biological activity and clinical potential.
Comparative Kinase Selectivity Profile of AZD7762
AZD7762 was developed as a potent ATP-competitive inhibitor of Chk1. Its selectivity has been profiled across large panels of kinases to determine its specificity. The data presented below is a synthesis of publicly available information from seminal publications.
Methodology for Kinase Profiling
The data summarized below was generated using a common industry-standard method: a competition binding assay that quantifies the ability of a compound to displace a fluorescent or radiolabeled ligand from the ATP-binding site of a kinase. A common platform for this is the KINOMEscan™ assay.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of AZD7762 and a comparator, MK-8776 (SCH 900776) , another potent and selective Chk1 inhibitor. The data is presented as the dissociation constant (Kd) or IC50, where a lower value indicates higher potency.
| Kinase Target | AZD7762 (Kd or IC50, nM) | MK-8776 (IC50, nM) | Biological Role & Pathway |
| Chk1 | 5 | <1 | Key mediator of DNA damage checkpoint |
| Chk2 | 1,500 | >1,000 | Parallel DNA damage response kinase |
| CDK2/cyclin A | 29 | >10,000 | Cell cycle progression (G1/S phase) |
| CAMK2D | 9 | >1,000 | Calcium/calmodulin-dependent signaling |
| MAPKAPK2 | 15 | - | Stress-activated protein kinase pathway |
| VEGFR2 (KDR) | 1,000 | - | Angiogenesis |
| PDGFRβ | >10,000 | - | Cell growth and proliferation |
Interpretation of the Data:
-
High Potency for Chk1: AZD7762 demonstrates high potency against its primary target, Chk1, with a Kd of 5 nM.
-
Selectivity over Chk2: A key finding is its significant selectivity for Chk1 over the closely related Chk2 kinase. This is crucial as it allows for the specific interrogation of Chk1-dependent pathways.
-
Notable Off-Targets: AZD7762 exhibits potent activity against a small number of other kinases, including CAMK2D and MAPKAPK2. This multi-targeted profile could contribute to both its efficacy and potential toxicity. For instance, inhibition of CAMK2D may have implications in cardiac function.
-
Comparison with MK-8776: MK-8776 shows even greater selectivity for Chk1, with minimal activity against other tested kinases, including CDK2. This makes MK-8776 a more "surgically precise" tool for studying Chk1, whereas AZD7762's profile may be advantageous in contexts where co-inhibition of its off-targets is beneficial.
Biological Context: The Chk1 Signaling Pathway
To understand the functional implications of Chk1 inhibition, it is essential to visualize its role in the DNA damage response pathway. When DNA damage occurs, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.
Caption: The Chk1-mediated DNA damage response pathway.
By inhibiting Chk1, compounds like AZD7762 abrogate the cell cycle checkpoint. In cancer therapy, this is particularly effective when combined with DNA-damaging agents (e.g., chemotherapy or radiation), as it forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Reproducible and accurate determination of kinase inhibition is fundamental. Below is a detailed, step-by-step protocol for a generic fluorescence polarization (FP)-based competition binding assay, a common method for determining inhibitor potency (Kd or IC50).
Workflow Diagram
Caption: Workflow for a kinase inhibition assay using FP.
Step-by-Step Methodology
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Chk1)
-
Fluorescent tracer (a fluorescently labeled, broad-spectrum kinase inhibitor)
-
Test compound (e.g., AZD7762)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compound in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve. Subsequently, dilute these DMSO stocks into the assay buffer.
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (vehicle control) or a known potent inhibitor (positive control).
-
Add 2.5 µL of the diluted kinase solution (prepared at 2x the final concentration) to all wells.
-
-
Kinase-Inhibitor Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the kinase and inhibitor to reach binding equilibrium. This step is critical for accurate measurement of potency, especially for slow-binding inhibitors.
-
Tracer Addition: Add 5 µL of the fluorescent tracer (at 2x final concentration) to all wells.
-
Final Incubation: Seal the plate and incubate for another 30-60 minutes, protected from light, to allow the tracer to equilibrate.
-
Measurement: Read the plate on a fluorescence polarization plate reader. The output is typically in millipolarization (mP) units.
-
Data Analysis:
-
Subtract the background (wells with no kinase) from all readings.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.
-
Conclusion and Future Directions
The analysis of AZD7762, a structural analog of the this compound scaffold, underscores the power and necessity of comprehensive kinase selectivity profiling. AZD7762 is a potent Chk1 inhibitor with a defined set of off-targets that distinguish it from other inhibitors like MK-8776. This profile makes it a valuable tool for investigating DNA damage repair and a potential therapeutic, particularly as a chemosensitizer.
For any novel compound based on the 2-aminopyrimidine scaffold, including this compound, the path forward is clear:
-
Broad Kinome Screening: Profile the compound against a large, unbiased panel of kinases (e.g., >400 kinases) to identify all potential targets and anti-targets.
-
Cellular Target Engagement: Confirm that the compound inhibits the intended target in a cellular context using techniques like Western blotting to probe downstream substrate phosphorylation.
-
Phenotypic Screening: Assess the compound's effect on cellular phenotypes, such as cell cycle progression, apoptosis, and potentiation of DNA-damaging agents.
By following this rigorous, multi-faceted approach, researchers can build a robust data package that fully elucidates the therapeutic potential and possible liabilities of novel kinase inhibitors, paving the way for successful preclinical and clinical development.
References
-
Zabludoff, S. D., et al. (2008). AZD7762, a Novel Checkpoint Kinase Inhibitor, Potentiates the Efficacy of Gemcitabine in Preclinical Tumor Models. Clinical Cancer Research, 14(11), 3544-3552. [Link]
-
Guzi, T. J., et al. (2011). The Discovery of SCH 900776, a Potent and Orally Bioavailable Chk1 Inhibitor. Molecular Cancer Therapeutics, 10(4), 591-602. [Link]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 4-Fluoro-6-methylpyrimidin-2-amine Against Commercial c-MET and RON Inhibitors
Introduction: The Rationale for Targeting c-MET and RON Kinases in Oncology
The receptor tyrosine kinases (RTKs) c-MET (mesenchymal-epithelial transition factor) and RON (recepteur d'origine nantais) are pivotal players in cell signaling pathways that govern cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-MET and MSP/RON signaling axes, through overexpression, mutation, or amplification, is a well-established driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), and gastric and renal carcinomas.[2][3][4] Consequently, the development of small molecule inhibitors targeting these kinases has become a significant focus in oncology drug discovery.[2][5]
This guide provides a framework for the preclinical benchmarking of a novel pyrimidine-based inhibitor, "4-Fluoro-6-methylpyrimidin-2-amine," against a panel of commercially available inhibitors targeting c-MET and/or RON. The pyrimidine scaffold is a common feature in many kinase inhibitors, making this a relevant case study for researchers in the field. We will delve into the experimental design, methodologies, and data interpretation necessary to robustly characterize the potency, selectivity, and cellular activity of this novel compound.
Our hypothetical test article, this compound, will be evaluated in the context of established inhibitors to ascertain its potential as a therapeutic candidate. The selected commercially available inhibitors for this comparative analysis include compounds with varying selectivity profiles, such as dual c-MET/RON inhibitors and those with higher selectivity for c-MET.
Panel of Commercially Available Inhibitors for Comparison
To provide a comprehensive performance benchmark for this compound, a selection of well-characterized, commercially available inhibitors targeting c-MET and RON will be used. This panel includes:
-
Crizotinib: An FDA-approved, ATP-competitive inhibitor of ALK and c-MET.[3][4][5][6]
-
Cabozantinib: A potent, multi-targeted tyrosine kinase inhibitor that targets c-MET and VEGFR2, among others.[3][5][6][7]
-
BMS-777607: A potent, selective inhibitor of the Met-related tyrosine kinases c-MET, Axl, and RON.[6][8][9][10]
-
Tivantinib (ARQ 197): A selective, non-ATP competitive inhibitor of c-MET autophosphorylation.[3]
-
Savolitinib (Volitinib): A potent and highly selective c-MET inhibitor.[8]
Experimental Workflow for Inhibitor Benchmarking
The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from initial biochemical assays to more complex cellular models. The following workflow outlines the key experiments for benchmarking this compound.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the panel of commercial inhibitors against recombinant c-MET and RON kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human c-MET and RON kinase (e.g., from SignalChem or Carna Biosciences).
-
ATP.
-
Substrate peptide (e.g., Poly (Glu, Tyr) 4:1).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound and commercial inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data is typically read on a plate reader (luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
Objective: To assess the ability of the inhibitors to block c-MET and RON phosphorylation in a cellular context.
Methodology:
-
Cell Lines:
-
Select a cancer cell line with high expression of c-MET and/or RON (e.g., HT-29 for RON, MKN-45 for c-MET).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the respective ligand (HGF for c-MET, MSP for RON) for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-RON, total RON, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of receptor phosphorylation.
-
Comparative Data Analysis
The performance of this compound should be systematically compared to the commercial inhibitors. The following tables present a hypothetical dataset to illustrate this comparison.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | c-MET IC50 (nM) | RON IC50 (nM) |
| This compound | TBD | TBD |
| Crizotinib | 11 | >1000 |
| Cabozantinib | 1.3 | 4.6 |
| BMS-777607 | 3.9 | 1.8 |
| Tivantinib | 355 | >10000 |
| Savolitinib | 5 | >1000 |
Data for commercial inhibitors are representative values from the literature.[6][8][10]
Table 2: Cellular Activity (GI50, µM) in Relevant Cancer Cell Lines
| Compound | MKN-45 (c-MET amp) GI50 (µM) | HT-29 (RON high) GI50 (µM) |
| This compound | TBD | TBD |
| Crizotinib | 0.02 | >10 |
| Cabozantinib | 0.005 | 0.5 |
| BMS-777607 | 0.01 | 0.1 |
| Tivantinib | 0.1 | >10 |
| Savolitinib | 0.008 | >10 |
GI50 (Growth Inhibition 50) values are hypothetical and would be determined from cellular proliferation assays.
Signaling Pathway Visualization
The c-MET and RON signaling pathways converge on several key downstream effectors that drive cancer cell proliferation and survival. Understanding this network is crucial for interpreting the cellular effects of inhibitors.
Caption: Simplified c-MET and RON signaling pathways.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking a novel kinase inhibitor, using this compound as a case study. By comparing its performance against a panel of established c-MET and RON inhibitors, researchers can gain critical insights into its potency, selectivity, and cellular efficacy. Positive results from these initial studies would warrant further investigation, including broad kinase panel screening to assess off-target effects, in vivo efficacy studies in xenograft models, and ADME/Tox profiling to evaluate its drug-like properties. This structured approach ensures that only the most promising candidates advance in the drug discovery pipeline.
References
-
c-Met inhibitor - Wikipedia. Available from: [Link]
-
C-Met inhibitors – Knowledge and References - Taylor & Francis. Available from: [Link]
-
C-MET inhibitors in the treatment of lung cancer - PubMed. Available from: [Link]
-
What are c-Met inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
Discovery of highly selective RON kinase inhibitors - AACR Journals. Available from: [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants | ACS Medicinal Chemistry Letters. Available from: [Link]
-
RON kinase inhibitors described by the Translational Genomics Research Institute. Available from: [Link]
-
Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth - PubMed Central. Available from: [Link]
-
c-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG. Available from: [Link]
-
Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC - NIH. Available from: [Link]
-
C-MET Metastatic NSCLC Treatment Market Size, Drugs, Companies - DelveInsight. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Guide to Profiling the Cross-Reactivity of 4-Fluoro-6-methylpyrimidin-2-amine and Related Aminopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind a wide array of biological targets, most notably protein kinases.[1][2] Molecules like 4-Fluoro-6-methylpyrimidin-2-amine represent a class of compounds with significant therapeutic potential. However, their efficacy is intrinsically tied to their selectivity. Unintended interactions, or off-target effects, can lead to toxicity and diminish therapeutic windows.[3]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will detail a multi-pronged approach, beginning with predictive computational methods and progressing to rigorous biochemical and cellular assays. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.
Part 1: Predictive Profiling with In Silico Tools
Before committing to resource-intensive wet-lab experiments, in silico target prediction offers a valuable first pass to identify likely off-targets based on chemical similarity to known ligands.[4][5] These tools mine vast chemogenomic databases to forecast a compound's potential biological interactions.[4]
Rationale: By comparing the structure of this compound to millions of compounds with known biological activities, we can generate a probabilistic map of potential targets. This helps prioritize which protein families (e.g., kinases, GPCRs, ion channels) warrant the closest scrutiny in subsequent biochemical assays.
Experimental Protocol: In Silico Target Prediction
-
Compound Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Tool Selection: Utilize a web-based prediction tool such as TargetHunter or SwissTargetPrediction.[4] These platforms compare the query molecule against databases like ChEMBL, which contains extensive bioactivity data.[4]
-
Prediction Execution: Submit the SMILES string to the server. The algorithm will calculate chemical similarity scores and map the compound to a "biological activity space" to predict targets.[4]
-
Data Analysis: The output will be a list of potential protein targets, often ranked by a confidence score or probability. Group these targets by protein family (e.g., tyrosine kinase, serine/threonine kinase, GPCR).
Data Presentation: Predicted Target Profile
| Predicted Target | Protein Family | Confidence Score | Rationale for Investigation |
| EGFR | Tyrosine Kinase | 0.85 | High structural similarity of aminopyrimidine scaffold to known EGFR inhibitors.[6] |
| VEGFR2 | Tyrosine Kinase | 0.79 | Common off-target for ATP-competitive kinase inhibitors. |
| SRC | Tyrosine Kinase | 0.75 | Aminopyrimidine is a known hinge-binding motif for SRC family kinases. |
| CDK2 | Ser/Thr Kinase | 0.68 | Potential for interaction due to conserved ATP-binding pocket. |
| A2a | GPCR | 0.45 | Lower probability, but warrants investigation to ensure broad selectivity. |
Part 2: Broad Spectrum Biochemical Cross-Reactivity Screening
Following computational predictions, the next critical step is to empirically test the compound's activity against a large, diverse panel of purified enzymes. For an aminopyrimidine, a comprehensive kinase screen is the standard and most informative approach.[7]
Rationale: A broad kinase panel provides a real-world assessment of selectivity across the human kinome.[7][8] By testing at a single, high concentration (e.g., 1-10 µM), we can quickly identify any protein that is inhibited to a significant degree, creating a "hit list" for further characterization. The radiometric assay, which tracks the transfer of ³³P-γ-ATP to a substrate, is considered the gold standard due to its direct and robust nature.[7]
Experimental Workflow: Large-Panel Kinase Screen
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Protocol: Radiometric Kinase Activity Assay
This protocol is adapted from standard methodologies used in large-scale kinase screening.[3][7][9]
-
Compound Plating: Serially dilute this compound in DMSO. Dispense a small volume (e.g., 1 µL) into a 384-well assay plate to achieve a final assay concentration of 10 µM. Include DMSO-only wells as a 100% activity control.
-
Reaction Setup: Prepare a master mix for each kinase containing the purified enzyme, its specific peptide substrate, and assay buffer.[10]
-
Kinase Reaction Initiation: Add the kinase master mix to the compound plates. To start the reaction, add a solution containing MgCl₂ and ³³P-γ-ATP.[10]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Product Capture: Transfer the reaction mixture to a filter membrane plate which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.[7]
-
Detection: Add scintillation fluid to the dried filter plate and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: Primary Screen and Potency Follow-up
Table 1: Initial Cross-Reactivity Screen (% Inhibition at 10 µM)
| Kinase Target | % Inhibition | Kinase Family | Classification |
| EGFR | 98% | Tyrosine Kinase | Primary Target Hit |
| BLK | 85% | Tyrosine Kinase | Off-Target Hit |
| MAP2K7 | 72% | Ser/Thr Kinase | Off-Target Hit |
| SRC | 45% | Tyrosine Kinase | Below Threshold |
| VEGFR2 | 31% | Tyrosine Kinase | Below Threshold |
| CDK2 | 15% | Ser/Thr Kinase | Inactive |
| ... (294 other kinases) | <10% | Various | Inactive |
Table 2: Comparative IC₅₀ Values for Primary and Off-Target Hits
Following the primary screen, dose-response curves are generated for all hits (typically >50% inhibition) to determine their half-maximal inhibitory concentration (IC₅₀).
| Compound | EGFR IC₅₀ (nM) | BLK IC₅₀ (nM) | MAP2K7 IC₅₀ (nM) | Selectivity Ratio (BLK/EGFR) |
| This compound | 15 | 450 | 1,200 | 30x |
| Alternative Compound (e.g., less substituted) | 25 | 75 | 550 | 3x |
Selectivity Ratio is calculated by dividing the off-target IC₅₀ by the primary target IC₅₀. A higher ratio indicates better selectivity.[11]
Part 3: Cellular Target Engagement & Selectivity Confirmation
Biochemical assays use purified proteins, which may not fully represent the complexities of a cellular environment.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds its intended target(s) within intact cells.[13][14]
Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[13][16] By heating cells treated with the compound and measuring the amount of soluble protein remaining, we can directly observe target engagement. This confirms that the compound can penetrate the cell membrane and bind its target in a native physiological context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for a CETSA experiment.
Detailed Protocol: CETSA by Western Blot
This protocol is designed to validate the top hits from the biochemical screen (EGFR and BLK).
-
Cell Treatment: Culture cells known to express the target proteins (e.g., A431 cells for EGFR). Treat cells with this compound (at 10x IC₅₀) or a vehicle (DMSO) control for 1-2 hours.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C, 45°C, 50°C... 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a standard method like a BCA assay.
-
Western Blot Analysis: Normalize the protein amounts for each sample, separate them by SDS-PAGE, and transfer to a nitrocellulose membrane. Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-BLK) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify the band intensities. For each temperature point, normalize the target protein signal to the loading control. Plot the percentage of soluble protein remaining relative to the lowest temperature point (e.g., 40°C) to generate a melting curve. A shift in the curve to the right indicates thermal stabilization and confirms target engagement.[15]
Data Presentation: CETSA Melting Curves
Table 3: Comparative Thermal Shift (ΔTₘ) Data
The midpoint of the melting curve is the apparent melting temperature (Tₘ). The shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples.
| Target Protein | Vehicle Tₘ (°C) | Compound-Treated Tₘ (°C) | Thermal Shift (ΔTₘ in °C) | Interpretation |
| EGFR | 52.5 | 60.0 | +7.5 | Robust Target Engagement |
| BLK | 54.0 | 57.5 | +3.5 | Moderate Target Engagement |
| GAPDH (Control) | 65.0 | 65.1 | +0.1 | No Engagement (as expected) |
Conclusion and Comparative Analysis
This multi-tiered approach provides a robust and logical framework for defining the cross-reactivity profile of this compound.
-
In silico analysis predicted EGFR and other kinases as likely targets, effectively guiding the initial experimental design.
-
Biochemical screening confirmed potent activity against EGFR and identified two primary off-targets, BLK and MAP2K7, out of a panel of over 300 kinases. The calculated 30-fold selectivity for EGFR over the next most potent off-target, BLK, provides a quantitative measure of its specificity.[11]
-
Cellular target engagement studies (CETSA) validated that the compound not only inhibits the purified enzymes but also enters living cells and binds to both EGFR and BLK. The larger thermal shift observed for EGFR (+7.5°C) compared to BLK (+3.5°C) correlates well with the higher potency observed in the biochemical assays and confirms that EGFR is the primary target in a cellular context.
In comparison to a hypothetical, less-optimized aminopyrimidine (Table 2), which showed only a 3-fold selectivity window, this compound demonstrates a significantly improved selectivity profile. This detailed characterization is essential for advancing a compound in the drug discovery pipeline, providing confidence in its mechanism of action and helping to anticipate potential off-target liabilities.
References
-
Gao, Y., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available from: [Link]
-
Sperandio, M., et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
Uitdehaag, J. & Zaman, G. Four ways to measure selectivity. ResearchGate. Available from: [Link]
-
Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Robles, C. M., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Melander, R. J., et al. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH. Available from: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
-
Gaponenko, A. A., et al. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. PubMed. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Freire, E. Finding a better path to drug selectivity. PMC - NIH. Available from: [Link]
-
CETSA. CETSA. Available from: [Link]
-
Wang, L., et al. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available from: [Link]
-
Altabrisa Group. Differentiating Selectivity Vs Specificity in Pharmacology. Available from: [Link]
-
Frye, S. V. Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. ResearchGate. Available from: [Link]
-
Adriaenssens, E. In vitro kinase assay. Protocols.io. Available from: [Link]
-
Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Jafari, R., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Patsnap Synapse. How to improve drug selectivity?. Available from: [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by... Available from: [Link]
-
Cichońska, A., et al. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available from: [Link]
-
Cichońska, A., et al. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. Available from: [Link]
-
Byrne, R. & Schneider, G. In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]
-
Evans, M. J., et al. Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Nature Chemical Biology. Available from: [Link]
-
Morrison, E. In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. Available from: [Link]
-
Byrne, R. & Schneider, G. In Silico Target Prediction for Small Molecules. OUCI. Available from: [Link]
-
MySkinRecipes. 4-Fluoro-6-methoxypyrimidin-2-amine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link]
-
Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]
-
Kumar, R., et al. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. In vitro kinase assay [protocols.io]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. news-medical.net [news-medical.net]
- 16. annualreviews.org [annualreviews.org]
A Comparative Guide to the ADME-Tox Profile of 4-Fluoro-6-methylpyrimidin-2-amine and Structurally Related Analogs
Introduction: The Imperative of Early ADME-Tox Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates fail in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1] Consequently, the early-stage characterization of these parameters is not merely a perfunctory step but a critical determinant of a program's success. The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[2] This guide provides an in-depth comparative analysis of the ADME-Tox profile of a promising, yet under-characterized molecule, 4-Fluoro-6-methylpyrimidin-2-amine, alongside its structurally related analogs. By examining the influence of subtle structural modifications, such as fluorine substitution, on key pharmacokinetic and toxicological endpoints, we aim to provide researchers with actionable insights to guide their drug design and candidate selection processes.
This guide will delve into the experimental and in silico evaluation of critical ADME-Tox parameters, including permeability, metabolic stability, plasma protein binding, cytochrome P450 inhibition, and genotoxicity. We will present a side-by-side comparison of this compound with its non-fluorinated parent compound, a chloro-substituted analog, and a hydroxylated counterpart. The causality behind the experimental methodologies and the interpretation of the resulting data will be discussed, providing a comprehensive framework for understanding the ADME-Tox liabilities and opportunities within this chemical series.
Comparative ADME-Tox Profiling
The following sections provide a detailed comparison of this compound and its analogs across key ADME-Tox parameters. Where experimental data for this compound is not publicly available, data from validated in silico predictive models will be used, with the predictive nature of the data clearly indicated.
Physicochemical Properties
The fundamental physicochemical properties of a compound, such as its lipophilicity (logP) and aqueous solubility, are pivotal in influencing its ADME profile.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | Aqueous Solubility (Predicted) |
| This compound | 127.12 | 0.85 | Moderate | |
| 6-methylpyrimidin-2-amine | 109.13 | 0.45 | High | |
| 2-amino-4-chloro-6-methylpyrimidine | 143.57 | 1.20 | Low[3] | |
| 2-amino-6-methylpyrimidin-4-ol | 125.13 | -0.50 | High |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5]
Absorption: Intestinal Permeability
The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[6][7] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) (Predicted) | Absorption Class (Predicted) |
| This compound | 5 - 10 | High |
| 6-methylpyrimidin-2-amine | 2 - 5 | Moderate |
| 2-amino-4-chloro-6-methylpyrimidine | 10 - 20 | High |
| 2-amino-6-methylpyrimidin-4-ol | < 1 | Low |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5] The predicted high permeability of the fluoro and chloro analogs suggests that halogen substitution at the 4-position may enhance passive diffusion across the intestinal epithelium.
Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target.[8][9] Only the unbound fraction is pharmacologically active.
| Compound | Plasma Protein Binding (%) (Predicted) |
| This compound | 40 - 60 |
| 6-methylpyrimidin-2-amine | 20 - 40 |
| 2-amino-4-chloro-6-methylpyrimidine | 60 - 80 |
| 2-amino-6-methylpyrimidin-4-ol | < 20 |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5] The introduction of a halogen atom is predicted to increase plasma protein binding, which could affect the drug's volume of distribution and half-life.
Metabolism: Stability and CYP450 Inhibition
Metabolic stability, typically assessed in liver microsomes, is a crucial predictor of a drug's in vivo half-life.[10] Cytochrome P450 (CYP) enzymes are the primary catalysts for drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions.[11][12]
Metabolic Stability
| Compound | Human Liver Microsome Stability (t½, min) (Predicted) | Intrinsic Clearance (CLint) (Predicted) |
| This compound | 30 - 60 | Moderate |
| 6-methylpyrimidin-2-amine | > 60 | Low |
| 2-amino-4-chloro-6-methylpyrimidine | 15 - 30 | High |
| 2-amino-6-methylpyrimidin-4-ol | > 60 | Low |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5] The predicted metabolic liability of the chloro-substituted analog highlights the importance of the nature of the halogen substituent.
CYP450 Inhibition Profile (IC50, µM) (Predicted)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | > 10 | > 10 | > 10 | > 10 | > 10 |
| 6-methylpyrimidin-2-amine | > 10 | > 10 | > 10 | > 10 | > 10 |
| 2-amino-4-chloro-6-methylpyrimidine | > 10 | 5 - 10 | > 10 | > 10 | > 10 |
| 2-amino-6-methylpyrimidin-4-ol | > 10 | > 10 | > 10 | > 10 | > 10 |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5] The aminopyrimidine core appears to have a low propensity for CYP inhibition, with the chloro-substituted analog showing some potential for weak inhibition of CYP2C9.
Toxicity: Genotoxicity, Cardiotoxicity, and Hepatotoxicity
Early assessment of toxicity is crucial to de-risk drug candidates. Key assays include the Ames test for mutagenicity, hERG inhibition for cardiotoxicity, and cytotoxicity assays for hepatotoxicity.
| Compound | Ames Test (Mutagenicity) (Predicted) | hERG Inhibition (IC50, µM) (Predicted) | Hepatotoxicity (Predicted) |
| This compound | Negative | > 30 | Low Risk |
| 6-methylpyrimidin-2-amine | Negative | > 30 | Low Risk |
| 2-amino-4-chloro-6-methylpyrimidine | Negative | 10 - 30 | Moderate Risk |
| 2-amino-6-methylpyrimidin-4-ol | Negative | > 30 | Low Risk |
In silico predictions were generated using publicly available ADME-Tox prediction tools.[2][4][5] While generally predicted to be non-mutagenic, the chloro- and fluoro-substituted analogs may warrant further investigation for potential hERG liability and hepatotoxicity.
Experimental Protocols and Methodologies
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the standard experimental protocols for the key in vitro ADME-Tox assays discussed.
Caco-2 Permeability Assay
This assay is a cornerstone for predicting the oral absorption of drugs.[3]
Caption: Workflow for the Caco-2 Permeability Assay.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer to assess A-to-B permeability, and to the basolateral (B) side to assess B-to-A permeability (to evaluate efflux).
-
Sampling: Aliquots are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[10]
Caption: Workflow for the Metabolic Stability Assay.
Step-by-Step Methodology:
-
Incubation: The test compound is incubated with human liver microsomes and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms.[11]
Caption: Workflow for the CYP450 Inhibition Assay.
Step-by-Step Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) in the presence of various concentrations of the test compound.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.
Conclusion and Future Directions
Future work should focus on the synthesis of this compound and its analogs to enable comprehensive in vitro and subsequent in vivo ADME-Tox characterization. The experimental protocols outlined in this guide provide a clear roadmap for these studies. A deeper understanding of the metabolic pathways and potential for off-target activities will be instrumental in advancing this promising chemical scaffold towards the development of safe and effective therapeutics.
References
-
CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]
-
Gimeno, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. Available from: [Link]
-
Pires, D. E. V., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available from: [Link]
-
MDPI. (2022). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]
-
Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 335-388. Available from: [Link]
-
PubChem. 2-Amino-6-methylpyridine. Available from: [Link]
-
Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(17), 6837-6849. Available from: [Link]
-
McClure, K. F., et al. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 3(11), 923-928. Available from: [Link]
-
Chen, Y., et al. (2019). Cytochrome P450 inhibition potential and initial genotoxic evaluation of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin. Scientific Reports, 9, 1082. Available from: [Link]
-
Mowbray, C. E., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2872-2876. Available from: [Link]
-
Li, J., et al. (2013). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 19(24), 6834-6843. Available from: [Link]
-
PubChem. 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]
-
Obach, R. S. (2001). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 172, 145-154. Available from: [Link]
-
Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]
-
ResearchGate. Inhibition of the CYP2C9, CYP2C19, and CYP3A4 enzymes by BM, SL-BM, and positive controls. Available from: [Link]
-
Guo, D., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 140-150. Available from: [Link]
-
Kell, D. B., & Dobson, P. D. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. Available from: [Link]
-
Scott, J. S., et al. (2022). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters, 13(8), 1285-1292. Available from: [Link]
-
Perry, M. D., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Scientific Reports, 8, 381. Available from: [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]
-
Poucher, S. M., et al. (2008). 2-Amino-N-pyrimidin-4-ylacetamides as A2A Receptor Antagonists: 2. Reduction of hERG Activity, Observed Species Selectivity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(6), 1730-1739. Available from: [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available from: [Link]
-
Crumb, W. J., et al. (2015). Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine. Journal of Pharmacological Sciences, 128(3), 124-131. Available from: [Link]
-
Tavelin, S., et al. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 223, 229-242. Available from: [Link]
-
Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(5), 707-720. Available from: [Link]
-
Science.gov. caco-2 cell permeability: Topics. Available from: [Link]
-
Canestrelli, A., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 287, 116368. Available from: [Link]
-
Di, L., & Kerns, E. H. (2016). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Journal of Medicinal Chemistry, 59(17), 7608-7620. Available from: [Link]
-
Wilson, A. A., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 13(12), 1836-1845. Available from: [Link]
-
PubMed. [Plasma protein binding of drugs]. Available from: [Link]
-
Dickinson, G. L., & Lennard, M. S. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules, 26(10), 2950. Available from: [Link]
-
ChemHelp ASAP. (2021). plasma protein binding & the free drug hypothesis. YouTube. Available from: [Link]
-
Palko, M., et al. (2018). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 154, 335-343. Available from: [Link]
-
Preeti, J., & Doan, Q. V. (2023). Biochemistry, Cytochrome P450. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
Al-Hilal, T. A., & Almangour, T. A. (2020). Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States. Saudi Pharmaceutical Journal, 28(11), 1471-1481. Available from: [Link]
-
Wójcikowski, J., et al. (2013). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. European Journal of Clinical Pharmacology, 69(9), 1649-1656. Available from: [Link]
-
Wikipedia. Plasma protein binding. Available from: [Link]
-
Sorscher, D. H., & Johnson, J. O. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Cancer Research, 58(12), 2635-2642. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Fluoro-6-methylpyrimidin-2-amine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Fluoro-6-methylpyrimidin-2-amine. As a fluorinated heterocyclic amine, this compound requires rigorous disposal procedures to mitigate risks to personnel and the environment. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring a self-validating system of safety and compliance within the laboratory.
Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated organic compound. While specific toxicological data may be limited, the chemical structure necessitates a cautious approach. Structurally similar compounds, such as other aminopyrimidines and fluorinated organics, are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] The primary concern during disposal stems from two key areas:
-
Inherent Toxicity and Irritancy: Direct contact or inhalation must be avoided. Improper disposal could lead to contamination of soil and water, posing a risk to ecosystems. The toxicological properties of many specialized laboratory chemicals have not been fully investigated, mandating a conservative approach to waste management.[1]
-
Hazardous Decomposition Products: Thermal decomposition, which can occur during incineration or in a fire, may release highly toxic and corrosive gases.[1][4] For a fluorinated nitrogenous compound, these can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF).
Therefore, all waste containing this compound must be treated as hazardous chemical waste and must never be disposed of via standard drains or municipal trash.[1][5]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[6][7]
Causality: Laboratories generate diverse waste streams. Mixing halogenated waste with non-halogenated solvents is prohibited for several reasons:
-
Reactivity: Inadvertent mixing can lead to dangerous chemical reactions.
-
Disposal Pathway: Halogenated waste requires high-temperature incineration in specialized facilities equipped with "scrubbers" to neutralize acidic gases like HCl or HF produced during combustion.[5] Contaminating large volumes of non-halogenated solvent (which can often be recycled or fuel-blended) with halogenated compounds makes the entire volume more difficult and expensive to dispose of.
All waste streams—solid, liquid, and contaminated materials—associated with this compound must be kept separate from other chemical waste categories like acids, bases, and non-halogenated organics.[8][9]
Procedural Guide to Disposal
This section provides a step-by-step methodology for the collection and temporary storage of waste generated from the use of this compound.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles, compliant with standards like EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[2]
-
Body Protection: A standard laboratory coat.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as under a chemical fume hood.[4] If dust generation is unavoidable, a respirator may be required.[6]
Waste Collection and Containerization Protocol
Proper containment is critical to prevent exposure and environmental release. All waste must be collected at the point of generation.
| Waste Type | Container Specification | Step-by-Step Protocol |
| Solid Waste | Clearly labeled, sealable, high-density polyethylene (HDPE) container. | 1. Place all residual this compound powder into the designated solid waste container. 2. Avoid creating dust during transfer.[1][4] 3. Ensure the container is tightly sealed after each addition. |
| Contaminated Materials | Lined, puncture-resistant container or a designated, sealed plastic bag. | 1. Collect all disposable items that have come into contact with the chemical (e.g., weighing papers, gloves, pipette tips, bench paper).[6] 2. Place them into the designated container immediately after use. 3. Seal the container when not in use. |
| Liquid Waste (Solutions) | Compatible, sealed, and vented container specifically for Halogenated Organic Solvents . | 1. Collect all solutions containing this compound. 2. Pour waste carefully into the designated container using a funnel to prevent spillage.[9] 3. Do not mix with non-halogenated solvents.[7][11] 4. Fill the container to no more than 90% capacity to allow for vapor expansion.[9] |
Waste Labeling: A System of Trust
Every waste container must be properly labeled from the moment the first drop of waste is added. This is a critical step for safety and regulatory compliance.
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any solvents present.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date of initial waste accumulation.
-
The name of the principal investigator or laboratory contact.
In-Lab Storage
Store sealed waste containers in a designated, well-ventilated secondary containment area, away from heat and incompatible materials like strong oxidizing agents.[1][4] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.
Emergency Procedures: Spill Management
In the event of a small spill, trained laboratory personnel should act immediately.[6]
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work under a fume hood or ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE as described in section 3.1.
-
Contain Spill: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container and dispose of it through the institutional hazardous waste program.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8][12]
Final Disposal Pathway
The ultimate disposal of this compound is not performed by laboratory personnel. The final step is to contact your institution's EHS office for waste pickup. They will arrange for transport to a licensed chemical destruction plant.[5]
The most probable disposal method for this compound is high-temperature incineration .[13] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound. Facilities must be equipped with flue gas scrubbing systems to neutralize the resulting acidic gases.[5] Other potential methods for highly persistent fluorinated compounds, though less common for general lab waste, include disposal in a secure hazardous waste landfill or deep well injection, as outlined in EPA guidance for PFAS compounds.[13][14]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the procedural logic for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- 2-Amino-6-methylpyrimidin-4-ol Safety Data Sheet. Thermo Fisher Scientific. (2015).
- 2-Amino-4-methylpyridine Safety Data Sheet. Thermo Fisher Scientific.
- 2-amino-6-methylpyridine Safety Data Sheet. Merck KGaA. (2025).
- 4-Chloro-6-methylpyrimidin-2-ylamine Safety Data Sheet. Fisher Scientific.
- Proper disposal of chemicals. Sciencemadness Wiki. (2025).
- 3-Amino-6-fluoro-2-methylpyridine SDS. ECHEMI.
- Guidelines for Disposing of PFAs. MCF Environmental Services. (2023).
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. (2025).
- 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. TCI Chemicals. (2024).
- 2-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024).
- Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem.
- Halogenated Waste. University of Wisconsin-Milwaukee.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia.
- 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uakron.edu [uakron.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Fluoro-6-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities is a cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed operational plan for the safe handling of 4-Fluoro-6-methylpyrimidin-2-amine, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, the protocols outlined herein are synthesized from established safety principles and data from structurally similar compounds, ensuring a cautious and comprehensive approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the hazard profiles of structurally analogous compounds, including other substituted aminopyrimidines and aromatic amines. It is imperative to treat this compound as a substance of unknown toxicity and to handle it with the utmost care. This guide should be used in conjunction with your institution's safety protocols and a thorough risk assessment.
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds such as 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4-methylpyridine, we can anticipate a similar hazard profile for this compound. The primary concerns are significant irritation to the skin and eyes, potential respiratory tract irritation, and toxicity if ingested or absorbed through the skin.
| Hazard Classification | Anticipated Risk | Rationale |
| Acute Oral Toxicity | Category 3 or 4 | Aminopyridine and aminopyrimidine derivatives often exhibit moderate to high oral toxicity.[1][2] |
| Acute Dermal Toxicity | Category 3 or 4 | Dermal absorption is a significant route of exposure for aromatic amines.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | Protects against splashes and airborne particles that can cause severe eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended. | Prevents skin contact, a primary route of exposure. Inspect gloves for any signs of degradation before use. |
| Body Protection | A fully buttoned, flame-resistant lab coat. A chemical-resistant apron worn over the lab coat provides an additional layer of protection. | Minimizes skin exposure from spills and splashes.[4] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with a particulate filter is required. | Prevents inhalation of the powder, which may cause respiratory irritation.[1][3] |
Operational Blueprint: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical for minimizing exposure.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Ensure the storage location is clearly labeled with the compound's identity and hazard warnings.
Weighing and Solution Preparation
This phase presents the highest risk of exposure to the solid compound. Strict adherence to the following protocol is mandatory.
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood.
-
Donning PPE : Put on your lab coat, safety goggles, and face shield. Wash and dry your hands before donning two pairs of chemical-resistant gloves.
-
Handling : Perform all manipulations of the solid compound, including weighing and transfer, within the fume hood to contain any dust.
-
Dissolution : Add solvents slowly to the solid to avoid splashing.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash your hands thoroughly after removing the inner pair of gloves.
Reaction Work-up and Purification
During these stages, the compound will be in solution, reducing the risk of dust inhalation but increasing the risk of splashes.
-
Maintain all operations within a chemical fume hood.
-
Continue to wear all prescribed PPE.
-
Be vigilant for any potential for splashing during extractions, distillations, or chromatographic separations.
Contingency Planning: Spill and Exposure Protocols
Spill Response:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Protect : Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain : For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[8] For a liquid spill, use an inert absorbent material.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
In Case of Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Segregation : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7]
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural flows for the safe handling of this compound.
Caption: PPE selection workflow based on hazard assessment.
Caption: Step-by-step handling protocol for this compound.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
